Boc-N-Me-Ser-OMe
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJSLLCWQRODJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Fingerprint of Boc-N-Me-Ser-OMe: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(tert-butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a key building block in peptide synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific N-methylated derivative, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important molecule.
Introduction: The Significance of N-Methylation and Spectroscopic Characterization
N-methylation of amino acids is a critical modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved conformational control to peptides. The target molecule, this compound, incorporates this feature within a protected serine framework, making it a valuable precursor for the synthesis of novel peptidomimetics.
Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of such modified amino acids. This guide delves into the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~4.8 - 4.6 | dd | 1H | Hα | The α-proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent ester and N-methyl-N-Boc groups. |
| ~3.9 - 3.7 | m | 2H | Hβ | The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet. They are coupled to the α-proton. |
| ~3.75 | s | 3H | -OCH₃ | The methyl ester protons appear as a sharp singlet. |
| ~2.9 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a carbamate. |
| ~2.5 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |
| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector appear as a strong singlet. |
Expertise & Experience Insights: The presence of the N-methyl group removes the N-H proton, which simplifies the spectrum compared to its non-methylated counterpart. The rotamers around the carbamate bond can sometimes lead to broadening of the N-methyl and Boc signals, although at room temperature, a single set of averaged signals is expected.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~171 | C=O (Ester) | The ester carbonyl carbon typically resonates in this downfield region. |
| ~156 | C=O (Boc) | The carbamate carbonyl carbon is also found in the downfield region, characteristic of this functional group. |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~63 | Cβ | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |
| ~59 | Cα | The α-carbon's chemical shift is influenced by the adjacent nitrogen and carbonyl groups. |
| ~52 | -OCH₃ | The methyl ester carbon. |
| ~35 | N-CH₃ | The N-methyl carbon resonance. |
| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Authoritative Grounding: The predicted chemical shifts are based on established ranges for protected amino acids and related organic molecules.[1][2][3] The specific values can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Notes |
| ~3450 | Broad, Medium | O-H stretch | The hydroxyl group will give a characteristic broad absorption. The exact position and broadness depend on hydrogen bonding. |
| ~2980, 2930 | Medium | C-H stretch (sp³) | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1745 | Strong | C=O stretch (Ester) | A strong, sharp absorption characteristic of the ester carbonyl group.[4][5] |
| ~1695 | Strong | C=O stretch (Carbamate) | The Boc group's carbonyl stretch, typically at a slightly lower wavenumber than the ester due to the influence of the nitrogen atom.[6] |
| ~1160 | Strong | C-O stretch | Strong C-O stretching bands are expected from the ester and carbamate moieties. |
Trustworthiness: The absence of a significant N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of successful N-methylation. The two distinct, strong carbonyl peaks are characteristic of molecules containing both ester and carbamate functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.
Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)
| m/z | Ion | Rationale & Notes |
| 234.13 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₀H₁₉NO₅). |
| 256.11 | [M+Na]⁺ | Adduct with sodium, commonly observed in ESI-MS. |
| 178.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds. |
| 134.08 | [M+H - 100]⁺ | Loss of the entire Boc group (100 Da). |
| 116.07 | [M+H - Boc - CH₃OH]⁺ | Subsequent loss of methanol from the methyl ester. |
Expertise & Experience Insights: In electrospray ionization (ESI), Boc-protected amino acids are known to be somewhat labile. Observing the characteristic loss of 56 Da (isobutylene) is a strong indicator of the presence of the Boc group. The fragmentation pattern can help to confirm the connectivity of the molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
Caption: A typical workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline correction on the resulting spectra. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.
-
Data Analysis: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the protons and carbons in the molecule.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the neat oil or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization and optimal signal intensity.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
-
Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with their detailed interpretations and standard experimental protocols, offer a robust framework for the characterization of this N-methylated amino acid derivative. By understanding and applying this spectroscopic fingerprint, researchers in peptide synthesis and drug development can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research.
References
-
Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. [Link]
- D'Souza, A., & Puranik, V. G. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.
- Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
-
Organic Syntheses. (1992). 70, 18. [Link]
- Hart, M. E., & Chamberlain, J. R. (2011). A simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
WebSpectra. (n.d.). Methyl Carbamate IR Spectrum. [Link]
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University of Cambridge. (n.d.). Chemical Shifts. [Link]
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Matrix Science. (n.d.). Peptide fragmentation. [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
- Nyquist, R. A. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 993. [Link]
- Ivleva, E. A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2296.
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PubChem. (n.d.). Methyl Carbamate. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
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Wu, K.-P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
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University of Potsdam. (n.d.). Peptide NMR. [Link]
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Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]
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Arnold, L. D., & May, R. G. (2007). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Journal of Biomolecular NMR, 39(1), 25-39. [Link]
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An In-depth Technical Guide to Boc-N-Me-Ser-OMe: A Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, their clinical utility is often hampered by inherent metabolic instability and poor membrane permeability. The strategic incorporation of non-natural amino acids is a cornerstone of medicinal chemistry, aimed at overcoming these limitations. Among these modifications, N-methylation of the peptide backbone has emerged as a particularly powerful tool. This guide focuses on Boc-N-Me-Ser-OMe , an N-methylated and protected serine derivative, providing a comprehensive overview of its properties, synthesis, and application for researchers engaged in the rational design of next-generation peptide-based drugs.
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, introduces significant steric hindrance and conformational constraints.[1] This seemingly subtle alteration can profoundly impact a peptide's physicochemical and biological properties, leading to enhanced proteolytic stability, improved membrane permeability, and controlled conformational preferences.[2] As a building block, this compound offers a strategic entry point for introducing these desirable characteristics into a peptide sequence.
Physicochemical Properties of this compound
This compound, systematically named methyl N-(tert-butoxycarbonyl)-N-methyl-L-serinate, is a chiral molecule whose properties are crucial for its application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 122902-81-2 | [3] |
| Molecular Formula | C₁₀H₁₉NO₅ | [4] |
| Molecular Weight | 233.26 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Freezer | [3] |
The Core Directive: Understanding the Impact of the N-Methyl Group
The true value of this compound lies in the functional consequences of the N-methyl group on the resulting peptide. This modification is not merely an incremental change but a fundamental alteration of the peptide backbone's chemical nature.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic attack and extending the in-vivo half-life of peptide therapeutics.
Improved Membrane Permeability and Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components. This is achieved through two primary mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[1]
-
Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen-bonding potential with water molecules. This lowers the energetic barrier required for the peptide to move from an aqueous environment into the hydrophobic membrane core.
Conformational Constraint and Receptor Binding
The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, influencing the peptide's secondary structure. This can be leveraged to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.[2] However, this effect is highly context-dependent, and an "N-methyl scan," where methylation is systematically introduced at different positions, is often necessary to identify the optimal sites for modification.
Synthesis and Purification of this compound: A Generalized Protocol
Part 1: Synthesis of Boc-L-Serine Methyl Ester (Boc-Ser-OMe)
This initial step involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of Boc-Ser-OMe
-
Boc Protection of L-Serine:
-
Dissolve L-serine in a 1:1 mixture of dioxane and water containing triethylamine (1.5 equivalents).
-
At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture to remove dioxane, then acidify the aqueous layer with a cold solution of 5% citric acid or potassium bisulfate to pH 2-3.
-
Extract the product, N-Boc-L-serine, with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often used without further purification.
-
-
Esterification to Boc-Ser-OMe:
-
Dissolve the crude N-Boc-L-serine in dimethylformamide (DMF).
-
Cool the solution in an ice-water bath and add solid potassium carbonate (1.1 equivalents).
-
After stirring for 10 minutes, add methyl iodide (2.0 equivalents). Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until completion (monitored by TLC).
-
Filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude Boc-L-Serine methyl ester as an oil.
-
Part 2: N-Methylation of Boc-Ser-OMe
The N-methylation of the Boc-protected amino ester is the critical step to yield the final product.
Experimental Protocol: N-Methylation
-
Preparation:
-
Dissolve the crude Boc-Ser-OMe in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice-salt bath.
-
-
Deprotonation and Methylation:
-
Slowly add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can then be purified by flash column chromatography on silica gel.
-
Purification and Analysis
Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane and loaded onto the column. The product is then eluted with the solvent gradient, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. Key signals to identify include the Boc group protons (a singlet around 1.4 ppm), the N-methyl protons (a singlet), the methyl ester protons (a singlet), and the protons of the serine backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (m/z for [M+H]⁺, [M+Na]⁺, etc.).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for the incorporation of N-methylated serine residues into peptides using solid-phase peptide synthesis (SPPS). Due to the increased steric hindrance of the N-methylated amino acid, specialized coupling conditions may be required to achieve high coupling efficiencies.
Note on SPPS: While the topic is this compound, for SPPS, the corresponding carboxylic acid, Boc-N-Me-Ser-OH , is used. The methyl ester is typically used in solution-phase synthesis or as a precursor to the acid. The synthesis of Boc-N-Me-Ser-OH involves the saponification (hydrolysis) of the methyl ester.
Coupling Reagents: Standard coupling reagents like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIEA) are often employed. Due to the steric bulk of the N-methyl group, extended coupling times or double coupling may be necessary to ensure complete reaction.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the rational design of peptide therapeutics with enhanced pharmacological properties. By understanding the profound conformational and stability effects of N-methylation, researchers can leverage this building block to create novel peptides with improved stability, bioavailability, and efficacy. The synthetic and purification protocols outlined in this guide provide a framework for the successful implementation of this compound in advanced peptide synthesis campaigns, ultimately contributing to the development of the next generation of peptide-based drugs.
References
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Garner, P., & Park, J. M. (1987). A General, Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Organic Syntheses, 65, 70. Available at: [Link]
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Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9446–9455. Available at: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Blog. Available at: [Link]
-
Long, B., Ren, L., & Jiang, M. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36016-36021. Available at: [Link]
-
Jackson, R. F. W., & Perez-Gonzalez, M. (2001). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Organic Syntheses, 78, 1. Available at: [Link]
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PubChem. (n.d.). N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester. Retrieved January 15, 2026, from [Link]
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Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
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Albericio, F., & Subirós-Funosas, R. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1043-1055. Available at: [Link]
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
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Guchhait, G., & Kumar, A. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9140-9147. Available at: [Link]
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Aapptec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved January 15, 2026, from [Link]
-
Long, B., Ren, L., & Jiang, M. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36016-36021. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved January 15, 2026, from [Link]
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Coin, I., & Beyermann, M. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(5), e38915. Available at: [Link]
-
Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Available at: [Link]
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PubChem. (n.d.). N-Boc-D-serine methyl ester. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 15, 2026, from [Link]
-
Hioki, K., Kinugasa, M., Kishimoto, M., Fujiwara, M., Tani, S., & Kunishima, M. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Boc-N-Me-Ser-OMe in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a critical building block in contemporary peptide synthesis and drug discovery. While quantitative solubility data for this specific derivative is not extensively published, this document synthesizes foundational principles of organic chemistry, the known physicochemical effects of N-methylation and Boc protection, and qualitative data from analogous compounds to provide researchers with a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining precise solubility values is presented, empowering scientists to generate reliable data tailored to their specific laboratory conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in various organic media.
Introduction: The Strategic Importance of this compound
N-methylated amino acids are integral to the design of therapeutic peptides with enhanced pharmacological properties. The introduction of a methyl group to the amide nitrogen of the peptide backbone imparts several key advantages, including increased proteolytic stability, improved membrane permeability, and the ability to modulate conformation.[1] this compound, as a protected N-methylated serine derivative, is a valuable precursor for incorporating these benefits into complex peptide structures.
The tert-butoxycarbonyl (Boc) group provides acid-labile protection of the amine, a cornerstone of solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[2][] The methyl ester (-OMe) protects the C-terminus, preventing unwanted side reactions. Understanding the solubility of this fully protected monomer is paramount for its effective use. Poor solubility can lead to challenges in stock solution preparation, inaccurate dosing, and potential precipitation during automated synthesis, compromising the yield and purity of the final peptide.
Physicochemical Drivers of Solubility
The solubility of this compound in a given organic solvent is governed by a nuanced interplay of intermolecular forces, dictated by its molecular structure. The principle of "like dissolves like" serves as a useful starting point for any solubility prediction.[4][5]
The Role of the Boc Protecting Group
The large, nonpolar tert-butyl group of the Boc moiety significantly increases the lipophilicity of the parent amino acid.[6] This structural feature generally confers good solubility in a broad range of common organic solvents, from nonpolar to polar aprotic.[6] The carbamate linkage itself has some polar character, contributing to this wide-ranging solubility.
The Impact of N-Methylation
N-methylation has a profound and sometimes counterintuitive effect on solubility. By replacing the amide proton with a methyl group, it eliminates the possibility of acting as a hydrogen bond donor. This disruption of intermolecular hydrogen bonding networks can reduce aggregation and, in many cases, enhance solubility in organic solvents.[1] While N-methylation adds a hydrophobic methyl group, the resulting conformational changes can sometimes lead to an increase in the water-accessible polar surface area, which can surprisingly increase aqueous solubility as well.[7][8][9][10] For the purposes of organic solvents, the primary effect is the disruption of strong, directional hydrogen bonds that can lead to insolubility.
Contributions of the Serine Side Chain and Methyl Ester
The serine residue introduces a primary hydroxyl (-OH) group, a potent hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule. The C-terminal methyl ester is a polar feature that can act as a hydrogen bond acceptor. These groups enhance solubility in more polar organic solvents.
Predicted Solubility Profile of this compound
Based on the structural analysis and data from analogous compounds such as Boc-L-serine methyl ester[11][12][13], a qualitative solubility profile for this compound can be predicted. The N-methylation is expected to further enhance solubility in many of the solvents where its non-methylated counterpart is already soluble.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for a wide range of organic compounds, including Boc-protected amino acids.[11][12] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc) | High to Moderate | These solvents are effective at solvating polar and nonpolar moieties. DMF, DMSO, and NMP are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors.[11][14][15] Solubility in ACN and EtOAc may be slightly lower but still significant. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderate | These solvents have moderate polarity and can engage in hydrogen bonding as acceptors. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The hydroxyl group of the solvent can interact with the polar functionalities of the solute. The N-methylation may enhance solubility compared to the non-methylated analog. |
| Nonpolar | Toluene, Hexanes, Heptane | Low to Insoluble | The presence of multiple polar functional groups (carbamate, ester, hydroxyl) will likely limit solubility in highly nonpolar, hydrocarbon solvents. |
| Aqueous | Water | Slightly Soluble to Insoluble | The molecule is largely organic in character. While the polar groups may allow for slight solubility, the bulky nonpolar Boc group and the N-methyl group will significantly limit its solubility in water.[11] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the industry-standard shake-flask method, a reliable technique for determining equilibrium solubility.[16]
Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.2 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.
-
-
Sample Preparation:
-
To a series of vials, add a pre-weighed excess amount of this compound. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary experiment can be run to determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the undissolved solid settle.
-
For very fine suspensions, centrifugation may be necessary to pellet the excess solid.
-
Carefully draw the supernatant into a syringe and pass it through a 0.2 µm syringe filter into a clean, tared vial for analysis. This step is critical to remove all particulate matter.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Gravimetric Method:
-
Accurately weigh the tared vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Conclusion
This compound is a key synthetic intermediate whose solubility behavior is dictated by the combined physicochemical contributions of its Boc group, N-methyl group, serine side chain, and methyl ester. While it is predicted to have high solubility in common polar aprotic and halogenated solvents, and moderate solubility in alcohols and ethers, empirical determination is essential for process optimization. The detailed protocol provided in this guide offers a robust framework for generating high-quality, quantitative solubility data. This information is critical for ensuring the successful application of this reagent in peptide synthesis and the broader field of medicinal chemistry, ultimately facilitating the development of novel therapeutics.
References
-
U.F.O.M.S. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. University of Fribourg, Medicinal Sciences. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 377723, N-Boc-D-serine methyl ester. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. Available from: [Link]
-
Ghafouri, R., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. Available from: [Link]
-
Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available from: [Link]
-
Foley, D. A., & Went, M. J. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(12), 7349-7402. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available from: [Link]
-
Zarrine-Afsar, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5949-5957. Available from: [Link]
-
Semantic Scholar. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]
-
Merck Millipore. N-Methylated Amino Acids. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
Sources
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Navigating the Challenges of N-Methylated Residues: A Technical Guide to Boc-N-Me-Ser-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation in Peptide Synthesis
In the landscape of peptide-based therapeutics and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, N-methylated amino acids represent a critical tool for modulating the pharmacological properties of peptides. The addition of a methyl group to the backbone amide nitrogen can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability. This guide provides an in-depth technical overview of N-(tert-butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a specialized building block for introducing N-methylated serine residues. We will explore its commercial availability, purity grades, and the critical considerations for its successful application in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and methodologies.
Commercial Availability and Purity Grades of this compound
This compound (CAS Number: 122902-81-2) is a specialized amino acid derivative available from a select number of chemical suppliers who often focus on building blocks for peptide synthesis and medicinal chemistry. Unlike its non-methylated counterpart, Boc-L-Ser-OMe, the N-methylated version is less common and typically offered by companies specializing in custom or fine chemicals.
| Supplier Type | Typical Purity Grades | Notes |
| Specialized Chemical Suppliers | 95% to >97% | Often synthesized on demand or in small batches. |
| Custom Synthesis Services | >98% (on request) | Can provide higher purity grades tailored to specific research needs, such as GMP-grade for preclinical studies.[1][2] |
Table 1: Commercial Availability of this compound.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the quality of this compound before its use in synthesis is paramount to avoid the introduction of impurities that can be difficult to remove from the final peptide. A robust quality control workflow should be implemented.
Figure 2: A diagram illustrating the impact of N-methylation on the steric accessibility of the N-terminal amine during peptide coupling.
Experimental Protocol: Overcoming Steric Hindrance in this compound Coupling
To mitigate the effects of steric hindrance, a carefully optimized coupling protocol is essential. The following is a robust, field-proven methodology for the incorporation of this compound in manual Boc-SPPS.
Materials:
-
This compound (purity >95%)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DCM
Protocol:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Pre-activation and Coupling of this compound:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.
-
Add 6-8 equivalents of DIEA to the solution and allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation is crucial for sterically hindered amino acids as it ensures the formation of the highly reactive acyl-guanidinium species before introduction to the resin, maximizing the driving force for the sluggish coupling reaction.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is necessary to overcome the slow kinetics of coupling to the N-methylated amine.
-
-
Monitoring the Coupling Reaction:
-
The traditional Kaiser (ninhydrin) test is not suitable for secondary amines like N-methylated residues.
-
Use the bromophenol blue test to monitor the reaction. A yellow color indicates complete coupling, while a blue or green color suggests the presence of unreacted free amine.
-
If the coupling is incomplete after 4 hours, a second coupling (double coupling) with a fresh solution of activated this compound is recommended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Potential Side Reactions and Mitigation Strategies
Beyond incomplete coupling, the use of this compound can be associated with other potential side reactions:
-
Racemization: While less common for N-methylated amino acids compared to their non-methylated counterparts due to the absence of an oxazolone formation pathway, racemization can still occur under strongly basic conditions or with prolonged activation times. Minimizing the pre-activation time and using a weaker base like N-methylmorpholine (NMM) for particularly sensitive sequences can help mitigate this risk.
-
Side-chain modifications during final cleavage: The serine hydroxyl group is generally stable during Boc-SPPS. However, during the final strong acid cleavage (e.g., with HF or TFMSA), care must be taken to use appropriate scavengers to prevent side reactions.
Conclusion: A Powerful Tool for Advanced Peptide Design
This compound is a valuable, albeit challenging, building block for the synthesis of peptides with enhanced pharmacological properties. Its successful incorporation hinges on a thorough understanding of the steric challenges it presents and the implementation of optimized protocols. By sourcing high-purity material, employing robust analytical validation, and utilizing potent coupling reagents with extended reaction times, researchers can effectively harness the power of N-methylation to advance the frontiers of peptide-based drug discovery. The methodologies and insights provided in this guide offer a self-validating framework for the successful application of this specialized amino acid derivative.
References
- Branquet, E., Durand, P., Vo-Quang, L., & Le Goffic, F. (1993). A Straightforward Synthesis of N-Tert-butoxycarbonyl Serinate Acetonide Methyl Ester.
-
AAPPTec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]
-
Innovagen AB. (n.d.). Order custom methylated peptides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]
- Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.
-
ATB and Repository. (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved from [Link]
- O'Mahony, G., & van der Kamp, M. W. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
-
ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of Boc-N-Me-Ser-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery
N-methylated amino acids, such as Boc-N-Me-Ser-OMe, are pivotal building blocks in modern medicinal chemistry and peptide-based drug development. The incorporation of an N-methyl group onto the peptide backbone introduces significant conformational constraints and enhances resistance to enzymatic degradation.[1][2] These modifications can lead to peptides with improved bioavailability, metabolic stability, and cell permeability, ultimately enhancing their therapeutic potential.[2][3] this compound, a protected form of N-methylated serine methyl ester, is a valuable reagent in solid-phase peptide synthesis (SPPS) for creating these modified peptides.
Hazard Identification and Risk Assessment
Based on the available data for analogous serine methyl ester derivatives, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[5] While one analogue is not considered hazardous under US OSHA Hazard Communication Standard 2024, another is classified with acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5][6] Given this discrepancy, a conservative approach to handling is strongly recommended.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]
-
Harmful if Swallowed: May be harmful if ingested.[5]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the engineering controls available in the laboratory.
Core Safety and Handling Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.[5]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[5]
-
Body Protection: A lab coat or other impervious clothing should be worn to protect the skin.[5]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[5]
Engineering Controls
Engineering controls are crucial for minimizing airborne exposure:
-
Chemical Fume Hood: All handling of this compound should be performed in a well-ventilated chemical fume hood.[5]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Clear the workspace of any unnecessary items.
-
Weighing and Dispensing:
-
If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
If it is a liquid, dispense it carefully to avoid splashing.
-
-
In-Reaction Handling:
-
Keep the reaction vessel closed whenever possible.
-
If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully in the fume hood.
-
Perform extractions and other workup procedures with adequate ventilation.
-
-
Waste Disposal:
-
Decontamination:
-
Clean the work area and any contaminated equipment thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6] Some suppliers recommend storage at 4°C.[7] | To prevent thermal decomposition. |
| Container | Keep the container tightly closed.[5][6] | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[5][6] | To avoid potentially hazardous reactions. |
Stability: The compound is expected to be stable under recommended storage conditions.[5] Hazardous polymerization is not expected to occur.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Accidental Release
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[6]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air.[5][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5] Seek immediate medical attention.
Physicochemical Data Summary
The following table summarizes the known physicochemical properties of the closely related compound, N-Boc-L-serine methyl ester. These values should be considered as approximations for this compound.
| Property | Value | Source |
| Molecular Formula | C9H17NO5 | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Flash Point | 113 °C / 235.4 °F | [6][8] |
| Density | 1.082 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.452 | [8] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic properties. While a specific SDS is not available, a thorough understanding of the hazards associated with similar compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound safely and effectively, minimizing risks and ensuring the integrity of their experimental work. Always prioritize a culture of safety in the laboratory and consult with your institution's environmental health and safety department for specific guidance.
References
-
National Center for Biotechnology Information. (n.d.). N-Boc-L-serine methyl ester. PubChem Compound Database. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Molecules. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
CIECH S.A. (2011). SAFETY DATA SHEET CAUSTIC SODA PEARL, POLISH. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline: Sodium hydroxide. Retrieved from [Link]
Sources
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- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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Methodological & Application
Application Notes and Protocols for the Utilization of Boc-N-Me-Ser-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the strategic use of Boc-N-Me-Ser-OMe (N-tert-butyloxycarbonyl-N-methyl-L-serine methyl ester) in the synthesis of modified peptides. This document will delve into the rationale behind its application, provide detailed experimental protocols, and address the unique challenges and considerations associated with the incorporation of N-methylated amino acids.
Foundational Concepts: The Role of N-Methylation and Protecting Group Strategy
N-methylation of the peptide backbone is a powerful tool in medicinal chemistry for enhancing the therapeutic properties of peptides.[1] This modification can significantly improve metabolic stability by hindering enzymatic degradation, increase cell permeability, and modulate the peptide's conformation to enhance binding affinity and selectivity for its target.[1]
The choice of protecting groups is paramount in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile Nα-protecting group, a cornerstone of one of the two primary strategies in peptide synthesis.[2][] The use of Boc chemistry can be particularly advantageous for the synthesis of hydrophobic peptides.[4][5]
Strategic Application of this compound: A Focus on Solution-Phase Synthesis
It is critical to understand that This compound is primarily designed for solution-phase peptide synthesis or for the creation of peptide fragments that are subsequently used in fragment condensation strategies. The presence of the C-terminal methyl ester (-OMe) precludes its direct use in standard solid-phase peptide synthesis (SPPS), where the C-terminal amino acid is anchored to a solid support via its carboxylic acid.[6][]
Solution-phase synthesis offers advantages for the production of shorter peptides or for the synthesis of complex, modified peptides where solid-phase methods may be challenging.
Core Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a dipeptide. These should be optimized based on the specific sequence and desired scale.
Boc Deprotection of this compound
The removal of the Boc group is the initial step to reveal the N-terminal amine for subsequent coupling.
Protocol 1: Boc Deprotection
| Step | Procedure | Notes |
| 1 | Dissolve this compound in a suitable solvent (e.g., Dichloromethane (DCM) or Dioxane). | Ensure all starting material is fully dissolved. |
| 2 | Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or HCl in dioxane (e.g., 4M). A common ratio is 20-50% TFA in DCM. | The reaction is typically rapid. Monitor by TLC or LC-MS. |
| 3 | Stir the reaction at room temperature for 30-60 minutes. | Longer reaction times may be needed for complete deprotection. |
| 4 | Remove the acid and solvent under reduced pressure. | This will yield the amine salt (e.g., trifluoroacetate or hydrochloride salt). |
| 5 | The resulting N-Me-Ser-OMe salt can be used directly in the next coupling step after neutralization, or it can be purified if necessary. | For in-situ neutralization, a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is added during the subsequent coupling reaction. |
Peptide Coupling: Formation of a Dipeptide
This protocol outlines the coupling of a Boc-protected amino acid to the newly deprotected N-Me-Ser-OMe. The steric hindrance of the N-methyl group necessitates the use of a potent coupling reagent.[8][9]
Protocol 2: HATU-Mediated Peptide Coupling
| Step | Procedure | Notes |
| 1 | In a reaction vessel, dissolve the Boc-protected amino acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP. | Pre-activation of the carboxylic acid is crucial. |
| 2 | Add a non-nucleophilic base, such as DIEA (2.0 eq), to the solution and stir for 2-5 minutes at room temperature. | The solution may change color, indicating activation. |
| 3 | In a separate vessel, dissolve the deprotected N-Me-Ser-OMe salt (1.0 eq) in the same solvent. If not already neutralized, add DIEA (1.0-1.5 eq) to neutralize the salt. | Ensure the free amine is available for reaction. |
| 4 | Add the activated amino acid solution to the N-Me-Ser-OMe solution. | |
| 5 | Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. | N-methylated amino acids often require longer coupling times due to steric hindrance.[8][9] |
| 6 | Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by column chromatography to yield the protected dipeptide. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in utilizing this compound for dipeptide synthesis in solution.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Challenges and Scientific Rationale
The primary challenge in working with N-methylated amino acids is the steric hindrance imposed by the methyl group on the amide nitrogen.[8][9] This steric bulk can significantly slow down the rate of peptide bond formation.
-
Causality of Experimental Choices : The selection of a potent coupling reagent like HATU is a direct response to this challenge. HATU rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered secondary amine of the N-methylated residue.[10] The extended reaction times are also a necessary accommodation for the slower reaction kinetics.
-
Self-Validating Systems : Each step of the protocol should be monitored for completion. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for verifying the full consumption of the starting material in both the deprotection and coupling steps. Incomplete reactions will necessitate adjustments to reaction times, reagent stoichiometry, or even the choice of coupling reagent.
Analytical Characterization
The successful synthesis of peptides containing N-methylated residues requires thorough analytical characterization to confirm identity and purity.
| Technique | Purpose | Expected Observations |
| LC-MS | To confirm the molecular weight of the product and assess purity. | A major peak in the chromatogram with the expected mass-to-charge ratio for the desired peptide. |
| NMR Spectroscopy | To confirm the structure and the presence of the N-methyl group. | The N-methyl group will appear as a characteristic singlet, typically between 2.5 and 3.5 ppm in the 1H NMR spectrum. 2D NMR techniques (COSY, HSQC, HMBC) can be used for full structural elucidation. |
Concluding Remarks
This compound is a valuable building block for the synthesis of N-methylated peptides, primarily through solution-phase methodologies. A thorough understanding of the challenges posed by steric hindrance and the appropriate selection of coupling reagents are crucial for successful synthesis. The protocols and insights provided herein offer a robust framework for researchers in the field of peptide chemistry and drug discovery.
References
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
- Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me). BenchChem.
- A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods. BenchChem.
- Application Notes and Protocols for the Coupling of N-Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Aapptec Peptides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Peptide Synthesis - FAQ. AAPPTec. [Link]
-
Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. National Center for Biotechnology Information. [Link]
-
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers. [Link]
-
MS/MS/MS reveals false positive identification of histone serine methylation. National Center for Biotechnology Information. [Link]
-
Method to remove Boc in the presence of t-butylester. Reddit. [Link]
-
N-Boc-L-serine methyl ester, 95%. Fisher Scientific. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
HATU in Peptide Synthesis: Mechanistic Innovation for Structure-Guided Drug Discovery. Online Inhibitor. [Link]
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- 10. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Recommended Coupling Reagents for Boc-N-Me-Ser-OMe in SPPS
Introduction: The Challenge of N-Methylated Serine Derivatives
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed. However, the incorporation of structurally complex amino acids, such as N-methylated residues, remains a significant hurdle.[1][2] The specific case of Boc-N-Me-Ser-OMe presents a dual challenge for peptide chemists. The N-methyl group introduces profound steric hindrance, which dramatically slows coupling kinetics, while the serine side-chain hydroxyl group introduces the risk of side reactions like O-acylation.[3][4][5]
The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky substituents impede the approach of the activated carboxyl group of the incoming amino acid.[3][6] This often results in incomplete coupling reactions, leading to deletion sequences in the final peptide product.[7] Furthermore, the prolonged reaction times and forcing conditions required to overcome this steric barrier increase the risk of racemization at the activated amino acid's α-carbon, compromising the stereochemical integrity of the peptide.[3][8]
This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the successful incorporation of this compound, focusing on maximizing coupling efficiency while minimizing common side reactions.
Mechanistic Hurdles: Steric Hindrance, Racemization, and Side Reactions
A thorough understanding of the underlying chemical challenges is crucial for developing a robust coupling strategy.
-
Steric Hindrance: The primary obstacle is the steric bulk around the nitrogen atom of the N-methylated serine. This slows down the nucleophilic attack required for amide bond formation, often necessitating more potent activation methods and extended reaction times.[1][9] Coupling an amino acid onto an N-methylated residue is particularly difficult.[10][11]
-
Racemization: The risk of epimerization is significantly heightened with N-methylated residues.[3] Slower coupling reactions mean the activated carboxylic acid exists for a longer period, increasing the opportunity for the formation of a 5(4H)-oxazolone intermediate.[3][8] The α-proton of this intermediate is acidic and can be abstracted by the bases (e.g., DIPEA) used in the coupling step, leading to a loss of chirality.[3] The presence of tertiary amine salts can further exacerbate this issue.[8]
-
O-Acylation: The free hydroxyl group on the serine side chain can be acylated by the activated amino acid, leading to the formation of a depsipeptide.[4] While this is a general concern for serine residues, the forcing conditions often required for N-methylated couplings can increase the prevalence of this side reaction.[12]
Comparative Analysis of Recommended Coupling Reagents
Standard coupling reagents like DCC or HBTU are often inefficient for sterically demanding couplings involving N-methylated amino acids.[10][13] Uranium/Aminium and Phosphonium salt-based reagents, especially those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are highly recommended due to their ability to form more reactive activated esters.[14][15]
| Reagent | Class | Typical Time | Efficiency for Hindered Couplings | Racemization Risk | Key Features & Considerations |
| HATU | Aminium Salt | 15-60 min | Very High | Low | Forms highly reactive OAt esters. The reagent of choice for difficult couplings, including N-methylated residues.[10][14][16] |
| PyAOP | Phosphonium Salt | 30-120 min | Very High | Low | HOAt-based phosphonium salt. Excellent for coupling N-methyl amino acids, particularly N-Me to N-Me couplings.[9][15][17] |
| PyBOP | Phosphonium Salt | 30-120 min | High | Moderate | HOBt-based phosphonium salt. Effective for many hindered couplings but generally less reactive than HOAt-based reagents.[7][18] |
| COMU | Uronium Salt | 15-60 min | Very High | Low | Oxyma-based reagent. High reactivity, comparable to HATU, with non-explosive and more soluble byproducts.[19][20] |
| PyBrOP | Phosphonium Salt | 30-90 min | Very High | Moderate-High | Highly reactive bromophosphonium salt. Effective for very hindered systems but can have a higher tendency for racemization with prolonged couplings.[10][20][21] |
| HCTU/HBTU | Aminium Salt | 60-240 min | Moderate | Moderate-High | HOBt-based reagents. Generally less effective than HATU for N-methylated amino acids and may require double coupling.[10][14] |
Recommendation: For the coupling of this compound, HATU is the primary recommendation due to its superior reactivity, rapid kinetics, and proven efficacy in minimizing racemization during challenging couplings.[14][16][22] PyAOP and COMU are excellent alternatives.[15][20]
Experimental Protocols
These protocols are designed for standard solid-phase synthesis. All equivalents are calculated based on the initial loading of the resin.
Protocol 1: Recommended Method using HATU
This protocol leverages the high reactivity of HATU for an efficient, single-coupling cycle.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (4.0 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8.0 eq)
-
N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (Ac₂O)
-
Capping Solution: Ac₂O/DIPEA/NMP (e.g., 1:2:7 v/v/v)
Workflow Diagram:
Caption: Recommended workflow for coupling this compound using HATU.
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP or DMF for 30 minutes.
-
Deprotection: Perform N-terminal deprotection according to your standard Boc-SPPS protocol (e.g., using TFA in DCM).
-
Washing and Neutralization: Wash the resin thoroughly with DCM (3x), followed by NMP (3x). Neutralize the resin-bound amine salt with a solution of 10% DIPEA in NMP (2x, 5 min each). Wash again with NMP (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4.0 eq) and HATU (3.9 eq) in NMP. Add DIPEA or Collidine (8.0 eq).[23] Allow the solution to pre-activate for 2-5 minutes at room temperature.[10]
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a qualitative test to check for free amines. Note: The standard Kaiser (ninhydrin) test does not work for secondary amines. Use the Bromophenol Blue test or the Chloranil test instead.[3][10][24]
-
Bromophenol Blue Test: Blue/green beads indicate incomplete coupling; yellow beads indicate completion.[10]
-
-
Recoupling/Capping: If the monitoring test indicates an incomplete reaction, drain the vessel and repeat steps 4-6 (a "double couple").[3] If the reaction is still incomplete or if a small amount of unreacted amine is acceptable, proceed to capping. Wash the resin with NMP (3x) and treat with the capping solution for 30 minutes to block any unreacted amines.[24]
-
Final Wash: Wash the resin thoroughly with NMP (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Alternative Method using PyAOP
This protocol is an excellent alternative, particularly if coupling onto another N-methylated residue.
Procedure:
-
Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4.0 eq) and PyAOP (4.0 eq) in NMP. Add DIPEA or Collidine (8.0 eq).
-
Coupling: Add the activated solution to the resin. Agitate for 1-4 hours.
-
Follow steps 6-8 from the HATU protocol for monitoring, capping, and washing.
Troubleshooting and Key Considerations
-
Choice of Base: For minimizing racemization, a weaker, sterically hindered base like 2,4,6-Collidine can be substituted for DIPEA.[3]
-
Solvent: NMP is generally preferred over DMF for difficult couplings as its higher boiling point allows for gentle heating if necessary, and it is better at disrupting peptide aggregation.
-
Reaction Temperature: If coupling remains sluggish at room temperature, the reaction can be gently heated to 40-50°C. However, this should be done with caution as it can also increase the rate of side reactions, including racemization.
-
Monitoring is Critical: Given the difficulty of the coupling, it is imperative not to proceed to the next step without confirming the completion of the reaction. Relying on a fixed time is not advisable; always perform a qualitative test.[24][25]
Conclusion
The successful incorporation of this compound in SPPS is a challenging but achievable task. Success hinges on moving beyond standard coupling conditions and employing highly reactive aminium or phosphonium salt reagents. HATU, in conjunction with a hindered base and careful reaction monitoring, provides a robust and reliable method to achieve high coupling efficiency while preserving the stereochemical integrity of the peptide chain. By understanding the mechanistic challenges and implementing the optimized protocols described herein, researchers can confidently incorporate this valuable building block into complex peptide structures.
References
-
Mojsov, S. (1989). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. Retrieved from [Link]
- Benoiton, N. L. (2005). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]
-
aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1257–1264. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ResearchGate. (n.d.). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PCAS. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(4), 285–293. Retrieved from [Link]
- Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205–208.
- Berrade, L., et al. (2011).
-
Elashal, H. E., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(35), 8274–8278. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.co.jp [biotage.co.jp]
- 12. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 17. peptide.com [peptide.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 24. peptide.com [peptide.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Researcher's Guide to the Strategic Incorporation of Boc-N-Me-Ser-OMe in Solid-Phase Peptide Synthesis
Abstract
The site-specific incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, bioavailability, and receptor selectivity.[1][2] However, the inherent steric hindrance of N-methylated residues, such as Boc-N-Me-Ser(tBu)-OH, presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling yields and undesirable side reactions. This comprehensive guide provides a detailed, step-by-step protocol for the successful incorporation of Boc-N-Me-Ser(tBu)-OH into a growing peptide chain. We will delve into the rationale behind each procedural step, from the selection of optimal coupling reagents to strategies for mitigating common side reactions, ensuring scientific integrity and reproducibility.
Introduction: The Significance and Challenges of N-Methylation
N-methylation of the peptide backbone introduces a conformational constraint that can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity and specificity.[2] Furthermore, the N-methyl group shields the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic. Despite these advantages, the secondary amine of an N-methylated amino acid is a weaker nucleophile and is sterically more demanding than a primary amine, making the subsequent coupling step particularly challenging.[1][3] This guide will address these challenges head-on, providing researchers with the tools and knowledge for efficient synthesis.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. The quality of reagents is paramount for successful peptide synthesis.
| Reagent | Grade | Supplier | Notes |
| Boc-N-Me-Ser(tBu)-OH | Peptide Synthesis Grade | Sigma-Aldrich, Bachem, etc. | The side-chain hydroxyl group should be protected (e.g., with a tert-butyl group) to prevent side reactions. |
| Rink Amide Resin | 100-200 mesh, 0.4-0.8 mmol/g | Various | The choice of resin depends on the C-terminus of the final peptide (amide in this case). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Main solvent for washing and coupling steps. |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Various | Used for resin swelling and washing. |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | For cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger to prevent side reactions during cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various | Scavenger, particularly for peptides containing Trp or Met. |
| HATU | Peptide Synthesis Grade | Various | Recommended coupling reagent for sterically hindered amino acids. |
| HCTU | Peptide Synthesis Grade | Various | An alternative efficient coupling reagent. |
| PyAOP | Peptide Synthesis Grade | Various | Another suitable coupling reagent for N-methylated amino acids.[4][5] |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | Base for the coupling reaction. |
| Bromophenol Blue | ACS Reagent Grade | Various | For monitoring the completion of the coupling reaction.[1] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of incorporating Boc-N-Me-Ser(tBu)-OH into a peptide sequence during solid-phase peptide synthesis.
Caption: Workflow for Boc-N-Me-Ser(tBu)-OH Incorporation.
Step-by-Step Protocol
This protocol assumes the synthesis is being performed on a 0.1 mmol scale using a Rink Amide resin. Adjustments may be necessary for different scales or resin types.
Resin Preparation
-
Resin Swelling: Place the Rink Amide resin (e.g., 250 mg, 0.4 mmol/g) in a reaction vessel. Swell the resin in DMF for 30 minutes, followed by washing with DCM (3 x 5 mL) and then DMF (3 x 5 mL).[1] This ensures that the reactive sites within the resin beads are accessible.
Fmoc-Deprotection of the N-terminal Amino Acid
-
Deprotection: Add a 20% solution of piperidine in DMF (5 mL) to the resin.
-
Reaction Time: Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which can interfere with the subsequent coupling step.
Coupling of Boc-N-Me-Ser(tBu)-OH
The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance.[1][3] Therefore, the use of a potent coupling reagent is crucial. HATU is highly recommended for this purpose.[1][6]
-
Activation Solution Preparation: In a separate vial, dissolve Boc-N-Me-Ser(tBu)-OH (4 equivalents, 0.4 mmol, ~111 mg) and HATU (3.9 equivalents, 0.39 mmol, ~148 mg) in DMF (2 mL).
-
Activation: Add DIEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for at least 2 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C), although this may increase the risk of side reactions. Microwave-assisted coupling can also significantly reduce reaction times and improve efficiency.[3]
-
Washing: After the coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
Monitoring the Coupling Reaction
Due to the challenges associated with coupling N-methylated amino acids, it is imperative to monitor the completion of the reaction. The Kaiser test, which relies on the reaction of ninhydrin with primary amines, is not suitable for secondary amines like N-methylated residues. The bromophenol blue test is a reliable alternative.[1]
-
Sample Preparation: Take a small sample of the resin (a few beads) and wash it with methanol.
-
Test: Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Interpretation:
-
Yellow color: Indicates a complete coupling (no free amine).
-
Blue or green color: Indicates an incomplete coupling (presence of free amine).[1]
-
If the coupling is incomplete, a second coupling (recoupling) should be performed using a fresh solution of activated Boc-N-Me-Ser(tBu)-OH.
Mitigating Potential Side Reactions
The incorporation of serine and N-methylated amino acids can be accompanied by specific side reactions. Awareness of these and implementation of preventative measures are key to obtaining a pure final product.
O-Acylation of Serine
The hydroxyl group of serine can be acylated, leading to the formation of a branched peptide. While the tert-butyl protecting group on the serine side chain minimizes this risk, it is still a possibility, especially with over-activation.
-
Prevention: Use the recommended equivalents of coupling reagents and avoid unnecessarily long activation times.
N → O Acyl Shift
Under acidic conditions, an acyl group on the nitrogen of a serine residue can migrate to the hydroxyl oxygen.[7][8] This is more of a concern during the final cleavage step.
-
Prevention: The use of a robust side-chain protecting group like tert-butyl on the serine hydroxyl group is the most effective preventative measure.
Diketopiperazine Formation
This side reaction is more prevalent at the dipeptide stage, especially when proline is one of the first two residues.[9] While less common with N-methylated amino acids in the middle of a sequence, it can occur.
-
Prevention: If Boc-N-Me-Ser(tBu)-OH is the second amino acid in the sequence, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[5][9]
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all protecting groups must be removed.
-
Final Deprotection: If the N-terminus is to be free, perform a final Fmoc deprotection as described in section 4.2.
-
Resin Preparation for Cleavage: Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v). If the peptide contains methionine or tryptophan, add 2.5% EDT to the cocktail to act as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conclusion
The successful incorporation of Boc-N-Me-Ser(tBu)-OH into a peptide sequence is an achievable goal with careful planning and execution. The keys to success lie in the use of a potent coupling reagent such as HATU, meticulous monitoring of the coupling reaction, and an awareness of potential side reactions. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize N-methylated peptides to advance their drug discovery and development efforts.
References
- APPTA. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 73(13), 5174-5179.
- Chandrashekar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
- Ciszek, E., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18365-18374.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 377723, N-Boc-D-serine methyl ester.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Boc-N-Me-Ser-OH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester.
- Lange, M., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1180, 481-492.
- ChemicalBook. (2023). Boc-L-serine methyl ester.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Scribd. (n.d.). Side Reactions in Peptide Synthesis.
- ChemicalBook. (2023). Boc-L-serine methyl ester.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- Aapptec. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- Sigma-Aldrich. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gyros Protein Technologies. (n.d.).
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Sigma-Aldrich. (n.d.). Boc-Ser-OMe 95%.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (2005).
- Bloom, S., et al. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(34), 13586-13592.
- Chem-Impex. (n.d.). Boc-L-serine methyl ester.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- ResearchGate. (2015). (PDF)
- Aapptec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0.
- Sigma-Aldrich. (n.d.). Boc-N-Me-Ser-OH ≥98.0% (TLC).
- iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Navigating the Labyrinth of Amine Protection: A Guide to the Deprotection of Boc-N-Me-Ser-OMe
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its general stability and predictable reactivity. However, the selective removal of the Boc group from complex molecules, such as N-methylated amino acid derivatives like Boc-N-Me-Ser-OMe, presents a nuanced challenge that demands a sophisticated and tailored approach.
The presence of an N-methyl group introduces steric hindrance that can modulate the reactivity of the protected amine. Furthermore, the serine residue contains a nucleophilic hydroxyl group susceptible to side reactions, and the methyl ester is labile under harsh acidic or basic conditions. This application note provides a detailed exploration of various deprotection methods for this compound, offering in-depth protocols and expert insights to navigate these chemical intricacies with precision.
The Challenge: A Trifecta of Functionality
The deprotection of this compound requires careful consideration of three key functional groups:
-
N-Methylated Amine: The methyl group on the nitrogen atom increases steric bulk around the carbamate, which can influence the kinetics of the deprotection reaction.
-
Serine Hydroxyl Group: The primary alcohol of the serine side chain is a nucleophile that can participate in unwanted side reactions, particularly acylation, under certain deprotection conditions.
-
Methyl Ester: The C-terminal methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the free carboxylic acid and complicating product purification.
A successful deprotection strategy must therefore be highly selective, cleaving the Boc group while leaving the N-methyl, hydroxyl, and methyl ester functionalities intact.
Deprotection Methodologies: A Comparative Analysis
Several methods can be employed for the deprotection of this compound, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the synthetic route, including scale, available reagents, and the tolerance of other functional groups in the molecule.
Acidic Deprotection: The Conventional Approach
Strong acids are the most common reagents for Boc deprotection. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2]
TFA is a powerful reagent for Boc removal and is often used in a mixture with a solvent like dichloromethane (DCM).
-
Mechanism of TFA-Mediated Boc Deprotection:
-
Challenges:
-
O-Trifluoroacetylation: The serine hydroxyl group can be acylated by trifluoroacetic anhydride, a common impurity in TFA, or by the trifluoroacetyl cation itself, leading to a significant side product. [3] * Ester Hydrolysis: Prolonged reaction times or high temperatures can lead to the hydrolysis of the methyl ester.
-
-
Mitigation Strategies:
-
Scavengers: The addition of scavengers like triisopropylsilane (TIS) or thioanisole can trap the reactive tert-butyl cation, preventing side reactions.
-
Controlled Conditions: Using lower concentrations of TFA and maintaining low temperatures (e.g., 0 °C) can help to minimize side reactions. [4]
-
A solution of HCl in an anhydrous organic solvent like dioxane is a common alternative to TFA. [5][6]It is often considered milder and can offer better selectivity.
-
Advantages:
-
Reduced O-Acylation: The risk of O-acylation is significantly lower compared to TFA.
-
Volatility: Excess HCl and dioxane can be readily removed under vacuum.
-
-
Considerations:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the methyl ester.
-
Reaction Time: Deprotection with HCl in dioxane may require longer reaction times compared to TFA. [7]
-
Mild and Selective Deprotection Methods
Given the sensitive nature of this compound, milder deprotection methods that operate under non-strongly acidic conditions are highly desirable.
A combination of oxalyl chloride and methanol has emerged as a mild and efficient system for Boc deprotection. [8][9][10]This method is particularly useful for substrates with acid-sensitive functional groups. [11]
-
Postulated Mechanism: The reaction is thought to proceed through a mechanism that is broader than the simple in situ generation of HCl. [8]The electrophilic character of oxalyl chloride is believed to play a key role. [12]
Caption: Proposed pathway for Boc deprotection using oxalyl chloride and methanol.
-
Advantages:
TMSI is a potent neutral reagent for the cleavage of carbamates and esters. Its reactivity can be modulated by controlling the stoichiometry and reaction temperature.
-
Mechanism: TMSI reacts with the carbamate to form a silyl carbamate intermediate, which then fragments to release the free amine, carbon dioxide, and trimethylsilyl-X (where X is derived from the Boc group).
-
Advantages:
-
Neutral Conditions: Avoids the use of strong acids.
-
High Reactivity: Can be effective for sterically hindered substrates.
-
-
Challenges:
-
Reagent Sensitivity: TMSI is sensitive to moisture and air.
-
Selectivity: Careful control of reaction conditions is necessary to avoid cleavage of the methyl ester.
-
A greener and more sustainable approach involves the use of a deep eutectic solvent composed of choline chloride and p-TsOH. [13]This system acts as both the reaction medium and the catalyst.
-
Advantages:
Comparative Summary of Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | 0 - RT | 30 min - 2 h | Fast and effective | Risk of O-acylation and ester hydrolysis |
| HCl/Dioxane | 4M HCl in Dioxane | Dioxane | RT | 1 - 4 h | Milder than TFA, less O-acylation | Requires strictly anhydrous conditions |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | Methanol | RT | 1 - 4 h | Highly selective, mild conditions | Reagent is toxic and moisture-sensitive |
| TMSI | Trimethylsilyl Iodide | Acetonitrile or DCM | 0 - RT | 30 min - 2 h | Neutral conditions, highly reactive | Reagent sensitivity, potential for ester cleavage |
| p-TsOH/DES | p-TsOH, Choline Chloride | Deep Eutectic Solvent | RT | 10 - 30 min | Green, fast, and selective | Requires preparation of the DES |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add triisopropylsilane (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
[8] Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. [8]
Troubleshooting and Optimization
-
Incomplete Deprotection: If the reaction is sluggish, consider increasing the reaction time or, for acidic methods, slightly increasing the temperature (e.g., to room temperature if started at 0 °C). For the oxalyl chloride method, ensure the reagents are anhydrous.
-
Side Product Formation (O-acylation with TFA): Use a fresh bottle of TFA, add a scavenger like TIS, and maintain a low reaction temperature.
-
Ester Hydrolysis: Ensure anhydrous conditions for HCl/dioxane and TMSI methods. For all methods, monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Racemization: While racemization at the serine alpha-carbon is a possibility under harsh conditions, the methods described here, when performed at controlled temperatures, are generally considered to minimize this risk. [15][16][17][18][19]The use of milder, non-acidic methods is preferable if racemization is a significant concern.
Conclusion
The deprotection of this compound is a task that requires a careful and considered approach. While traditional acidic methods can be effective, they carry the inherent risk of side reactions involving the sensitive hydroxyl and methyl ester groups. Milder and more selective methods, such as the use of oxalyl chloride in methanol or p-toluenesulfonic acid in a deep eutectic solvent, offer promising alternatives for achieving clean and efficient deprotection. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and conditions, researchers can successfully navigate the complexities of this transformation and advance their synthetic endeavors.
References
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23859. [Link]
-
University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6484. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(4), 338–341. [Link]
-
ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection. [Link]
-
Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11532-11543. [Link]
-
Berredjem, M., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Klausner, Y. S., & Bodanszky, M. (1977). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of organic chemistry, 42(1), 147–149. [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. [Link]
-
ResearchGate. (n.d.). The effect of methylation of Ser on truncation and racemisation in two peptides. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]
-
ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. [Link]
-
Smith, C. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic letters, 20(17), 5346–5350. [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
Lyons, B., et al. (2014). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(3), 1177-1184. [Link]
-
ResearchGate. (2013). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
LinkedIn. (2025). Exploring the Versatility of N-Boc-D-Serine Methyl Ester in Chemical Synthesis. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]
-
Batey, R. A., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic letters, 16(19), 5024–5027. [Link]
-
Fisher Scientific. (n.d.). N-Boc-L-serine methyl ester, 95%. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ro.uow.edu.au [ro.uow.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of Boc-N-Me-Ser-OMe in the Synthesis of Bioactive Peptides
Abstract
The strategic N-methylation of peptide backbones is a cornerstone of modern medicinal chemistry, transforming promising but labile peptides into robust drug candidates.[1][2][3] This modification can confer critical pharmacokinetic advantages, including enhanced metabolic stability against proteolysis, improved membrane permeability, and increased oral bioavailability.[4][5][6] N-methyl-L-serine, a seemingly simple modification, is a pivotal building block in numerous complex natural products, including potent cytostatics and immunosuppressants.[7] This guide provides an in-depth exploration of Boc-N-Me-Ser-OMe, offering detailed protocols, mechanistic insights, and strategic guidance for its successful incorporation into bioactive peptides for researchers and drug development professionals.
The Rationale for N-Methylation: Beyond a Simple Modification
The introduction of a methyl group onto an amide nitrogen in a peptide backbone induces profound physicochemical changes:
-
Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteolytic enzymes, which typically recognize and cleave specific peptide bonds. This dramatically increases the peptide's in vivo half-life.[1][4]
-
Conformational Rigidity: N-methylation removes the amide proton, a crucial hydrogen bond donor. This loss restricts the available conformational space of the peptide backbone, often stabilizing specific secondary structures like β-turns.[1][8] This can lock the peptide into its bioactive conformation, potentially increasing target affinity and selectivity.
-
Enhanced Permeability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide. This modification can significantly improve passive diffusion across cellular membranes and even the blood-brain barrier.[1][6][8]
The serine residue, with its polar hydroxyl side chain, is often involved in critical binding interactions or can be a site for post-translational modifications. N-methylation of serine creates a unique building block that combines the steric and conformational effects of methylation with the functional potential of the hydroxyl group.
Physicochemical Properties of this compound
A summary of the key properties of the title compound is provided for quick reference.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester | - |
| Synonyms | This compound | - |
| Molecular Formula | C10H19NO5 | - |
| Molecular Weight | 233.26 g/mol | - |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | [9] |
| Solubility | Soluble in common organic solvents (DMF, DCM, MeOH, Chloroform) | [10] |
| Storage | Store at 2-8°C under an inert atmosphere to prevent degradation. | - |
Core Protocol: Incorporation of this compound via Boc-SPPS
The primary synthetic challenge in incorporating N-methylated amino acids is the reduced nucleophilicity and increased steric hindrance of the secondary amine.[8][11] This necessitates optimized protocols with more potent coupling reagents and potentially longer reaction times compared to standard solid-phase peptide synthesis (SPPS). The following Boc-strategy protocol is designed to address these challenges.
Materials and Reagents
-
Resin: Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Amino Acids: Boc-protected amino acids.
-
Building Block: this compound.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).
-
Monitoring Reagent: Bromophenol Blue solution in DMF.[12]
Step-by-Step SPPS Cycle for Incorporating this compound
This protocol details a single synthesis cycle for coupling this compound onto a growing peptide chain on the solid support.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin from the previous cycle into a suitable reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Swell the resin in DMF for 30 minutes.
Step 2: Nα-Boc Deprotection
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin).
-
Agitate for 2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes to ensure complete removal of the Boc group.[13]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (5x) to remove all traces of acid.
Step 3: Neutralization
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base. The free N-terminal amine is now ready for coupling.
Step 4: Activation and Coupling of this compound Rationale: The steric hindrance of the N-methyl group requires a highly efficient coupling reagent. Standard carbodiimides (DCC, DIC) are often insufficient. HATU is a highly effective aminium-based reagent that forms a reactive HOAt ester, capable of overcoming the steric barrier.[4][12] Pre-activation times should be minimal to avoid side reactions.[4]
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture.
-
Agitate the activation solution for 2-5 minutes at room temperature.[12]
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours. Note: This is significantly longer than a standard coupling and is often necessary for N-methylated residues.[11]
Step 5: Monitoring the Coupling Reaction Rationale: The standard Kaiser test for primary amines will yield a false negative with the secondary amine of the N-methylated residue. An alternative colorimetric test is required.
-
Withdraw a small sample of resin beads and wash them thoroughly with DMF and Methanol.
-
Add a few drops of Bromophenol Blue solution.[12]
-
Observe the color:
-
Yellow/Green: Coupling is complete.
-
Blue: Coupling is incomplete. The free amine is still present.
-
Step 6: Washing and Recoupling (if necessary)
-
If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next synthesis cycle.
-
If the coupling is incomplete, drain the solution, wash with DMF (3x), and perform a second coupling (recouple) by repeating Step 4 with a fresh solution of activated this compound.
Workflow Diagram: Boc-SPPS Cycle for N-Methylated Residues
Caption: Boc-SPPS workflow for incorporating a sterically hindered N-methylated amino acid.
Troubleshooting & Advanced Considerations
| Challenge | Cause | Recommended Solution |
| Low Coupling Yield | Insufficient reactivity of coupling agent; Steric hindrance of N-methyl group. | Use a more potent coupling reagent like HATU, PyAOP, or PyBroP.[14][15] Increase coupling time to 4 hours or overnight. Double coupling may be necessary. Ensure efficient neutralization before coupling. |
| Racemization | Over-activation of the carboxylic acid; Presence of excess base. | Keep pre-activation time with HATU/DIPEA to a minimum (2-5 minutes).[4] Avoid strong bases or prolonged exposure to basic conditions. |
| Diketopiperazine Formation | Intramolecular cyclization of the dipeptide on the resin, cleaving it from the support. | This is most common with Pro or another N-methylated amino acid at the C-terminus. Use 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and reduces this side reaction.[16] |
| Incomplete Deprotection | Aggregation of the growing peptide chain on the resin, preventing reagent access. | Increase deprotection time. Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) in place of DMF for difficult sequences. |
Case Study: N-Methylated Residues in Marine Depsipeptides
The critical role of N-methylated amino acids is exemplified by the didemnin and tamandarin families of cyclic depsipeptides isolated from marine tunicates.[17][18] These compounds exhibit potent antitumor, antiviral, and immunosuppressive activities.[18]
Didemnin B was the first marine natural product to enter human clinical trials for cancer, showcasing the therapeutic potential of this molecular class.[17] Its structure contains several non-standard and N-methylated amino acids which are crucial for its bioactivity. The biosynthesis of didemnins is governed by a complex non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway.[19][20] While Didemnin B does not contain N-Me-Ser specifically, its N-Me-D-Leu residue is essential for its conformation and activity, and its synthesis provides a blueprint for tackling complex N-methylated structures.[17]
| Compound | Key N-Methylated Residue(s) | Primary Bioactivity | Clinical Status |
| Didemnin B | N-Me-D-Leu | Antitumor, Antiviral | Phase II trials were terminated due to toxicity.[17] |
| Plitidepsin (Aplidine) | Dehydrodidemnin B | Antitumor | Approved for multiple myeloma in some regions.[21] |
| Tamandarin A/B | N,O-Me2-Tyr | Antitumor, Immunosuppressive | Preclinical; potent activity similar to Didemnin B.[18][22] |
The study of these molecules underscores how N-methylation is a naturally evolved strategy to create stable, conformationally constrained, and highly potent bioactive peptides.
Conceptual Impact of N-Methylation on Peptide Properties
Caption: N-methylation blocks proteolysis and alters physicochemical properties of peptides.
Conclusion
This compound is a valuable synthetic building block for accessing novel bioactive peptides with improved pharmacological profiles. While its incorporation presents steric challenges, these can be reliably overcome through the use of optimized protocols employing high-efficiency coupling reagents like HATU, extended reaction times, and appropriate monitoring techniques such as the bromophenol blue test. By understanding the underlying chemical principles and leveraging the detailed methodologies presented, researchers can successfully synthesize N-methyl-serine-containing peptides, paving the way for the development of next-generation therapeutics with enhanced stability, permeability, and potency.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026, from [Link]
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Wikipedia. (2023). Didemnin. Retrieved January 15, 2026, from [Link]
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LifeTein. (2025). Should My Peptide Be Methylated? Retrieved January 15, 2026, from [Link]
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Abbott, M. A. (2009). The Synthesis and Biological Evaluation of Tamandarin B Analogs. University of Pennsylvania ScholarlyCommons. [Link]
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Vogt, D. L., & Joullié, M. M. (2008). Synthetic Studies of Tamandarin B Side Chain Analogues. The Journal of Organic Chemistry. [Link]
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Xu, Y., et al. (2012). Bacterial biosynthesis and maturation of the didemnin anticancer agents. Journal of the American Chemical Society. [Link]
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PrepChem.com. (n.d.). Synthesis of didemnins. Retrieved January 15, 2026, from [Link]
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Lee, J. (2011). Total Syntheses and Biological Investigations of Tamandarins A and B and Tamandarin A Analogs. University of Pennsylvania. [Link]
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Vera, M. D., & Joullié, M. M. (2002). Total Synthesis and Biological Evaluation of Tamandarin B Analogues. Journal of Organic Chemistry. [Link]
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Vera, M. D., et al. (2007). Total synthesis and biological evaluation of tamandarin B analogues. PubMed. [Link]
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Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved January 15, 2026, from [Link]
-
Cai, W., et al. (2024). A Semisynthesis Platform for the Efficient Production and Exploration of Didemnin-Based Drugs. PubMed. [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. [Link]
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Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved January 15, 2026, from [Link]
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Grieco, P., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved January 15, 2026, from [Link]
-
Grieco, P., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
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Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
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El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]
-
Li, P., & Xu, J.-C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]
-
Autebert, C. (2025). Exploring the Versatility of N-Boc-D-Serine Methyl Ester in Chemical Synthesis. Retrieved January 15, 2026, from [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Biron, E., & Kessler, H. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Teixidó, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Rogers, J. R., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved January 15, 2026, from [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved January 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). N-Methyl amino acids. Retrieved January 15, 2026, from [Link]
-
Erickson, B. W., & Garippa, R. J. (1990). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. R Discovery. [Link]
-
Aurelio, L., et al. (2004). Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for Liquid-Phase Peptide Synthesis Using Boc-N-Me-Ser-OMe
Introduction: Navigating the Challenges of N-Methylated Peptides in Solution
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties. N-methylation of the peptide backbone can significantly increase metabolic stability by shielding amide bonds from enzymatic degradation, improve membrane permeability and oral bioavailability, and constrain the peptide's conformation to favor a bioactive state.[1][2][3] However, these benefits come with significant synthetic challenges. The presence of a methyl group on the amide nitrogen introduces substantial steric hindrance, which can dramatically slow down coupling reactions and lead to incomplete conversions and the formation of deletion sequences.[4][5]
While solid-phase peptide synthesis (SPPS) is often the default method for many sequences, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, remains a highly relevant and advantageous strategy, particularly for the large-scale production of shorter or structurally complex peptides.[6][7][8] LPPS allows for the purification of intermediates at each step, ensuring high final purity, and can be more cost-effective for certain sequences by avoiding expensive resins and large excesses of reagents.[7][9][10]
This guide provides a detailed technical overview and actionable protocols for the use of N-α-Boc-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe) in liquid-phase peptide synthesis. We will explore the rationale behind procedural choices, address the critical challenge of sterically hindered couplings, and provide a self-validating system for synthesizing and purifying peptides containing this valuable building block.
The Core Challenge: Steric Hindrance in N-Methylated Couplings
The primary obstacle in synthesizing peptides with N-methylated residues is the steric bulk introduced by the N-methyl group. This bulk physically obstructs the approach of an activated amino acid's carboxyl group to the secondary amine of the N-methylated residue, making peptide bond formation significantly more difficult than with a primary amine.[4][5] This is particularly pronounced when coupling two consecutive N-methylated amino acids.[1][4] Inefficient coupling leads to low yields and the accumulation of difficult-to-remove impurities that are structurally similar to the target peptide.[4][11]
To overcome this, a combination of strategies is required:
-
High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or EDC are often inefficient for these couplings.[12] More potent uronium- or phosphonium-salt-based reagents are necessary to achieve reasonable reaction rates and yields.[13][14]
-
Optimized Reaction Conditions: Extended reaction times, and in some cases elevated temperatures (with caution to avoid racemization), may be necessary to drive the reaction to completion.
-
Rigorous Monitoring: Standard monitoring tests like the ninhydrin (Kaiser) test are ineffective for secondary amines. The bromophenol blue test is a reliable alternative for confirming the consumption of the N-methylated amine.[1][4]
Strategic Selection of Reagents and Protecting Groups
The choice of protecting groups and coupling reagents is critical for a successful LPPS campaign. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust approach for solution-phase synthesis.
-
α-Amino Protection (Boc): The acid-labile tert-butoxycarbonyl (Boc) group is used for temporary protection of the N-terminus. It is stable under the basic conditions of the coupling step but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA), which liberates the amine for the next coupling step.[15][]
-
Carboxyl Protection (Methyl Ester): For the C-terminal residue, a simple methyl ester (-OMe) provides stable protection. It can be removed at the end of the synthesis via saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Coupling Reagents: For the sterically demanding coupling to an N-methylated amine, uronium salt reagents are highly effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered superior to its predecessor HBTU due to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive active ester and can accelerate the coupling, leading to higher purity and less epimerization.[14][17] Phosphonium reagents like PyAOP or PyBroP are also exceptionally effective, particularly for coupling two N-methyl amino acids.[1][18][19]
Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | Very fast reaction rates, low risk of racemization, excellent for hindered couplings.[17] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[14][20] |
| HBTU | Uronium Salt | Effective and widely used, cost-effective.[13][20] | Slower than HATU, higher risk of side reactions with "difficult" sequences.[17] |
| PyAOP | Phosphonium Salt | Highly effective for coupling N-methyl amino acids, especially N-Me to N-Me couplings.[19][20] | Byproducts can sometimes complicate purification. |
| PyBroP | Phosphonium Salt | Highly reactive, effective for very hindered couplings where other reagents may fail.[1][18] | High reactivity can sometimes lead to side reactions if not controlled.[21] |
Experimental Workflow and Protocols
The following section details a step-by-step methodology for a model dipeptide synthesis: the coupling of Boc-L-Alanine to N-Me-Ser-OMe, followed by deprotection steps. This workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.
Visualizing the LPPS Workflow
Caption: General workflow for a single coupling and deprotection cycle in LPPS.
Protocol 1: Coupling of Boc-L-Ala-OH to H-N-Me-Ser-OMe
This protocol details the synthesis of Boc-Ala-N(Me)-Ser-OMe. The starting material, H-N-Me-Ser-OMe, is assumed to be prepared from this compound via standard Boc deprotection (see Protocol 2).
Materials:
-
H-N-Me-Ser-OMe (1.0 eq)
-
Boc-L-Ala-OH (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% w/v Citric Acid solution
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 5-10 mL per mmol of limiting reagent). Stir for 2-3 minutes at room temperature for pre-activation.
-
Initiation of Coupling: Add H-N-Me-Ser-OMe (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated mixture.
-
Base Addition: Add DIEA (2.5 eq) dropwise to the reaction mixture while stirring. The solution may change color.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress every hour.
-
Causality: The sterically hindered nature of the secondary amine requires a potent activating agent like HATU and an extended reaction time compared to standard couplings. DIEA acts as a non-nucleophilic base to neutralize the generated acids without interfering with the reaction.[22]
-
-
Monitoring: Spot the reaction mixture on a TLC plate against the starting materials. To check for the consumption of the amine, take a small aliquot of the reaction, quench it, and perform a bromophenol blue test. A yellow color indicates the absence of free amine and suggests the reaction is complete.[1] A blue/green color indicates residual amine and the need for longer reaction time or even the addition of more activated acid.[4][5] The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (approx. 5 times the DMF volume).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
5% citric acid solution (2x) to remove excess DIEA.
-
5% NaHCO₃ solution (2x) to remove unreacted Boc-L-Ala-OH and acidic byproducts.
-
Brine (1x) to remove residual water.
-
Causality: This liquid-liquid extraction is the core purification step in LPPS, removing reagents and byproducts without the need for chromatography at this stage.[23]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-dipeptide methyl ester.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be further purified by flash chromatography on silica gel.
Protocol 2: Boc Deprotection of the Dipeptide
This protocol describes the removal of the N-terminal Boc group to prepare the dipeptide for the next coupling step.
Materials:
-
Boc-Ala-N(Me)-Ser-OMe (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in DCM (approx. 10 mL per gram of peptide).
-
Acidolysis: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture). A scavenger like triisopropylsilane (TIS) can be added if sensitive residues are present.
-
Mechanism: The strong acid protonates the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and subsequent release of CO₂ to liberate the free amine.[15]
-
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Removal of Acid: Concentrate the solution under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
Final Product: The resulting product is the TFA salt of the deprotected dipeptide (H-Ala-N(Me)-Ser-OMe · TFA). It should be stored under anhydrous conditions and can typically be used in the next coupling step without further purification. Neutralization is achieved in situ during the subsequent coupling reaction by the addition of a base like DIEA.
Visualizing the Deprotection Mechanism
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Application Note: Assessing the Enzymatic Stability of Peptides Containing N-Methylated Serine
An in-depth guide to the design and execution of stability assays for therapeutic peptide candidates.
Introduction: The Stability Challenge in Peptide Therapeutics
Bioactive peptides are highly promising therapeutic agents due to their specificity and low toxicity.[1] However, their progression into clinical use is frequently hindered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[2][3] This susceptibility leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[2] A primary goal in peptide drug development is, therefore, to engineer molecules that retain their biological function while resisting enzymatic cleavage.[3][4] One of the most effective strategies to achieve this is the site-specific N-methylation of the peptide backbone.[1][2][5] This guide provides a detailed overview of the mechanism by which N-methylation of serine residues enhances enzymatic stability and presents a comprehensive, field-proven protocol for its quantitative assessment.
The Protective Mechanism of N-Methylation
N-methylation involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group.[6][7] This seemingly subtle modification introduces profound changes that directly counter the action of proteases.
-
Steric Hindrance: The primary protective effect of N-methylation is steric hindrance.[2][8] Proteases recognize and bind to the peptide backbone through specific hydrogen-bonding patterns.[2] The methyl group on the amide nitrogen acts as a steric shield, physically obstructing the enzyme's access to the scissile peptide bond and preventing cleavage.[2][9] This modification can confer protection not just at the site of methylation but can also reduce proteolysis over a four-residue window.[2]
-
Conformational Rigidity: The introduction of a methyl group restricts the conformational freedom of the peptide backbone.[6][7] This can pre-organize the peptide into its bioactive conformation, potentially improving receptor affinity while making it a less suitable substrate for flexible protease active sites.[7]
-
Disruption of H-Bonding: N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor.[6][7] This disruption of the canonical hydrogen-bonding patterns that stabilize enzyme-substrate complexes is a key factor in preventing proteolytic degradation.[2]
The diagram below illustrates how N-methylation at a serine residue protects the adjacent peptide bond from enzymatic cleavage.
Caption: Mechanism of protease resistance via N-methylation.
Quantitative Impact on Peptide Stability
The introduction of an N-methyl group can dramatically increase the half-life (t½) of a peptide in the presence of proteases or in biological matrices like plasma. The table below summarizes representative data comparing the stability of N-methylated peptides to their non-methylated parent sequences.
| Peptide Sequence (Example) | Modification | Matrix / Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - | [2][10] |
| DK(N-Me)LYWWEFL | N-methylated Lys | Trypsin | > 42 h | > 1000 | [2][10] |
| DKL(N-Me)YWWEFL | N-methylated Leu | Trypsin | > 42 h | > 1000 | [2][10] |
| GFL(N-Me)S-NH2 | N-methylated Ser | Human Plasma | 12 h | ~24 | (Hypothetical Data) |
| GFLS-NH2 | Non-methylated | Human Plasma | 0.5 h | - | (Hypothetical Data) |
Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a robust method for comparing the stability of an N-methylated serine-containing peptide to its non-methylated analog in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[9][11][12]
Core Experimental Workflow
The following diagram outlines the key steps of the plasma stability assay.
Caption: Workflow for assessing peptide stability in plasma.
Materials and Reagents
-
Peptides: Lyophilized N-methylated serine peptide and non-methylated control peptide (>95% purity, confirmed by MS).[2][11]
-
Plasma: Pooled human plasma (e.g., from at least 3 donors) with a suitable anticoagulant (e.g., K2-EDTA or Sodium Heparin). Store at -80°C.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Peptide Solvent: DMSO or sterile water, depending on peptide solubility.
-
Precipitation/Quenching Solution: Acetonitrile (ACN) containing 0.1% Trifluoroacetic Acid (TFA).[9][11]
-
Analytical Equipment:
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Peptide Stock Solutions: Prepare 10 mM stock solutions of both the N-methylated and control peptides in the chosen solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions in Assay Buffer (PBS) to a working concentration of 1 mM.
-
Plasma Preparation: Thaw the frozen human plasma in a 37°C water bath until just thawed. Keep on ice until use. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the clear supernatant.
Step 2: Incubation and Time-Course Sampling
-
Pre-warm the required volume of plasma to 37°C for 5 minutes.
-
Initiate the reaction by spiking the plasma with the peptide working solution to a final peptide concentration of 10 µM (a 1:100 dilution). Vortex gently to mix. This is your T=0 mixture.
-
Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and transfer it to a microcentrifuge tube containing the quenching solution (see Step 3).
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw subsequent aliquots (50 µL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes).
Step 3: Reaction Quenching and Protein Precipitation
-
For each 50 µL aliquot of the incubation mixture, add 150 µL of ice-cold Precipitation/Quenching Solution (ACN with 0.1% TFA). This 1:3 ratio is critical.[3][11]
-
Causality: The ACN denatures and precipitates the plasma proteins (including proteases), while the TFA ensures an acidic environment that irreversibly stops enzymatic activity.[9]
-
-
Vortex each sample vigorously for 30 seconds.
-
Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the remaining peptide, to a clean HPLC vial for analysis.
Step 4: LC-MS Analysis
-
Method: Use a standard reversed-phase gradient method. For example, a linear gradient of 5% to 95% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes on a C18 column.[11]
-
Detection: Monitor the peptide using extracted ion chromatograms (EIC) for the specific m/z of the parent peptide. MS provides definitive identification and quantification, avoiding interference from plasma components.[14][15]
-
Injection: Inject equal volumes of the supernatant for each time point.
Step 5: Data Analysis
-
Integrate the peak area of the parent peptide for each time point.
-
Normalize the peak area at each time point (Tx) to the peak area at T=0. Calculate the percentage of peptide remaining:
-
% Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
-
Plot the % Remaining versus time on a semi-logarithmic scale.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
-
t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the semi-log plot.
-
Troubleshooting and Key Considerations
-
Peptide Solubility: Ensure the peptide is fully dissolved in the final plasma mixture. Poor solubility can lead to inaccurate results.
-
Analyte Loss during Precipitation: Using organic solvents like ACN is generally superior to strong acids for precipitation, as it minimizes the loss of the peptide analyte.[3][11]
-
Controls are Critical: Always include the non-methylated parent peptide as a direct comparator. A "heat-inactivated plasma" control (plasma heated to 60°C for 30 min before adding the peptide) can help distinguish enzymatic from chemical degradation.
-
Internal Standard: For absolute quantification, consider adding a stable, isotopically labeled version of the peptide or a structurally similar peptide after the quenching step to account for variations in sample processing and instrument response.[16]
Conclusion
N-methylation of serine residues is a validated and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[1][2][17] By providing steric hindrance and disrupting enzyme recognition motifs, this modification can increase a peptide's half-life by orders of magnitude. The detailed protocol presented here offers a reliable and reproducible method for quantifying this stability enhancement, providing critical data for the selection and optimization of robust peptide drug candidates. Rigorous execution of these stability assays is an indispensable step in the successful development of next-generation peptide therapeutics.
References
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. (Source URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. (Source URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (Source URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (Source URL: [Link])
-
N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (Source URL: [Link])
-
Tuning of Protease Resistance in Oligopeptides through N- Alkylation - The Royal Society of Chemistry. (Source URL: [Link])
-
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (Source URL: [Link])
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC - NIH. (Source URL: [Link])
-
Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Request PDF - ResearchGate. (Source URL: [Link])
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (Source URL: [Link])
-
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. (Source URL: [Link])
-
Should My Peptide Be Methylated? - LifeTein. (Source URL: [Link])
-
Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb - PMC - NIH. (Source URL: [Link])
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (Source URL: [Link])
-
The Role of N-Methylated Amino Acids in Drug Discovery. (Source URL: [Link])
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (Source URL: [Link])
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides | bioRxiv. (Source URL: [Link])
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC - NIH. (Source URL: [Link])
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (Source URL: [Link])
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 15. lcms.cz [lcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with Boc-N-Me-Ser-OMe in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and functionally complex amino acid derivative, Boc-N-Me-Ser-OMe. Here, we will explore the causality behind common experimental issues and provide field-proven, troubleshooting solutions to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" building block in peptide synthesis?
A1: The primary challenge stems from significant steric hindrance. The presence of a methyl group on the amide nitrogen (N-methylation) drastically reduces the nucleophilicity of the amine, slowing down the coupling reaction.[1] This is further compounded by the Boc protecting group and the methyl ester at the C-terminus. This steric bulk can lead to incomplete coupling, resulting in deletion sequences in the final peptide.[1]
Q2: My standard coupling reagents like HBTU and DIC/HOBt are yielding poor results. What should I be using instead?
A2: Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[1] For challenging couplings involving this compound, more powerful phosphonium or specialized uronium/aminium reagents are recommended.[2][3] Reagents like HATU, PyAOP, and PyBOP have demonstrated greater success in these scenarios.[1][2][4] Microwave-assisted coupling can also significantly improve reaction efficiency.[5]
Q3: I'm observing a significant amount of a side product with the same mass as my desired peptide but a different retention time on HPLC. What could this be?
A3: This is likely due to racemization at the alpha-carbon of the N-methylated serine residue. While less common with urethane-protected amino acids (like Boc), the harsh conditions sometimes required to drive the coupling of sterically hindered residues can promote epimerization. The use of certain bases and extended reaction times can exacerbate this issue.
Q4: During the Boc-deprotection step with TFA, I'm noticing fragmentation of my peptide. Why is this happening?
A4: Peptides containing N-methylated amino acids can be susceptible to fragmentation during trifluoroacetic acid (TFA) cleavage from the resin, particularly between consecutive N-methylated residues.[6] The duration of the TFA treatment is a critical factor; prolonged exposure can increase the incidence of this side reaction.[1][6]
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed breakdown of common side reactions encountered when using this compound and offers step-by-step protocols to mitigate them.
Problem 1: Incomplete Coupling and Deletion Sequences
Primary Cause: Steric hindrance from the N-methyl group impeding the approach of the activated carboxyl group.[1]
Recommended Solutions:
-
Optimize Coupling Reagents: Switch to more potent activating agents.
Coupling Reagent Class Efficacy with N-Me-AA Reference HBTU, HCTU Aminium Less Effective [1][2] DIC/HOBt Carbodiimide Moderate [7] HATU Aminium Highly Effective [2][3] PyAOP, PyBOP Phosphonium Highly Effective [2][4] -
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents to drive the reaction to completion.[5]
-
Increase Reaction Time & Temperature: Extend the coupling time to 2-4 hours. If using a manual synthesizer, gentle heating (30-40°C) can also be beneficial. Microwave synthesis is a powerful alternative for accelerating difficult couplings.[5][8]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings as it can help to disrupt peptide aggregation.[8]
Experimental Protocol: High-Efficiency Coupling of this compound
-
Resin Preparation: Swell the resin in DMF or NMP for 30 minutes.
-
Deprotection: Perform the standard N-terminal deprotection (e.g., TFA for Boc-SPPS).
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[5]
-
Monitoring: Use a bromophenol blue test to monitor for completion, as the standard Kaiser (ninhydrin) test is ineffective for N-methylated amines.[1][2]
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue/green color), indicating incomplete coupling, repeat steps 4-6.[2]
-
Washing: Wash the resin thoroughly with DMF before proceeding to the next cycle.
Problem 2: Racemization of the N-Methyl-Serine Residue
Primary Cause: The electron-withdrawing effect of the N-methyl group can increase the acidity of the α-proton, making it more susceptible to abstraction by base, leading to epimerization. This is particularly a risk with strong bases and prolonged activation times.
Recommended Solutions:
-
Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA or DBU, especially during prolonged coupling reactions.[3]
-
Control Activation Time: Avoid excessively long pre-activation times. Activate the amino acid immediately before adding it to the resin.
-
Lower Temperature: Perform the coupling at 0°C to reduce the rate of epimerization.
Experimental Protocol: Racemization Suppression
-
Reagent Preparation: Cool the amino acid solution and the coupling reagents to 0°C.
-
Activation: In a separate vessel at 0°C, pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 8 equivalents of N-methylmorpholine (NMM) in DMF for 2 minutes.
-
Coupling: Add the cold, activated amino acid solution to the resin.
-
Reaction: Maintain the reaction vessel at 0°C for the first 30 minutes, then allow it to slowly warm to room temperature over the next 1.5 hours.
-
Monitoring & Washing: Proceed as described in the previous protocol.
Problem 3: Side-Chain Esterification/Acylation
Primary Cause: The hydroxyl group of serine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to a branched peptide. While the Boc protecting group on the serine nitrogen reduces this risk compared to an unprotected amine, it can still occur under forcing conditions.
Recommended Solutions:
-
Side-Chain Protection: Although this compound is often used without side-chain protection, for particularly difficult sequences or if this side reaction is prevalent, consider using a serine derivative with a protected hydroxyl group (e.g., Boc-N-Me-Ser(tBu)-OH). This will necessitate an additional deprotection step at the end of the synthesis.
-
Use of Additives: The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help to suppress O-acylation by forming a less reactive active ester.[7]
Problem 4: Diketopiperazine (DKP) Formation
Primary Cause: This side reaction is most common at the dipeptide stage. After deprotection of the second amino acid, the free N-terminal amine can attack the C-terminal methyl ester, leading to cyclization and cleavage from the resin. The cis-amide bond conformation favored by N-methyl amino acids can facilitate this intramolecular reaction.[9]
Recommended Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl linker effectively inhibits DKP formation.[8]
-
Couple the Third Amino Acid Immediately: After deprotecting the second residue, immediately proceed to the coupling of the third amino acid to minimize the time the free dipeptide-ester is present.
-
In Situ Neutralization Protocols (for Boc-SPPS): In Boc-based synthesis, protocols where neutralization and coupling occur concurrently can suppress DKP formation.[10]
III. Final Cleavage & Deprotection Considerations
The final cleavage of the peptide from the resin and removal of the Boc group requires careful consideration to avoid unwanted modifications.
Protocol: Optimized TFA Cleavage
-
Scavengers: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is crucial for scavenging carbocations generated during deprotection.[10]
-
Time: Treat the peptide-resin with the cleavage cocktail for 1.5 to 2 hours at room temperature. Avoid extended cleavage times to minimize potential fragmentation.[1][6]
-
Precipitation: After cleavage, filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reversed-phase HPLC.
IV. References
-
11 (Int J Pept Protein Res. 1996 Sep;48(3):292-8)
-
9 (Chem. Rev. 2011, 111, 11, 6557–6602)
-
4 (Aapptec Peptides)
-
5 (Benchchem)
-
8 (AAPPTEC)
-
10 (ChemPep)
-
(ACS Publications)
-
7 (LifeTein)
-
(Reddit)
-
2 (AAPPTec)
-
3 (Bachem)
-
(National Institutes of Health)
-
12 (Thieme)
-
(National Institutes of Health)
-
(Fisher Scientific)
-
(ResearchGate)
-
(ResearchGate)
-
1 (Benchchem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. chempep.com [chempep.com]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Preventing Racemization of Boc-N-Me-Ser-OMe During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of N-methylated serine residues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this notoriously difficult coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-N-Me-Ser-OMe so particularly prone to racemization during coupling?
A1: The high propensity for racemization when coupling this compound stems from a "perfect storm" of electronic and steric factors.
-
Steric Hindrance: The presence of the N-methyl group significantly increases steric bulk around the reacting nitrogen atom. This slows down the rate of the desired peptide bond formation, prolonging the lifetime of the highly reactive activated carboxyl intermediate.[1][2]
-
Oxazolone Formation: This extended lifetime provides a greater opportunity for the primary racemization pathway to occur: the formation of a 5(4H)-oxazolone intermediate.[1][3]
-
Increased Acidity: The α-proton of the oxazolone intermediate is highly acidic. In the presence of the organic bases required for the coupling reaction, this proton is readily abstracted, forming a planar, achiral enolate intermediate.[1][4] Subsequent attack by the incoming amine can occur from either face of this planar structure, resulting in a mixture of L- and D-diastereomers.[1]
-
Inherent Serine Susceptibility: Serine residues themselves, even without N-methylation, are known to be more prone to racemization compared to many other amino acids.[5][6] The combination of these factors makes this specific residue exceptionally challenging to couple without epimerization.
Q2: What is the primary chemical mechanism of this racemization?
A2: The dominant pathway for racemization of N-protected amino acids during coupling is via the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] The process is outlined below. The key step is the base-mediated abstraction of the alpha-proton (Hα), which destroys the stereocenter.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent & Additive
The single most critical factor is your choice of activating agent. The steric hindrance of N-methylated amino acids demands highly potent reagents to ensure the coupling rate is significantly faster than the rate of racemization.
Coupling Reagent Comparison
| Reagent Class | Examples | Performance with N-Me-Ser | Recommendation |
| Carbodiimides | DIC, DCC | High risk of racemization unless paired with a superior additive. [7][8] | Use only if necessary and always with OxymaPure or HOAt. |
| Uronium/Aminium | HBTU, HCTU | Often insufficiently reactive for N-methylated residues, leading to slow/incomplete reactions and high racemization. [2][9] | Avoid. |
| Uronium/Aminium | HATU , COMU | Excellent. HATU reacts faster with less epimerization than HBTU. [10][11]COMU is a modern, safer alternative with comparable efficiency. [12] | Highly Recommended. HATU is a field-proven choice for N-methyl amino acids. [1][9] |
| Phosphonium | PyAOP , PyBOP | Excellent. PyAOP is particularly effective for coupling N-protected N-methyl amino acids. [10] | Highly Recommended. |
| Phosphonium | PyBrOP | Superior for difficult cases. Specifically developed to overcome incomplete couplings to N-methyl amino acids. [12] | Use for the most challenging couplings. |
Racemization Suppressant Additive Comparison
Additives are essential; they intercept the initial activated species to form a more stable active ester that is less prone to cyclizing into the problematic oxazolone.
| Additive | Efficacy | Notes |
| HOBt | Baseline | The traditional choice, but significantly less effective than modern alternatives for preventing racemization in difficult couplings. [8][13] |
| HOAt | High | More effective than HOBt due to anchimeric assistance from the pyridine nitrogen, which stabilizes the intermediate. [11][14] |
| OxymaPure | High | Efficacy is comparable or superior to HOAt. [1][4]It has the significant advantage of being non-explosive, making it a safer choice. [12][15] |
Actionable Advice:
-
If you are using HBTU/HCTU or a carbodiimide with HOBt, switch your reagent system immediately.
-
A robust starting point is HATU in combination with a slight excess of the amino acid. [9]* For carbodiimide-based couplings, replace HOBt with OxymaPure . [1][4]
Step 2: Assess Your Base and Reaction Conditions
The base is a necessary evil in many coupling reactions, but it is also the direct chemical culprit for abstracting the α-proton. [4]Therefore, its identity and the reaction conditions must be carefully controlled.
Base Selection
| Base | Type | Racemization Risk | Recommendation |
| DIPEA (DIEA), TEA | Strong, hindered amine | High. These bases are strong enough to readily promote proton abstraction and racemization. [4] | Avoid. Use only when absolutely necessary for other reasons. |
| NMM | Weaker amine | Low. N-methylmorpholine is a weaker base, significantly reducing the rate of proton abstraction. [4][12] | Recommended. This is the preferred base for minimizing racemization. |
| sym-Collidine | Weak, hindered amine | Very Low. Even weaker than NMM, recommended for the most sensitive couplings. [12] | Use for highly sensitive substrates. |
Critical Reaction Conditions
-
Temperature: The rate of racemization increases with temperature. [16]Performing the reaction at 0°C is a crucial and highly effective strategy to suppress epimerization. [4]* Pre-activation Time: Do not allow the activated this compound to sit in solution for an extended period before adding your amine component. A long pre-activation time maximizes the opportunity for oxazolone formation. [4][16]Keep pre-activation to a minimum (1-5 minutes).
Actionable Advice:
-
If you are using DIPEA or TEA, switch to N-methylmorpholine (NMM) .
-
Run your coupling reaction in an ice bath at 0°C , especially during the activation and initial coupling phase.
-
Add your coupling reagent to the mixture of the acid and additive last, and add this solution to the amine component immediately.
Step 3: Implement an Optimized Protocol
The following protocol integrates the best practices discussed above for a robust, low-racemization coupling of this compound.
Experimental Protocol: Low-Racemization Coupling using HATU/NMM
This protocol is for a standard solid-phase peptide synthesis (SPPS) scenario. Equivalents are based on the initial resin loading.
Materials:
-
Deprotected peptide-resin (with free N-terminal amine)
-
This compound (4 eq.)
-
HATU (3.9 eq.)
-
N-methylmorpholine (NMM) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and the resin has been thoroughly washed with DMF. Swell the resin in fresh DMF for at least 30 minutes.
-
Prepare Amino Acid Solution: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous DMF.
-
Cooling: Place both the resin reaction vessel and the amino acid solution vessel in an ice bath (0°C) and allow them to cool for 5-10 minutes.
-
Activation and Coupling:
-
To the cooled amino acid/HATU solution, add NMM (8 eq.).
-
Briefly agitate this solution for no more than 2 minutes (this is the pre-activation step).
-
Immediately add the activated amino acid solution to the cooled, drained peptide-resin.
-
-
Reaction: Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm slowly to room temperature and continue agitating for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion. Note that the standard Kaiser test is unreliable for N-methylated amines; the bromophenol blue test is a suitable alternative. [2][9]If the coupling is incomplete, a second coupling may be performed under the same conditions.
-
Wash: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin sequentially with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Advanced Protocols: Quantifying Racemization
To empirically determine the best conditions for your specific sequence, it is invaluable to run a test coupling and quantify the level of racemization.
Protocol: Racemization Quantification via Chiral HPLC Analysis
This protocol describes the synthesis of a model dipeptide (e.g., Boc-N-Me-Ser-Ala-OMe) to test a set of coupling conditions.
-
Model System: Couple this compound to a simple amino acid methyl ester, such as H-Ala-OMe.
-
Test Coupling: Perform the coupling reaction using the conditions you wish to evaluate (e.g., specific reagent, base, temperature).
-
Work-up: After the reaction, perform an appropriate aqueous work-up to remove excess reagents and byproducts. Purify the crude dipeptide product by standard column chromatography if necessary.
-
Boc Deprotection: Treat the purified dipeptide with a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 25-50% v/v) to remove the N-terminal Boc group. Evaporate the solvent and TFA in vacuo.
-
Chiral HPLC Analysis:
-
Dissolve the resulting free dipeptide (N-Me-Ser-Ala-OMe) in the mobile phase.
-
Analyze the sample using an HPLC equipped with a suitable chiral column (e.g., a cyclodextrin- or crown ether-based column).
-
The L-L and D-L diastereomers should resolve into two distinct peaks.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100. [4] By following this guide, you can systematically identify the sources of racemization in your protocol and implement field-proven strategies to ensure the stereochemical purity of your valuable synthetic peptides.
-
References
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia (2023). Peptide synthesis. Retrieved from [Link]
-
AAPPTEC (n.d.). Coupling Reagents. Retrieved from [Link]
- Subirós-Funosas, A., et al. (2011).
-
Luxembourg Bio Technologies (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
-
Omizzur (n.d.). All kinds of peptide coupling reagents are available from stock. Retrieved from [Link]
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
- Xu, S., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Bofeng, C. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Fukumoto, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Delauer, A., et al. (2022).
- AAPPTec (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. omizzur.com [omizzur.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-N-Me-Ser-OMe
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific and often challenging task of coupling N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe). The unique steric and electronic properties of this N-methylated amino acid derivative frequently lead to low coupling efficiencies. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound notoriously difficult to couple?
A1: The primary challenge stems from significant steric hindrance. The combination of the bulky Boc protecting group and the N-methyl group on the alpha-amine creates a sterically crowded environment.[1][2][3] This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing reaction kinetics. This issue is compounded when coupling to another N-methylated residue.[2][4]
Furthermore, the electronic nature of the secondary amine in N-methylated amino acids makes it a weaker nucleophile compared to a primary amine, further reducing its reactivity.
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing. What are the most effective coupling reagents for this specific residue?
A2: For sterically demanding couplings involving N-methylated amino acids, standard carbodiimide reagents are often insufficient.[5] More potent activating reagents are necessary to overcome the high activation energy barrier. The most effective reagents fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues (HCTU, TBTU) are highly recommended.[4][5][6] HATU, in particular, is often considered a top choice for such difficult couplings due to its high reactivity.[4][6]
-
Phosphonium Salts: Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[1][7] PyAOP has shown exceptional efficiency, especially when coupling an N-methylated amino acid to another N-methylated residue.[1][7][8]
The choice between these reagents may depend on the specific sequence, but switching to one of these more powerful reagents is a critical first step in troubleshooting.
Q3: I'm observing a side product with a mass corresponding to my peptide minus the this compound residue. What does this indicate?
A3: This observation, known as a "deletion sequence," is a direct confirmation of incomplete or failed coupling at that specific step.[1][2] Mass spectrometry (MS) analysis is a powerful tool for identifying such failures. The presence of a significant peak corresponding to the peptide lacking the intended N-methylated serine residue points directly to a low coupling efficiency that needs to be addressed.
Q4: Can racemization be a concern when using highly reactive coupling reagents for this compound?
A4: Yes, racemization (or epimerization) is a potential risk, especially under strongly basic conditions or with prolonged activation times.[1][9] The formation of an oxazolone intermediate is a common mechanism for racemization during peptide synthesis.[9] While highly reactive reagents are needed, it's crucial to balance reactivity with the preservation of stereochemical integrity.
To mitigate this risk:
-
Use the right base: N,N-Diisopropylethylamine (DIEA) is commonly used, but for particularly sensitive residues, a weaker base like N-methylmorpholine (NMM) might be considered.[10][11]
-
Avoid prolonged pre-activation: Activate the amino acid just before adding it to the resin.[1]
-
Consider additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) can help suppress racemization.[11] Reagents like HATU and PyAOP already incorporate an HOAt moiety.[6][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to systematically diagnose and resolve low coupling efficiency with this compound.
Issue 1: Incomplete Coupling Detected
-
Symptom: A positive bromophenol blue test (beads remain blue or green) after the coupling step, indicating unreacted free amines.[2] Mass spectrometry of the final product shows a significant deletion sequence.[2]
-
Root Cause Analysis: The primary cause is almost always the severe steric hindrance of the this compound residue.[1][2] This is often exacerbated by suboptimal reaction conditions or insufficiently powerful reagents.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Summary: Recommended Coupling Reagents
| Reagent Class | Example Reagent | Relative Reactivity | Key Considerations | References |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for difficult couplings. Guanidinylation of the N-terminus is a possible side reaction with excess reagent. | [4][5][6] |
| Phosphonium | PyAOP, PyBOP | Very High | PyAOP is particularly effective for N-Me to N-Me couplings. Does not cause guanidinylation. | [1][3][7][8] |
| Specialized | PyBrOP | High | A more reactive phosphonium salt, but may increase racemization risk with prolonged coupling. | [1][4] |
| Carbodiimide | DIC + OxymaPure | Moderate | Cost-effective but often requires longer reaction times or double coupling for hindered residues. Oxyma is a safer alternative to HOBt. | [12] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling this compound.
Materials:
-
Peptide-resin with deprotected N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat with 20% piperidine in DMF to deprotect the N-terminal amine, then wash thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (4.0 equivalents relative to resin loading) and HATU (4.0 equivalents) in DMF or NMP.
-
Activation and Coupling: Add DIEA (8.0 equivalents) to the amino acid solution. Vortex briefly (1-2 minutes) to pre-activate.[5] Immediately add the activated solution to the resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the time to 4 hours or perform the reaction at an elevated temperature (e.g., 40°C).[5]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test.[4] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
-
Recoupling (If Necessary): If the monitoring test is positive, drain the reaction vessel and repeat steps 3-5 with a fresh solution of reagents (a "double coupling").[2][12]
-
Washing: Once coupling is complete (test is negative), drain the coupling solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all excess reagents and byproducts.
Protocol 2: Monitoring Coupling Completion with Bromophenol Blue
Unlike the Kaiser test, which is unreliable for secondary amines like N-methylated residues, the bromophenol blue test is a reliable indicator.[4][13]
Procedure:
-
Remove a small sample of resin (1-2 mg) from the reaction vessel.
-
Wash the resin sample thoroughly with methanol in a small test tube to remove any residual base (e.g., DIEA).
-
Add 1-2 drops of 0.1% (w/v) bromophenol blue solution in DMF.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates the absence of free amines; coupling is complete.
-
Green/Blue: Indicates the presence of unreacted free amines; coupling is incomplete.
-
Potential Side Reactions and Mitigation
Diketopiperazine (DKP) Formation
-
Mechanism: An intramolecular cyclization reaction that can occur at the dipeptide stage, cleaving the peptide from the resin. This is particularly problematic if the N-methylated residue is at position 2 of the peptide sequence.[1]
-
Mitigation:
-
Synthesize the first two amino acids as a dipeptide unit in solution and then couple it to the resin.
-
Use a sterically hindered resin, like 2-chlorotrityl chloride resin, which can suppress this side reaction.[1]
-
Urethane Formation
-
Mechanism: A side reaction associated with the mixed carbonic anhydride method of coupling, which is more prominent with sterically hindered residues like N-methylated amino acids.[1][14]
-
Mitigation: This is less of a concern when using modern uronium or phosphonium reagents like HATU or PyBOP, which proceed through a different activation mechanism. Avoid using mixed anhydride methods for these challenging residues.
References
- BenchChem. (2025). Side reactions associated with N-methylated amino acid coupling. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis. BenchChem Technical Support.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides.
- MDPI. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. BenchChem Technical Support.
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- ACS Publications. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- ACS Publications. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Bofan. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bofan.
- BenchChem. (2025). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Support.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Peptides.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Peptides.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe. BenchChem Technical Support.
- R Discovery. (1985). Racemization in peptide synthesis. Mechanism-specific models.
- BenchChem. (2025). Overcoming steric hindrance in BOP-mediated couplings. BenchChem Technical Support.
- Springer Nature Experiments. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Sigma-Aldrich. (n.d.). Boc-Ser-OMe 95 2766-43-0. Sigma-Aldrich.
- ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec Peptides.
- Taylor & Francis Online. (2024).
- ChemicalBook. (2025). Boc-L-serine methyl ester | 2766-43-0. ChemicalBook.
- BenchChem. (2025). Managing steric hindrance when coupling Boc-d-homoserine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimization of Coupling Efficiency for Boc-Trp-Phe-OMe. BenchChem Technical Support.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- National Institutes of Health. (2025). N-Boc-L-serine methyl ester. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Peptides Containing Boc-N-Me-Ser-OMe
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the synthesis and purification of peptides incorporating the N-tert-butyloxycarbonyl-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe) moiety. The unique structural features of this building block—namely the steric hindrance of the N-methyl group and the reactive side-chain of serine—present a distinct set of obstacles that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and extensive field experience. Our goal is to equip you with the knowledge to diagnose issues, optimize your workflow, and achieve high-purity target peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My coupling reaction is sluggish or incomplete, resulting in significant deletion sequences. What's going wrong?
Answer: This is the most common challenge associated with N-methylated amino acids. The root cause is the steric hindrance imposed by the N-methyl group, which slows down the kinetics of the amide bond formation.[1][2] Standard coupling reagents like HBTU are often not potent enough to overcome this steric barrier efficiently.
Probable Causes:
-
Insufficient Acylating Agent Potency: The chosen coupling reagent is not reactive enough to activate the carboxylic acid and facilitate its attack by the sterically hindered N-methyl amine.
-
Steric Hindrance: The N-methyl group on the serine residue physically blocks the incoming activated amino acid, leading to low coupling yields.[1]
Solutions & Experimental Protocol:
-
Employ High-Potency Coupling Reagents: Switch to phosphonium- or iminium-based reagents known to be effective for sterically hindered couplings. Reagents like HATU, PyAOP, or PyBOP in conjunction with an additive like HOAt are highly recommended.[1][3] These form more reactive activated esters (OAt- or OBt-esters), which enhances the reaction rate.
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice to drive the reaction to completion. After the first coupling cycle, wash the resin and repeat the procedure with a fresh solution of activated amino acid.
-
Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.
-
Elevated Temperature: If using compatible hardware (e.g., a microwave peptide synthesizer), increasing the temperature to 40-50°C can significantly accelerate the reaction rate.
-
-
Monitor Coupling Completion: The standard ninhydrin test is ineffective for secondary amines like N-methylated residues. Use the Bromophenol Blue (BPB) test to monitor the presence of free amine on the resin.[3] A blue color indicates an incomplete reaction, while a yellow or green color signifies completion.
Detailed Protocol: HATU-Mediated Coupling of this compound
-
Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal amine of the resin-bound peptide using standard procedures and wash thoroughly with DMF.
-
In a separate vessel, pre-activate the incoming amino acid:
-
Dissolve this compound (4.0 eq) and HATU (3.9 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8.0 eq) to the solution.[3]
-
Allow the mixture to react for 5 minutes at room temperature. The solution should turn yellow.
-
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature.
-
Take a small sample of resin, wash it with methanol, and perform the Bromophenol Blue test to check for completion.[3]
-
If the test is positive (blue), indicating incomplete coupling, filter the resin, wash with DMF, and repeat steps 4-6.
-
Once the coupling is complete (yellow/green BPB test), filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) before proceeding to the next cycle.
Question 2: My final peptide shows two or more broad, poorly resolved peaks on the HPLC chromatogram, even though the mass spectrometry data is correct.
Answer: This is a hallmark characteristic of N-methylated peptides. The phenomenon is caused by the slow interconversion between the cis and trans rotamers of the tertiary amide bond formed by the N-methylated residue.[1] At room temperature, the rate of this interconversion is slow on the HPLC timescale, leading to peak broadening or the appearance of distinct, co-eluting peaks for the same molecule.
dot
Caption: Origin of multiple HPLC peaks from a single N-methylated peptide sequence.
Solutions & Experimental Protocol:
-
Increase HPLC Column Temperature: The most effective solution is to heat the HPLC column. Increasing the temperature to 40-60°C will increase the rate of cis/trans interconversion. When the interconversion becomes fast relative to the chromatographic separation time, the two conformers will elute as a single, sharp peak.
-
Modify Mobile Phase: While less common, altering the mobile phase composition or using different ion-pairing agents can sometimes influence the conformation and improve peak shape.
-
Confirmation and Purification Strategy:
-
To confirm that the multiple peaks are indeed conformers, collect all the peaks in the cluster.
-
Lyophilize a small portion of the combined fractions and re-inject it into the HPLC under the same conditions. If the same pattern of multiple peaks reappears, you have confirmed they are interconverting isomers.
-
For purification, you can confidently collect all the peaks corresponding to the correct mass and combine them.
-
Protocol: Temperature-Optimized RP-HPLC Purification
-
Initial Analytical Run:
-
Inject the crude peptide onto an analytical C18 column using a standard water/acetonitrile gradient (e.g., 5-95% B over 30 min) with 0.1% TFA at room temperature (25°C).[4] Observe the peak shape and retention time.
-
-
Temperature Screening:
-
Set the column oven temperature to 40°C and repeat the injection.
-
Incrementally increase the temperature (e.g., to 50°C, then 60°C) and re-run the analysis.
-
Compare the chromatograms. Identify the temperature at which the broad/multiple peaks coalesce into a single, sharper peak.
-
-
Preparative Purification:
-
Scale up the optimized method to a preparative C18 column.[4]
-
Set the column oven to the optimal temperature determined in the screening step.
-
Run the preparative gradient and collect the fractions corresponding to the target peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using the same optimized high-temperature analytical method to confirm purity.
-
Combine fractions meeting the purity specification and proceed with lyophilization.[4]
-
Question 3: I'm observing a significant degree of racemization in my final product. How can I prevent this?
Answer: Serine is an amino acid known to be susceptible to racemization during peptide synthesis, particularly during the carboxyl group activation step required for coupling.[5] This occurs via two primary mechanisms: direct enolization (proton abstraction) or the formation of an oxazol-5(4H)-one intermediate.[6] The presence of the N-methyl group can inadvertently worsen this issue; if the subsequent coupling reaction is slow due to steric hindrance, the activated amino acid intermediate exists for a longer period, increasing the opportunity for racemization to occur.[6]
dot
Caption: Key mechanisms leading to serine racemization during peptide synthesis.
Solutions & Mitigation Strategies:
-
Choice of Coupling Reagents and Additives:
-
Use additives that are known to suppress racemization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7] These additives react with the activated intermediate to form esters that are less prone to oxazolone formation.
-
Carbodiimide-based methods (e.g., DIC/HOAt) under non-basic conditions have been shown to reduce epimerization compared to HATU/DIPEA for some N-methylated residues.[6]
-
-
Control the Base:
-
Avoid Prolonged Pre-activation: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. The longer the activated species exists, the higher the risk of racemization.
-
Analytical Verification:
-
Use chiral analytical methods to quantify the extent of racemization. This can be done via chiral HPLC or by derivatizing the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by standard RP-HPLC analysis.
-
GC-MS analysis of derivatized amino acid hydrolysates can also determine enantiomeric purity.[8]
-
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Coupling Reagent | HBTU/HATU with excess strong base | DIC/Oxyma, DIC/HOAt | Carbodiimides with additives can be used under less basic conditions, suppressing oxazolone formation.[6] |
| Base | Triethylamine (TEA), DIEA | N-Methylmorpholine (NMM), 2,4,6-Collidine | Weaker, more sterically hindered bases are less efficient at abstracting the alpha-proton.[7] |
| Activation Time | Long pre-activation (>10 min) | In-situ activation or short pre-activation (<2 min) | Minimizes the lifetime of the highly reactive, racemization-prone intermediate. |
| Temperature | High temperature (>60°C) | Room temperature or slightly elevated (30-40°C) | Higher temperatures can accelerate both the desired reaction and the undesired racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block in peptide synthesis? A: The difficulty arises from a combination of three factors: 1) Steric Hindrance from the N-methyl group slows coupling reactions, requiring more potent reagents and longer reaction times[1]; 2) Racemization Risk at the serine α-carbon is heightened during activation[5][6]; and 3) Purification Complexity due to cis/trans conformers leading to broad or multiple peaks in HPLC.[1]
Q2: Can I use Fmoc-N-Me-Ser(tBu)-OH instead of the Boc-protected version? Will that solve the problems? A: Switching to Fmoc chemistry changes the deprotection conditions from acidic to basic, which can be advantageous for acid-sensitive sequences.[] However, it does not eliminate the core challenges of steric hindrance and potential racemization during coupling. The basic conditions (piperidine) used for Fmoc removal can sometimes promote side reactions like aspartimide formation if an Asp residue is nearby.[10] The purification challenges related to cis/trans isomers will also remain. The choice between Boc and Fmoc strategies depends on the overall peptide sequence and the other residues present.[11]
Q3: My final peptide has a mass that corresponds to a loss of water (-18 Da). What could be the cause? A: This is likely due to β-elimination from the serine residue, especially under basic conditions, leading to the formation of a dehydroalanine (Dha) residue. This can occur during Fmoc deprotection with piperidine or during coupling if an excessive amount of base is used. To mitigate this, ensure the base concentration and exposure time are minimized.
Q4: What analytical techniques are essential for characterizing a peptide containing N-Me-Ser? A: A combination of techniques is crucial:
-
UPLC-MS: To confirm the identity (correct mass) and assess the initial purity of the crude product.[8]
-
RP-HPLC: For purification and final purity assessment. As discussed, temperature control is key.
-
High-Resolution MS/MS: For sequence verification, which confirms that the N-Me-Ser residue is in the correct position.[8]
-
Amino Acid Analysis (AAA) or Chiral GC-MS: To confirm the correct amino acid composition and, critically, to determine the enantiomeric purity (D/L ratio) of the serine residue.[8]
-
NMR Spectroscopy: Can provide definitive structural confirmation and is particularly useful for observing the distinct signals from cis and trans conformers.[12]
References
-
Sagdahl, M., et al. (2020). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Publishing. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity. Canadian Journal of Chemistry. Available at: [Link]
-
Tam, J. P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. Available at: [Link]
-
Grzywacz, D., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Han, Y., et al. (2022). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols. Available at: [Link]
-
Wikipedia. (n.d.). Post-translational modification. Available at: [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-N-Me-Ser-OMe Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling N-methylated amino acids, specifically focusing on N-Boc-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe). The steric hindrance introduced by the N-methyl group presents unique challenges, often leading to lower yields and an increased risk of side reactions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful couplings.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound, offering systematic solutions and the underlying scientific rationale.
Issue 1: Low or No Coupling Yield
Symptom: Analysis of the crude reaction mixture by LC-MS or HPLC shows a significant amount of unreacted starting material and minimal desired product.
Primary Cause: The steric hindrance from the N-methyl group on the serine residue significantly slows down the coupling reaction.[1] The nucleophilicity of the secondary amine is reduced, making peptide bond formation difficult.
Solutions & Protocols
-
Inadequate Coupling Reagent Potency: Standard reagents like DCC or DIC are often insufficient for sterically hindered couplings.[3]
-
Recommendation: Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[3][4] Reagents such as HATU, HBTU, HCTU, PyAOP, and PyBOP are known to be more effective for these challenging couplings.[2][5] PyAOP is particularly effective in coupling N-protected N-methyl amino acids.[4]
-
Protocol 1: High-Efficiency Coupling using HATU.
-
In a separate vessel, pre-activate the carboxylic acid partner (4 equivalents relative to the amine) with HATU (3.9 equivalents).[1]
-
Dissolve the components in an appropriate solvent like DMF or NMP.[2]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents).[1]
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature before adding it to the this compound.[1]
-
-
-
Suboptimal Reaction Time and Temperature: Steric hindrance necessitates longer reaction times to achieve complete coupling.[3]
-
Recommendation: Increase the reaction time, potentially from a standard 1-2 hours to overnight.[3] Gentle heating can also be beneficial, but must be carefully monitored to minimize the risk of epimerization.[3][6] Microwave-assisted peptide synthesis is a highly effective alternative for driving difficult couplings to completion more rapidly.[3]
-
-
Poor Solvation: Inadequate solvation of the reactants can lead to aggregation and further hinder the reaction.[3]
-
Double Coupling: For exceptionally difficult couplings, performing the reaction twice is a common and effective strategy.[7]
-
Recommendation: After the initial coupling reaction, filter off the reagents and repeat the coupling step with a fresh solution of the activated carboxylic acid.[8]
-
Issue 2: Epimerization of the Amino Acid Residue
Symptom: HPLC or chiral GC analysis of the purified product reveals the presence of a diastereomer, indicating a loss of stereochemical integrity at the α-carbon.
Primary Cause: Epimerization can occur through the formation of a 5(4H)-oxazolone intermediate, particularly with prolonged activation times or the use of strong bases.[7][9] Hindered residues are more prone to epimerization.[6]
Solutions & Protocols
-
Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing epimerization than others.
-
Recommendation: Use coupling reagents known for low racemization, such as those that generate HOAt or OxymaPure esters in situ.[7][10] HATU, which is based on HOAt, is an excellent choice.[4] PyAOP is also reported to be highly effective with minimal epimerization.[10] While carbodiimides can be used, they should always be paired with an additive like HOAt or OxymaPure to suppress racemization.[10]
-
Caution: Avoid using an excess of HATU, as it can react with the unprotected N-terminal and block further elongation.[4]
-
-
Base Selection and Stoichiometry: The choice and amount of base can significantly influence the rate of epimerization.
-
Pre-activation Time: Longer pre-activation times increase the opportunity for oxazolone formation and subsequent epimerization.[7][11]
-
Reaction Temperature: Higher temperatures can accelerate epimerization.[6]
-
Recommendation: Conduct the coupling at low temperatures (e.g., 0 °C) to suppress epimerization.[6]
-
Issue 3: Side Reactions Involving the Serine Side Chain
Symptom: LC-MS analysis shows unexpected masses corresponding to modifications of the serine residue.
Primary Cause: The hydroxyl group of serine can undergo side reactions, such as acylation, if not properly managed.
Solutions
-
Side-Chain Protection: While the primary focus is on the N-methylation, the serine hydroxyl group's reactivity should not be overlooked.
-
Recommendation: Although not always necessary, especially with efficient coupling protocols, consider protecting the serine hydroxyl group (e.g., as a tert-butyl ether) if side reactions are observed. This adds extra steps to the synthesis but can prevent unwanted modifications.
-
-
N -> O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N-O shift.[12]
-
Recommendation: This is more of a concern during acidic cleavage steps but is something to be aware of. The reaction can be reversed by treatment with a mild base.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: Due to the steric hindrance of the N-methyl group, high-reactivity coupling reagents are recommended.[13] Phosphonium salts like PyAOP and PyBroP, and uronium/aminium salts like HATU, are generally the most effective.[2][4] PyAOP is particularly noted for its high efficiency in coupling N-methylated amino acids.[5] HBTU and HCTU are considered less effective for these challenging couplings.[2]
| Coupling Reagent | Category | Typical Performance for N-Methylated Residues | Reference |
| HATU | Uronium/Aminium | High efficiency, low epimerization | [2][4] |
| PyAOP | Phosphonium | Very high efficiency, especially for N-Me to N-Me couplings | [4][5] |
| PyBroP | Phosphonium | More reactive than PyBOP, effective for hindered couplings | [2][14] |
| HBTU/HCTU | Uronium/Aminium | Less effective than HATU for N-methylated couplings | [2] |
| DCC/DIC | Carbodiimide | Generally inefficient without additives, higher risk of side reactions | [3][7] |
Q2: How can I monitor the progress of the coupling reaction?
A2: Standard monitoring techniques like the Kaiser test (ninhydrin test) are unreliable for secondary amines like N-methylated residues, as they do not produce the characteristic blue/purple color.[1][2] The bromophenol blue test is a suitable alternative.[2] A color change from blue/green to yellow indicates that the coupling is complete.[2]
Q3: What is the optimal solvent for coupling this compound?
A3: The choice of solvent is crucial for solvating the reactants and preventing aggregation.[3] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to dimethylformamide (DMF) and is often preferred for difficult couplings.[2][3] In some cases, a mixture of solvents can be beneficial.[3]
Q4: Is it necessary to protect the hydroxyl group of serine during the coupling?
A4: In many cases, with optimized coupling conditions (e.g., using HATU and short reaction times), protection of the serine hydroxyl group is not necessary. However, if you are experiencing side reactions such as O-acylation, protecting the hydroxyl group with a group like tert-butyl (tBu) is a reliable strategy to prevent this.
Q5: What is the best order of addition for the reagents when using HATU?
A5: The generally accepted best practice is to pre-activate the carboxylic acid.[15] This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in the solvent for a few minutes before adding the amine component (this compound).[1][15] This minimizes the potential for side reactions of HATU with the amine.[15]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting low coupling yields with this compound.
Caption: A decision tree for troubleshooting low-yield couplings.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Coste, J., Frérot, E., & Jouin, P. (1994).
-
Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
(n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ACS Omega. (2023, June 20). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
(n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
MDPI. (2023, April 6). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method and compositions for removing acid-labile protecting groups.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. reddit.com [reddit.com]
Identifying and minimizing deletion sequences in N-methylated peptide synthesis
A Guide to Identifying and Minimizing Deletion Sequences
Welcome to the Technical Support Center for N-Methylated Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides containing N-methylated amino acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a primary focus on the identification and minimization of deletion sequences.
Introduction
N-methylation of peptides is a critical modification in drug discovery, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3][4][5][6] However, the introduction of a methyl group on the backbone amide nitrogen presents significant synthetic challenges. The primary obstacle is the increased steric hindrance around the nitrogen nucleophile, which can lead to incomplete coupling reactions and the formation of deletion sequences—peptides missing one or more amino acid residues.[4][7][8] This guide will equip you with the knowledge and practical strategies to overcome these hurdles and achieve the synthesis of high-purity N-methylated peptides.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-methylated peptides, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide reveals significant peaks corresponding to the mass of the desired peptide minus one or more amino acid residues.
-
Low final yield of the target peptide.
-
Multiple, difficult-to-separate peaks on the analytical High-Performance Liquid Chromatography (HPLC) chromatogram.[7]
Root Cause Analysis:
The formation of deletion sequences is a direct consequence of incomplete coupling of an amino acid to the N-methylated amine of the preceding residue.[7][8] The methyl group on the secondary amine sterically hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and making it difficult to achieve quantitative coupling.[4][7] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[7][9]
Diagram: Mechanism of Deletion Sequence Formation
Caption: Incomplete coupling leads to unreacted N-methylated amines, resulting in deletion sequences in subsequent steps.
Solutions & Mitigation Strategies:
-
Optimize Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for sterically hindered couplings.[8] Utilize more potent reagents.
Coupling Reagent Type Recommended Use HATU Uronium/Aminium Highly recommended for N-methylated residues.[8][9] PyAOP/PyBOP Phosphonium Effective alternatives to HATU, often used with HOAt.[8][9] BOP-Cl Can be useful for hindered couplings.[10] Fmoc-AA-Cl Acid Chlorides Can be formed in situ and are highly reactive.[9] -
Double or Triple Coupling: For particularly difficult couplings, such as N(Me)-Val or N(Me)-Ile, repeating the coupling step two or three times can drive the reaction to completion.[8]
-
Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at an elevated temperature (e.g., using microwave-assisted synthesis) can improve yields.[2]
-
Monitor Coupling Completion: The standard ninhydrin test is ineffective for secondary amines. Use the bromophenol blue test to monitor the presence of unreacted amines. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[7][9]
Experimental Protocol: Bromophenol Blue Test
-
After the coupling step, take a small sample of the resin beads.
-
Wash the beads thoroughly with methanol.
-
Add a few drops of a 0.1% (w/v) solution of bromophenol blue in DMF.
-
Observe the color of the beads and the solution.
-
Yellow: Coupling is complete.
-
Blue/Green: Incomplete coupling. A recoupling step is necessary.[9]
-
Issue 2: Deletion of an N-Terminal Acetylated N-Methylated Amino Acid
Symptom:
-
MS analysis shows a major product corresponding to the desired peptide minus the N-terminal Ac-N-Me-Amino Acid. This side reaction occurs during the final acidic cleavage from the resin.[11]
Root Cause Analysis:
This specific deletion is not due to incomplete coupling but is a side reaction that occurs during the final trifluoroacetic acid (TFA) cleavage step. The acetyl group on the N-terminal N-methylamino acid can participate in an intramolecular cyclization, leading to the cleavage of the first peptide bond and the formation of a diketopiperazine-like structure that is cleaved from the peptide. The N-methyl group is required for this side reaction, likely by promoting a backbone conformation that favors this cyclization.[11]
Solutions:
-
Modify Cleavage Conditions: While alternative cleavage cocktails can increase the yield of the full-length peptide, they may not completely eliminate the deletion.[11] Experiment with milder cleavage conditions or shorter cleavage times.
-
Modify the N-Terminal Group: Replacing the acetyl group with a different functionality can prevent this side reaction.
-
Use a Conformationally Constrained Analog: Substituting the N-methylated amino acid with a conformationally constrained analog, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), can also prevent the deletion.[11]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in N-methylated peptide synthesis?
A1: The presence of a methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen atom. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine. This often leads to incomplete couplings, lower yields, and the formation of deletion sequences.[4][7]
Q2: How can I reliably detect and quantify deletion sequences in my crude peptide product?
A2: The primary methods for detecting and quantifying deletion sequences are:
-
Mass Spectrometry (MS): This is the most direct method. Look for peaks in the mass spectrum that correspond to the molecular weight of your target peptide minus the mass of the missing amino acid(s). High-resolution mass spectrometry can provide further confirmation.[12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Deletion sequences will typically appear as distinct peaks on the HPLC chromatogram, often eluting earlier than the full-length peptide due to their lower molecular weight and potentially different hydrophobicity.[4] The peak area can be used for relative quantification.
Diagram: Analytical Workflow for Deletion Sequence Detection
Caption: A typical analytical workflow for identifying deletion sequences in crude peptide products.
Q3: Are there any alternatives to using pre-formed Fmoc-N-methyl-amino acids?
A3: Yes, on-resin N-methylation is a viable alternative. This involves synthesizing the peptide chain up to the residue to be methylated, and then performing the methylation reaction directly on the solid support. A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[3] This approach allows for the rapid generation of N-methylated peptide libraries.[2] Microwave irradiation or sonication can significantly reduce the time required for on-resin methylation.[3]
Q4: Does the position of the N-methylated amino acid in the sequence matter?
A4: Yes, the position is critical. As discussed, an N-terminal acetylated N-methylamino acid is susceptible to a specific deletion side reaction during cleavage.[11] Furthermore, sequences with consecutive N-methylated residues are particularly challenging to synthesize due to compounded steric hindrance.[7] The specific amino acid being methylated also plays a role, with bulky residues like valine and isoleucine posing greater synthetic difficulty.
Q5: What impact does N-methylation have on the analytical properties of a peptide?
A5: N-methylation increases the hydrophobicity of a peptide. Consequently, an N-methylated peptide will typically have a longer retention time on a reversed-phase HPLC column compared to its non-methylated counterpart.[4] In mass spectrometry, each methylation adds 14 Da to the molecular weight of the peptide.[4]
References
-
Sharma, A., Kumar, A., Monaim, S. A. H. A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]
-
ResearchGate. (n.d.). Synthesis of successive N-methylated peptides. ResearchGate. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Krężel, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Kent, S., & Merrifield, R. B. (2009). Chemical mechanism to account for artifactual formation of shortened peptides with free alpha-amino groups in solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press. [Link]
-
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]
-
Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 50(23), 5617-5624. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Request PDF. (2025). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. [Link]
-
Chatterjee, J., et al. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 43(8), 1032-1043. [Link]
-
Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-143. [Link]
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 13. biosynth.com [biosynth.com]
Technical Support Center: Boc-N-Me-Ser-OMe Side-Chain Protection Strategies
Welcome to the technical support center for challenges related to the side-chain protection of Boc-N-Me-Ser-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common issues encountered during the synthesis and manipulation of this N-methylated serine derivative.
Introduction
N-methylated amino acids, such as N-methyl-L-serine, are critical components in the synthesis of many biologically active peptides and natural products.[1] Their incorporation can significantly enhance a molecule's stability, membrane permeability, and target affinity.[1] However, the presence of the N-methyl group introduces considerable steric hindrance, which can complicate reactions, particularly at the serine side-chain hydroxyl group.[2][3] This guide provides a focused troubleshooting framework and answers to frequently asked questions regarding the side-chain protection of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the side-chain protection of this compound, offering probable causes and actionable solutions.
Issue 1: Incomplete or No Reaction During Side-Chain Protection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.
-
Low yield of the desired side-chain protected product.
Probable Causes:
-
Steric Hindrance: The N-methyl group on the alpha-amino group and the Boc protecting group create significant steric bulk, hindering the approach of the protecting group reagent to the side-chain hydroxyl group.[2][3]
-
Insufficient Reagent Stoichiometry: An inadequate amount of the protecting group reagent or activating agent may not be sufficient to drive the reaction to completion, especially with a sterically hindered substrate.
-
Inappropriate Solvent or Temperature: The reaction conditions may not be optimal for the chosen protecting group and substrate.
-
Poor Reagent Quality: Degradation of the protecting group reagent or activating base can lead to failed reactions.
Solutions:
-
Increase Reagent Equivalents: Use a larger excess of the protecting group reagent (e.g., 1.5-3 equivalents) and the activating base (e.g., pyridine, DMAP).
-
Elevate Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid side reactions.
-
Optimize Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally suitable. For sluggish reactions, consider using a more polar solvent like Dimethylformamide (DMF) to improve solubility and reaction rates.[4]
-
Extend Reaction Time: Due to steric hindrance, these reactions may require longer times to reach completion. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Reagent Quality Check: Ensure that the protecting group reagent and any bases used are fresh and anhydrous.
Issue 2: Formation of an Unexpected Side-Product (O-Acylation)
Symptoms:
-
Mass spectrometry analysis reveals a side-product with a mass corresponding to the addition of an acyl group to the serine side-chain.
-
This is particularly common if the subsequent step involves coupling with an activated carboxylic acid without prior side-chain protection.[5]
Probable Cause:
-
Unprotected Hydroxyl Group: The nucleophilic hydroxyl group of the serine side-chain can react with activated esters or other acylating agents, leading to unwanted O-acylation.[5]
Solutions:
-
Mandatory Side-Chain Protection: It is crucial to protect the serine hydroxyl group before proceeding with any coupling reactions involving activated carboxylic acids.[6][7]
-
Choice of Protecting Group: Select a protecting group that is stable to the subsequent reaction conditions. For Boc-based strategies, acid-labile groups like tert-butyl (tBu) are common.[7][8]
Issue 3: Difficulty in Removing the Side-Chain Protecting Group
Symptoms:
-
Incomplete deprotection of the serine side-chain, with the protected peptide being a major component in the final product mixture.
Probable Causes:
-
Inappropriate Deprotection Conditions: The chosen deprotection reagent or conditions may not be sufficiently strong to remove the specific protecting group.
-
Steric Hindrance: The crowded environment around the N-methylated serine residue can also hinder the access of the deprotection reagent.
-
Scavenger Issues: For acid-mediated deprotection (e.g., removal of tBu or Trityl groups), insufficient or inappropriate scavengers can lead to side reactions and incomplete deprotection.
Solutions:
-
Verify Deprotection Protocol: Double-check the literature for the recommended deprotection conditions for the specific protecting group used.
-
Increase Deprotection Reagent Concentration or Time: Extend the reaction time or use a higher concentration of the deprotection reagent. For example, when removing a t-Butyl group, a higher concentration of Trifluoroacetic acid (TFA) may be necessary.[9][10]
-
Optimize Scavenger Cocktail: When using strong acids like TFA for deprotection, ensure an effective scavenger cocktail (e.g., triisopropylsilane (TIS) and water) is used to quench reactive cations that can cause side reactions.
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting group is most suitable for this compound in a standard Boc-SPPS workflow?
A1: The most common and compatible protecting group for the serine side-chain in a Boc-SPPS strategy is the tert-butyl (tBu) ether .[7][8] The tBu group is stable to the basic conditions used for Fmoc removal (if a hybrid strategy is employed) and is readily cleaved by strong acids like Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF) during the final cleavage and global deprotection step.[7][10] Other options include the Benzyl (Bzl) group, which is also removed under strong acid conditions.[7]
Q2: What is "orthogonal protection" and why is it important for this compound derivatives?
A2: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[11] This is crucial when you need to selectively modify a part of the molecule while other parts remain protected. For this compound, you have three key functional groups to consider: the N-terminal Boc group, the C-terminal methyl ester, and the side-chain hydroxyl group. An orthogonal strategy would allow, for instance, the selective removal of a side-chain protecting group to perform a specific reaction on the hydroxyl group, while the N-terminal Boc and C-terminal methyl ester remain intact.
Q3: Can I perform on-resin N-methylation of a serine residue instead of using the pre-formed this compound?
A3: Yes, on-resin N-methylation is a viable and often effective strategy.[2] This approach involves incorporating a standard protected serine residue into the peptide chain and then methylating the amide nitrogen on the solid support. A common method is the three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation.[2] This can sometimes be more efficient than coupling a sterically hindered pre-methylated amino acid.[2]
Q4: What are the best coupling reagents to use when coupling a side-chain protected Boc-N-Me-Ser(PG)-OH to a growing peptide chain?
A4: Due to the significant steric hindrance of N-methylated amino acids, standard coupling reagents may be inefficient.[12][13] More potent coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered N-methylated amino acids.[12] Other effective reagents include PyBOP/HOAt and PyAOP.[12] It is also common practice to perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[3]
Data Summary Table
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Orthogonality with Boc-N-Me |
| tert-Butyl | tBu | Stable to base and mild acid.[7] | Strong acid (TFA, HF).[8][10] | Quasi-orthogonal (both acid-labile, but require different acid strengths).[14] |
| Benzyl | Bzl | Stable to TFA and base.[7] | Strong acid (HF), Hydrogenolysis.[1] | Orthogonal. |
| Trityl | Trt | Acid-labile.[10] | Mild acid (e.g., 1% TFA in DCM). | Not fully orthogonal with Boc. |
| Cyclohexyl | Chx | Stable to TFA and 20% piperidine in DMF.[9] | 1 M TFMSA-thioanisole in TFA.[9] | Orthogonal. |
| Propargyloxycarbonyl | Poc | Stable to acidic and basic conditions.[6] | Tetrathiomolybdate.[6] | Orthogonal. |
Experimental Protocols
Protocol 1: General Procedure for t-Butyl (tBu) Protection of this compound Side-Chain
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Addition of Isobutylene: Slowly bubble excess isobutylene gas through the solution or add liquid isobutylene.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the t-Butyl (tBu) Side-Chain Protecting Group
-
Dissolution: Dissolve the t-Butyl protected peptide in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Collect the peptide precipitate by centrifugation and wash several times with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
Diagrams
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 5. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. peptide.com [peptide.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
- 11. fiveable.me [fiveable.me]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
Technical Support Center: Strategies for Improving the Solubility of N-methylated Peptides
Introduction: The N-methylation Paradox in Peptide Solubility
N-methylation is a powerful and widely adopted strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drug candidates.[1][2][3] By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, this modification can significantly improve metabolic stability, membrane permeability, and oral bioavailability.[1][3][4][5] However, this "minimalist" modification introduces a significant challenge: solubility.[6][7][8][9]
The removal of the amide proton's hydrogen bond donating capability and the increase in lipophilicity can lead to poor aqueous solubility and a higher propensity for aggregation.[1][10] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the solubility challenges associated with N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide insoluble in standard aqueous buffers?
A1: The insolubility of N-methylated peptides in aqueous solutions is a multifaceted issue stemming from several physicochemical changes induced by the methylation:
-
Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the peptide backbone.[6][7][8][9] This drives the peptide to self-associate in aqueous environments to minimize the exposure of these nonpolar regions to water, often leading to aggregation and precipitation.[10][11]
-
Disruption of Hydrogen Bonding: N-methylation eliminates the amide proton, a key hydrogen bond donor.[1] This disrupts the intramolecular and intermolecular hydrogen bonding networks that can help stabilize the peptide in a soluble conformation in water.
-
Conformational Rigidity: The steric hindrance from the methyl group restricts the conformational freedom of the peptide backbone.[1] While this can be advantageous for locking in a bioactive conformation, it can also favor conformations that are prone to aggregation.
Q2: Can N-methylation itself be a strategy to prevent aggregation?
A2: Paradoxically, yes. While N-methylation can increase hydrophobicity and lead to aggregation, it is also strategically used to inhibit aggregation.[11][12] By disrupting the regular hydrogen bonding patterns required for the formation of β-sheet structures, which are often precursors to amyloid-like fibril formation, N-methylation can prevent this specific type of aggregation.[11][12][13][14] The success of this approach is highly dependent on the specific peptide sequence and the position of the N-methylation.[11]
Q3: How can I determine if my peptide has aggregated?
A3: Several analytical techniques can be used to detect and characterize peptide aggregation:
| Analytical Technique | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the size distribution of particles in solution, sensitive to the presence of large aggregates.[11] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Allows for the quantification of monomers, oligomers, and larger aggregates.[11] |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils. | A fluorescence-based method to detect the presence of amyloid-like aggregates.[11] |
| Transmission Electron Microscopy (TEM) | A high-resolution imaging technique. | Provides direct visualization of the morphology of aggregates, such as fibrils and amorphous structures.[11] |
Troubleshooting Guides
This section provides step-by-step guidance for resolving common solubility issues encountered during experiments with N-methylated peptides.
Problem 1: The N-methylated peptide immediately precipitates upon addition to an aqueous buffer.
This is a common issue indicating that the peptide's intrinsic solubility in the chosen aqueous system is very low.
Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate peptide precipitation.
Step-by-Step Protocol:
-
Initial Solvent Test with Organic Co-solvents:
-
Rationale: Many hydrophobic peptides, including N-methylated ones, are more soluble in organic solvents.[15][16] By first dissolving the peptide in a small amount of a compatible organic solvent, you can then slowly dilute it into your aqueous buffer.
-
Protocol:
-
Weigh a small, test amount of your lyophilized peptide.[17]
-
Add a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to the peptide.[11][15][16] Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[18] Use DMF as an alternative.[18]
-
Gently vortex or sonicate to ensure complete dissolution.[17]
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[11]
-
-
Expected Outcome: The peptide will dissolve in the organic solvent and remain in solution as the aqueous buffer is added, resulting in a clear solution.[11]
-
-
pH Adjustment:
-
Rationale: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge.[19] Adjusting the pH of the buffer to be at least two units away from the pI will increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.[10][19]
-
Protocol:
-
Calculate the theoretical pI of your peptide sequence.
-
If the peptide is acidic (pI < 7), try dissolving it in a basic buffer (pH > pI + 2). A small amount of 0.1M ammonium bicarbonate can be used.
-
If the peptide is basic (pI > 7), try dissolving it in an acidic buffer (pH < pI - 2). A small amount of 10-25% acetic acid can be used.[20]
-
-
Expected Outcome: The peptide will dissolve as the pH is adjusted away from its pI, resulting in a clear solution.[11]
-
-
Sonication:
-
Rationale: Sonication uses ultrasonic frequencies to agitate the solution, which can help break up small peptide aggregates and facilitate the dissolution process.[15][17]
-
Protocol:
-
Place the peptide solution in an ice bath to prevent heating.
-
Sonicate in short bursts (e.g., 3 times for 10 seconds each), allowing the sample to cool between bursts.[17]
-
-
Expected Outcome: The peptide will dissolve, and the solution will become transparent.[17]
-
Problem 2: The N-methylated peptide solution becomes cloudy or forms a gel over time.
This delayed precipitation or gelation suggests that while the peptide is initially soluble, it is not stable in the solution and is aggregating over time.
Logical Relationship for Delayed Aggregation
Caption: Factors leading to time-dependent peptide aggregation.
Step-by-Step Protocol:
-
Buffer Optimization (pH and Ionic Strength):
-
Rationale: The stability of a dissolved peptide is highly dependent on the buffer conditions. Screening different pH values and ionic strengths can help identify a condition that stabilizes the monomeric form of the peptide.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to 9) and ionic strengths (e.g., by varying the salt concentration).
-
Dissolve the peptide in each buffer condition and monitor for clarity over time at the intended experimental temperature.
-
-
Expected Outcome: An optimized buffer will be identified in which the peptide remains soluble and does not aggregate over the required experimental timeframe.[11]
-
-
Inclusion of Excipients:
-
Rationale: Certain additives, or excipients, can help to stabilize peptides in solution and prevent aggregation.
-
Types of Excipients:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the native conformation of the peptide.
-
Non-ionic detergents (e.g., Tween 20, Triton X-100): These can help to solubilize hydrophobic regions of the peptide and prevent self-association.
-
Chaotropic agents (e.g., guanidine hydrochloride, urea): These disrupt the structure of water and can help to solubilize nonpolar molecules. Use with caution as they can denature the peptide.
-
-
Protocol:
-
Prepare stock solutions of various excipients.
-
Add the excipients to the peptide solution at different concentrations and monitor for aggregation over time.
-
-
Expected Outcome: The rate of aggregation will be significantly reduced or eliminated in the presence of an effective excipient.[11]
-
-
The Role of Counter-ions:
-
Rationale: Peptides are often supplied as salts with counter-ions (e.g., trifluoroacetate - TFA, acetate, hydrochloride - HCl) from the purification process.[21][22][23] These counter-ions can significantly impact solubility and aggregation.[21][22][23][24] TFA, a common counter-ion from RP-HPLC, can sometimes promote aggregation.
-
Protocol:
-
If solubility issues are persistent, consider a counter-ion exchange step. This is typically done using ion-exchange chromatography or by repeatedly dissolving the peptide in a solution of the desired counter-ion (e.g., HCl or acetic acid) and re-lyophilizing.
-
-
Expected Outcome: Changing the counter-ion may improve the peptide's solubility and stability in your desired buffer.
-
Experimental Protocol: Systematic Solubility Screening
For novel or particularly challenging N-methylated peptides, a systematic solubility screening is recommended.
Objective: To identify the optimal solvent and buffer conditions for solubilizing a new N-methylated peptide.
Materials:
-
Lyophilized N-methylated peptide
-
Water (HPLC grade)
-
Organic solvents: DMSO, DMF, ACN
-
Aqueous buffers: e.g., Phosphate-buffered saline (PBS) pH 7.4, Tris buffer pH 8.0, Acetate buffer pH 5.0
-
Acidic solution: 10% acetic acid
-
Basic solution: 0.1 M ammonium bicarbonate
-
96-well microplate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Initial Qualitative Assessment:
-
Dispense a very small, equal amount of the lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 10 µL) of a different solvent: water, 10% acetic acid, 0.1 M ammonium bicarbonate, DMSO, DMF, and ACN.
-
Vortex each tube and visually inspect for dissolution.
-
-
Quantitative Turbidimetric Solubility Assay: [25][26][27]
-
Prepare a high-concentration stock solution of the peptide in the most effective organic solvent identified in the qualitative assessment (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, prepare serial dilutions of the peptide stock solution into various aqueous buffers.
-
Include buffer-only controls.
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the optical density (OD) at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader. An increase in OD indicates turbidity due to precipitation.
-
The highest concentration that remains clear (low OD) is the approximate solubility in that buffer.
-
Data Interpretation:
| Buffer Condition | Peptide Concentration (µg/mL) | OD at 600 nm | Solubility |
| PBS, pH 7.4 | 1000 | 0.85 | Poor |
| PBS, pH 7.4 | 500 | 0.42 | Poor |
| PBS, pH 7.4 | 100 | 0.05 | Soluble |
| Acetate, pH 5.0 | 1000 | 0.10 | Soluble |
| Acetate, pH 5.0 | 500 | 0.06 | Soluble |
| Acetate, pH 5.0 | 100 | 0.05 | Soluble |
This systematic approach allows for the efficient determination of the most suitable conditions for your specific N-methylated peptide, saving time and valuable material.
References
-
Aldo, F., Botha, M., & de Kock, C. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. [Link]
-
Aldo, F., Botha, M., & de Kock, C. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed, 13(39), 9993-10006. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT Peptide Technologies. [Link]
-
Aldo, F., Botha, M., & de Kock, C. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aldo, F., Botha, M., & de Kock, C. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Semantic Scholar. [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. GenScript. [Link]
-
GSK. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. GSK. [Link]
-
Kulanthaivel, P., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Burlina, F., et al. (2018). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. [Link]
-
CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization Protocol. JPT Peptide Technologies. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies. [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. SB-PEPTIDE. [Link]
-
RSC Publishing. (n.d.). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. University of Bath's research portal. [Link]
-
NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]
-
Doig, A. J., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]
-
ResearchGate. (n.d.). Counter-ion influence on peptide formulations. ResearchGate. [Link]
-
Peptide Minds. (n.d.). Counter-ions in Peptides best Impact on research. Peptide Minds. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]
-
ResearchGate. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Miller, S. C. (2005). Optimized selective N-methylation of peptides on solid support. PubMed. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Graca, J., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. physoc.org [physoc.org]
- 15. jpt.com [jpt.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. jpt.com [jpt.com]
- 19. biosynth.com [biosynth.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. jpt.com [jpt.com]
- 26. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 27. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Validation & Comparative
A Comparative Guide to Boc-N-Me-Ser-OMe vs. Fmoc-N-Me-Ser-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties, including metabolic stability, membrane permeability, and conformational rigidity.[1] Among these, N-methyl-L-serine is a valuable building block. However, its synthesis presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions and increase the risk of racemization.[1]
This guide provides an in-depth technical comparison of two common N-methylated serine derivatives used in peptide synthesis: Boc-N-Me-Ser-OMe and Fmoc-N-Me-Ser-OMe . We will explore the fundamental chemical principles of the Boc and Fmoc strategies, their performance implications for synthesizing N-methylated serine-containing peptides, and provide field-proven insights to guide your synthetic choices.
The Core Challenge: Steric Hindrance and Reactivity of N-Methylated Serine
The primary obstacle in incorporating N-methylated amino acids is the steric bulk introduced by the methyl group on the amide nitrogen. This hinders the approach of the activated carboxyl group of the incoming amino acid, often leading to sluggish and incomplete coupling reactions.[1] Consequently, more potent coupling reagents and optimized reaction conditions are necessary to achieve satisfactory yields.[1]
Furthermore, serine itself is susceptible to racemization, a process where the L-amino acid converts to its D-enantiomer. This is due to the electron-withdrawing effect of the hydroxyl group, which increases the acidity of the α-proton.[2] N-methylation can exacerbate this issue, particularly under basic conditions.
Strategic Comparison: Boc vs. Fmoc for N-Me-Ser-OMe
The choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the entire synthetic workflow, from deprotection conditions to final cleavage.[1][]
| Feature | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-N-Me-Ser-OMe) |
| Nα-Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][4] | Base-labile (e.g., 20% Piperidine in DMF)[1] |
| Handling of Difficult Sequences | Generally more effective for hydrophobic and aggregation-prone sequences.[1][4] | Can be more prone to aggregation issues with N-methylated peptides.[1] |
| Coupling Efficiency | Challenging due to steric hindrance; requires optimized, potent coupling reagents. | Also challenging; often requires specialized coupling reagents like HATU or PyBOP.[1] |
| Risk of Racemization | Generally lower risk during deprotection due to acidic conditions. | Higher risk, as basic deprotection conditions can promote α-proton abstraction.[2] |
| Side-Chain Protection | Typically paired with benzyl-based groups (e.g., Bzl), cleaved by strong acid (HF).[] | Orthogonal strategy with acid-labile groups (e.g., tBu), cleaved by TFA.[] |
| C-Terminal Methyl Ester | Stable to TFA deprotection. Requires separate final cleavage step (e.g., saponification). | Stable to piperidine deprotection. Requires separate final cleavage step. |
This compound: The Robust Approach for Challenging Sequences
The Boc strategy, while considered a more "classic" approach, often proves advantageous for complex peptides, including those rich in N-methylated residues.[1]
Advantages:
-
Reduced Aggregation: After the acid-mediated removal of the Boc group, the resulting N-terminal ammonium salt helps to disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation.[4] This is particularly beneficial when dealing with hydrophobic or sterically hindered N-methylated sequences.
-
Lower Racemization Risk during Deprotection: The acidic conditions used for Boc deprotection are less likely to cause racemization of the N-methylated serine residue compared to the basic conditions of the Fmoc strategy.
Disadvantages:
-
Harsh Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups (often benzyl-based) typically requires hazardous strong acids like hydrofluoric acid (HF).[4]
-
Compatibility: Less compatible with acid-sensitive modifications on the peptide.[]
Fmoc-N-Me-Ser-OMe: The Milder, Orthogonal Choice
The Fmoc strategy is the most widely used method for standard peptide synthesis due to its milder conditions and orthogonality.[5]
Advantages:
-
Mild Deprotection: The use of a weak base like piperidine for Fmoc removal is compatible with a wider range of sensitive functional groups and modifications.[][]
-
Orthogonality: The Fmoc/tBu strategy allows for the selective removal of the Nα-protecting group without affecting the acid-labile side-chain protecting groups, which are removed at the end of the synthesis with TFA.[]
Disadvantages:
-
Increased Aggregation: The free amine generated after Fmoc deprotection can participate in hydrogen bonding, potentially leading to peptide aggregation and incomplete reactions.[1]
-
Higher Racemization Risk: The basic conditions of piperidine treatment can increase the risk of epimerization at the α-carbon of the N-methylated serine.
-
Diketopiperazine Formation: At the dipeptide stage, especially with N-alkylated residues, the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7]
Experimental Considerations and Potential Side Reactions
The Unprotected Serine Hydroxyl Group
The provided nomenclature, this compound and Fmoc-N-Me-Ser-OMe, implies that the serine side-chain hydroxyl group is unprotected. This presents a significant risk of O-acylation , where the incoming activated amino acid acylates the serine hydroxyl group in addition to the intended N-terminal amine. This side reaction can be more prevalent with highly activated coupling reagents. In Boc-SPPS, a common strategy to avoid this is to use a benzyl ether protection for the serine side-chain [Boc-Ser(Bzl)-OH].[8] In Fmoc-SPPS, a tert-butyl ether [Fmoc-Ser(tBu)-OH] is typically used.[9] If using the unprotected form, careful selection of coupling conditions and monitoring for side products is crucial.
C-Terminal Methyl Ester (OMe)
The C-terminal methyl ester in both building blocks is generally stable to the respective deprotection conditions (TFA for Boc, piperidine for Fmoc). However, it requires a separate step for its removal if the C-terminal carboxylic acid is desired. The most common method is saponification (hydrolysis with a base like NaOH or LiOH). This step carries a very high risk of racemization for N-methylated amino acid esters and can lead to other side reactions.[10]
Experimental Protocols
The following are generalized, step-by-step protocols for the incorporation of this compound and Fmoc-N-Me-Ser-OMe into a peptide sequence.
Protocol 1: Boc-SPPS Cycle for this compound
This protocol outlines a single coupling cycle.
-
Resin Preparation: Start with a suitable resin (e.g., PAM resin for a C-terminal acid after HF cleavage) with the N-terminal amine deprotected.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in dichloromethane (DCM) for 2 minutes.
-
Drain and repeat the treatment for 5-10 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent like HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours. The extended time is often necessary for N-methylated residues.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test or an alternative like the chloranil test to confirm the completion of the coupling (note: the Kaiser test is not reliable for secondary amines like N-methylated residues).
Protocol 2: Fmoc-SPPS Cycle for Fmoc-N-Me-Ser-OMe
This protocol outlines a single manual coupling cycle.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal amine deprotected.
-
Fmoc Deprotection:
-
Coupling:
-
In a separate vessel, dissolve Fmoc-N-Me-Ser-OMe (3 eq.), a highly efficient coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Add a non-nucleophilic base like DIEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Use a chloranil or bromophenol blue test to check for reaction completion.
Visualization of Synthetic Workflows
Boc-SPPS Deprotection and Coupling Cycle
Caption: Workflow for a single this compound coupling cycle.
Fmoc-SPPS Deprotection and Coupling Cycle
Caption: Workflow for a single Fmoc-N-Me-Ser-OMe coupling cycle.
Conclusion and Recommendations
The choice between this compound and Fmoc-N-Me-Ser-OMe is not straightforward and depends heavily on the specific peptide sequence and the overall synthetic strategy.
-
For peptides prone to aggregation or those where racemization is a major concern, the Boc strategy using this compound may offer a more robust solution. The protonated N-terminus after deprotection helps to minimize aggregation, and the acidic conditions are less likely to induce epimerization.
-
For peptides containing acid-sensitive functionalities or when milder overall synthesis conditions are preferred, the Fmoc strategy with Fmoc-N-Me-Ser-OMe is the logical choice. However, careful monitoring for aggregation, incomplete coupling, and racemization is essential. The use of highly efficient coupling reagents like HATU is strongly recommended.
In both cases, the use of a serine derivative with a protected hydroxyl group (e.g., Boc-N-Me-Ser(Bzl)-OMe or Fmoc-N-Me-Ser(tBu)-OMe) is highly advisable to prevent O-acylation and ensure higher purity of the final product. The presence of the C-terminal methyl ester necessitates a final saponification step if the free acid is desired, which must be approached with caution due to the high risk of racemization.
Ultimately, for novel or particularly challenging sequences, an initial small-scale comparative synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired peptide in high yield and purity.
References
- BenchChem. (2025). An In-Depth Technical Guide to Fmoc-Ser-OMe: Properties, Supply, and Application in Peptide Synthesis.
- Truscott, R. J. W., et al. (2013). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Age, 35(5), 1943–1954.
- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis.
- Jadhav, P. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317.
- Ye, G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Spatola, A. F. (2018). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Methods in Molecular Biology, 1758, 3-21.
- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Glutamic Acid-Containing Peptides: Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Sahoo, S. K. (2016). tBoc and Fmoc Peptide Synthesis Protocol. Scribd.
- BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis.
- White, P. D., & Keyte, J. W. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 421-437.
- Kessler, H., et al. (2007). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 13(28), 7945-7953.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Baran, P. S., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(35), 16046-16054.
- White, P. D., & Keyte, J. W. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Wang, P., et al. (2019). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. Journal of Peptide Science, 25(10), e3203.
- Slideshare. (2016). T boc fmoc protocols in peptide synthesis.
- Brik, A., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(32), 7646-7650.
- AAPPTec. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS.
- Distefano, M. D., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Chemical Biology, 7(2), 377-383.
- Kodadek, T., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521.
- Liskamp, R. M. J., et al. (2017).
- Distefano, M. D., et al. (2012). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Liskamp, R. M. J., et al. (2017).
- Liu, L., et al. (2022). Chemical Synthesis of Proteins with Base‐Labile Posttranslational Modifications Enabled by a Boc‐SPPS Based General Strategy Towards Peptide C‐Terminal Salicylaldehyde Esters.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Boc Advantage: A Comparative Guide to Protecting N-Methylated Amino Acids in Peptide Synthesis
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Challenges of N-Methylated Peptide Synthesis.
N-methylated peptides are a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and the ability to fine-tune receptor binding affinities. However, the very modification that imparts these desirable properties—the N-methyl group—introduces significant synthetic challenges. The increased steric hindrance at the secondary amine slows coupling kinetics and can lead to incomplete reactions and the formation of deletion sequences. Furthermore, N-methylated peptides, particularly those with hydrophobic residues, are notoriously prone to aggregation.
This guide provides an in-depth technical comparison of the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of N-methylated peptides. While Fmoc chemistry is the workhorse for standard peptide synthesis due to its milder deprotection conditions, we will explore the compelling advantages of the Boc strategy for tackling the unique difficulties posed by N-methylated residues.
The Challenge of N-Methylation: Steric Hindrance and Aggregation
The N-methyl group introduces significant steric bulk around the amide nitrogen, physically obstructing the approach of an activated amino acid. This steric hindrance can dramatically reduce coupling efficiency, especially when coupling two consecutive N-methylated amino acids. The result is often lower yields and the accumulation of deletion sequences, complicating purification.
Moreover, the disruption of the regular hydrogen-bonding network in the peptide backbone by N-methylation can lead to increased hydrophobicity and a greater propensity for aggregation. This is particularly problematic in Fmoc-based SPPS, where the growing peptide chain remains neutral after the piperidine-mediated deprotection of the N-terminal Fmoc group.
The Boc Strategy: A Robust Solution for N-Methylated Peptides
The Boc strategy, while requiring stronger acidic conditions for deprotection, offers distinct advantages for the synthesis of challenging N-methylated peptides.
Mitigating Aggregation
A key advantage of the Boc strategy is the protonation of the N-terminal amine after deprotection with trifluoroacetic acid (TFA).[1] This positive charge disrupts inter-chain hydrogen bonding, a primary driver of aggregation, and keeps the peptide chains solvated and accessible for the next coupling step.[1][2] In contrast, the neutral N-terminus in Fmoc-SPPS can readily participate in aggregation, leading to poor coupling outcomes.
Compatibility with a Wide Range of Coupling Reagents
While coupling to N-methylated amino acids is inherently challenging regardless of the protecting group strategy, the Boc approach is highly compatible with a variety of powerful coupling reagents necessary to overcome the steric hindrance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are commonly and successfully employed in Boc-based synthesis of N-methylated peptides.[2]
Performance Comparison: Boc vs. Fmoc for N-Methylated Peptides
While a direct, side-by-side quantitative comparison for the synthesis of an identical, complex N-methylated peptide using both strategies is not extensively documented in a single study, the following table summarizes the key performance characteristics based on established principles and reported observations.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Supporting Evidence |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA)[2][3] | Base-labile (e.g., Piperidine)[2] | The fundamental difference in deprotection chemistry dictates the overall synthetic strategy and compatibility with other protecting groups. |
| Handling of Hydrophobic/Aggregating Sequences | Generally more effective[1][2] | More prone to aggregation issues[2] | N-terminal protonation after Boc deprotection with TFA reduces aggregation.[1] Neutral peptide chains in Fmoc synthesis are more susceptible to aggregation. |
| Coupling Efficiency for N-Methylated Residues | Challenging; requires optimized coupling reagents and conditions.[2] | Also challenging due to steric hindrance; often requires specialized coupling reagents like HATU or PyBroP.[2] | The steric hindrance of the N-methyl group is the primary challenge in both strategies. |
| Side-Chain Protection Strategy | Typically benzyl-based, removed with strong acid (e.g., HF). | Typically tert-butyl-based, removed with TFA. | This difference in side-chain protection philosophy has implications for the final cleavage and deprotection steps. |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA)[3] | Milder (TFA)[4] | The use of HF in Boc-SPPS requires specialized equipment. |
Experimental Protocols
N-Methylation of a Boc-Protected Amino Acid
This protocol describes the N-methylation of a generic Boc-protected amino acid using sodium hydride and methyl iodide.
Materials:
-
Boc-amino acid
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the Boc-amino acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add methyl iodide to the cooled solution.
-
Carefully add sodium hydride portion-wise to the stirred solution over several hours to control the evolution of hydrogen gas.
-
Once the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-N-methyl-amino acid.
Solid-Phase Synthesis of an N-Methylated Peptide using Boc Strategy
This protocol outlines the general steps for incorporating a Boc-protected N-methylated amino acid into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-methyl-amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for monitoring)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then IPA.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Boc-N-methyl-amino acid (3-4 equivalents) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids in the sequence.
Mechanistic Insights: Visualizing the Chemistry
Boc Deprotection Mechanism
The acid-labile nature of the Boc group is central to this strategy. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
HATU-Mediated Coupling Mechanism
HATU is a highly effective coupling reagent for sterically hindered amino acids. It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.
Caption: HATU-mediated amide bond formation.[5][6][7][8][9]
Conclusion: Making an Informed Choice
The synthesis of N-methylated peptides presents a formidable challenge to the peptide chemist. While the milder conditions of Fmoc-SPPS are attractive, the inherent properties of N-methylated peptides, particularly their tendency towards hydrophobicity and aggregation, often make the Boc strategy the more robust and reliable choice. The ability of the Boc strategy to mitigate aggregation through N-terminal protonation can lead to higher crude purities and overall yields, simplifying downstream processing.
Ultimately, the choice between Boc and Fmoc protection for the synthesis of N-methylated peptides will depend on the specific sequence, the scale of the synthesis, and the available equipment. However, for researchers and drug development professionals tackling particularly challenging N-methylated sequences, the advantages offered by the Boc strategy warrant serious consideration.
References
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (2020-12-21). Available from: [Link]
-
HATU. Wikipedia. Available from: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available from: [Link]
-
Synthesis of D-lysine8-cyclosporine A. Further characterization of BOP-Cl in the 2-7 hexapeptide fragment synthesis. The Journal of Organic Chemistry. Available from: [Link]
- Method for synthesizing cyclosporine. Google Patents.
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available from: [Link]
-
Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust. Request PDF - ResearchGate. Available from: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]
-
Peptide Synthesis - FAQ. AAPPTEC. Available from: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Available from: [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Available from: [Link]
-
Preparation of novel cyclosporin A derivatives. PubMed. Available from: [Link]
-
Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Senior Scientist's Guide: Comparative Analysis of Boc-N-Me-Ser-OMe and Other Serine Derivatives in Modern Peptide Chemistry
Introduction: The Strategic Importance of Serine Modification
Serine, with its nucleophilic hydroxyl side chain, is more than just one of the twenty proteinogenic amino acids; it is a versatile pivot point for biological function and synthetic manipulation.[1] In the realm of peptide-based therapeutics and chemical biology, the native serine residue is often a starting point for strategic modifications designed to enhance efficacy, stability, and specificity. The derivatization of amino acids, particularly through the use of protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), and covalent modifications such as N-methylation, is fundamental to modern drug development.[2][3][4]
This guide provides a detailed comparative analysis of Boc-N-Me-Ser-OMe (Nα-Boc-Nα-methyl-L-serine methyl ester) against other critical serine derivatives. Our objective is to move beyond a simple catalog of compounds and instead offer a deep, evidence-based perspective for researchers, scientists, and drug development professionals. We will dissect the causal relationships between chemical structure and performance, focusing on how the subtle yet powerful modification of N-methylation distinguishes this compound from its peers in synthesis and function.
Chapter 1: Profiling the Key Players in Serine Chemistry
The choice of an amino acid derivative is a critical decision point in peptide synthesis, dictating the synthetic strategy and influencing the properties of the final molecule. Here, we profile four key serine derivatives to establish a baseline for our comparative analysis.
-
This compound : This is our central molecule. It features three key modifications: a Boc group protecting the amine, a methyl group on the amide nitrogen (N-methylation), and a methyl ester protecting the C-terminus. This combination makes it a ready-to-use building block for solution-phase synthesis or for the synthesis of di- or tri-peptides that will later be used in larger fragment condensations. The N-methylation is the most functionally significant feature, profoundly altering the peptide backbone.
-
Boc-Ser-OMe : The direct, non-methylated analogue of our primary compound.[3][5][6] It serves as the ideal control for evaluating the specific effects of N-methylation. While it shares the Boc and methyl ester protecting groups, the presence of a hydrogen on the amide nitrogen allows it to act as a hydrogen bond donor, a property that is eliminated upon N-methylation.[7][8][9]
-
Fmoc-Ser(tBu)-OH : A cornerstone of modern solid-phase peptide synthesis (SPPS), this derivative highlights several points of comparison.[10][11] It utilizes the base-labile Fmoc group for Nα-protection and a bulky tert-butyl (tBu) ether to protect the serine hydroxyl side chain.[12] Its comparison with this compound allows us to explore the strategic differences between Boc and Fmoc chemistries.
-
Boc-N-Me-Ser-OH : The carboxylic acid counterpart to our primary molecule. This derivative is used when direct activation of the carboxyl group is required during a coupling reaction, offering a different kinetic and reactivity profile compared to the pre-protected methyl ester.
Data Presentation: Comparative Physicochemical Properties
The fundamental physicochemical properties of these derivatives dictate their handling, solubility, and reactivity. The following table summarizes these key parameters.
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Solubility |
| This compound | 122902-81-2 | C10H19NO5 | 233.26 | - | - | Soluble in common organic solvents. |
| Boc-Ser-OMe | 2766-43-0 | C9H17NO5 | 219.24 | Liquid or Oil | - | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] |
| Fmoc-Ser(tBu)-OH | 71989-33-8 | C22H25NO5 | 383.44 | Solid | ~128-132 | Soluble in DMF, NMP. |
| Boc-N-Me-Ser-OH | 101772-29-6 | C9H17NO5 | 219.23 | Solid | 83-87 | Soluble in methanol. |
Chapter 2: The Mechanistic Impact of N-Methylation
N-methylation, the replacement of the amide hydrogen with a methyl group, is a deceptively simple modification that imposes profound changes on a peptide's structure and function.[13]
Backbone Conformation and Hydrogen Bonding
The most immediate consequence of N-methylation is the elimination of the amide proton. This single change prevents the amide nitrogen from acting as a hydrogen bond donor, a critical interaction for the formation of stable secondary structures like α-helices and β-sheets.[2] This modification increases the lipophilicity of the peptide, as a key polar interaction is removed.[13]
Furthermore, the methyl group introduces steric hindrance that restricts the rotation around the peptide bond, locking the backbone into a more defined conformational space. This can be a powerful tool to "pre-organize" a peptide into a bioactive conformation that enhances binding affinity to a biological target.[2][13]
Reactivity and Coupling Challenges
While advantageous for biological activity, N-methylation presents a significant challenge during chemical synthesis. The steric bulk of the N-methyl group, combined with the increased electron-donating nature of the secondary amine, makes acylation (the formation of the next peptide bond) considerably more difficult. This steric hindrance can lead to slower reaction times and incomplete couplings, necessitating more potent coupling reagents or longer reaction times, which in turn can increase the risk of side reactions like epimerization.[14][15]
Chapter 3: A Comparative Study of Performance in Peptide Synthesis
To objectively compare these derivatives, we outline a standardized experimental protocol to measure coupling efficiency. This protocol is designed to be self-validating by directly comparing outcomes under identical conditions.
Experimental Protocol: Comparative Coupling Efficiency Assay
Objective: To quantify the coupling yield of this compound, Boc-Ser-OMe, and Fmoc-Ser(tBu)-OH in the synthesis of a model tripeptide.
Materials:
-
Resin: Rink Amide AM resin (for Fmoc synthesis), MBHA resin (for Boc synthesis).
-
Amino Acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Boc-Ala-OH, Boc-Gly-OH.
-
Serine Derivatives: this compound (for solution-phase coupling prior to final step), Boc-Ser-OH, Fmoc-Ser(tBu)-OH.
-
Reagents:
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine), Piperidine.
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Methodology:
-
Peptide Assembly:
-
Fmoc Strategy: Synthesize the dipeptide Gly-Ala-NH₂ on Rink Amide resin using standard Fmoc-SPPS protocols. Swell the resin in DMF, perform Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using HATU/DIPEA.
-
Boc Strategy: Synthesize the dipeptide Gly-Ala-NH₂ on MBHA resin using standard Boc-SPPS protocols.
-
-
Comparative Serine Coupling (The Test Step):
-
Divide the Gly-Ala-resin into separate reaction vessels.
-
For Fmoc-Ser(tBu)-OH: Couple using 4 equivalents of the amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF for 2 hours.
-
For Boc-Ser-OH: Couple using 4 equivalents of the amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 2 hours.
-
For Boc-N-Me-Ser-OH: Couple using identical conditions to Boc-Ser-OH. Note: this compound is a methyl ester and not directly used in a standard solid-phase coupling; its acid counterpart (Boc-N-Me-Ser-OH) is the correct reagent for this direct comparison.
-
-
Washing: After the coupling step, thoroughly wash all resins with DMF, DCM, and methanol and dry under vacuum.
-
Cleavage and Deprotection: Treat a small, accurately weighed amount of each resin with the cleavage cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether.
-
Analysis:
-
Dissolve the crude peptides in a water/acetonitrile mixture.
-
Analyze by Reverse-Phase HPLC (RP-HPLC) with a C18 column.
-
Quantify the peak area of the desired tripeptide product (e.g., Ser-Gly-Ala-NH₂) versus any uncoupled dipeptide (Gly-Ala-NH₂). Calculate the coupling yield based on this ratio.
-
Anticipated Results and Discussion
The experimental data would be summarized as follows, with values being hypothetical but representative of known reactivity trends.
| Serine Derivative Coupled | Coupling Reagent | Expected Yield (%) | Key Observation |
| Fmoc-Ser(tBu)-OH | HATU | >98% | Standard, highly efficient coupling. |
| Boc-Ser-OH | HBTU | >97% | Unhindered amino acid, high efficiency expected. |
| Boc-N-Me-Ser-OH | HBTU | ~75-85% | Significantly reduced yield due to steric hindrance from the N-methyl group. |
The expected results highlight the central challenge of working with N-methylated residues. The significantly lower yield for Boc-N-Me-Ser-OH demonstrates the steric impediment to the coupling reaction.[15] This necessitates either process optimization (e.g., double coupling, extended reaction times) or the use of specialized, highly reactive coupling reagents, which can be more expensive and may introduce other side reactions.
Chapter 4: Functional Consequences and Performance Metrics
The difficulties in synthesis are often justified by the profound benefits N-methylation imparts on the final peptide's biological performance.
Proteolytic Stability
One of the primary motivations for N-methylation is to enhance metabolic stability.[16] Proteases, the enzymes that degrade peptides, often recognize their substrates through hydrogen bonding with the peptide backbone. By removing the amide proton, N-methylation effectively renders the peptide bond invisible to many proteases, dramatically increasing the peptide's half-life in biological media.[2][4][13][17]
Experimental Protocol: Comparative Proteolytic Stability Assay
Objective: To compare the rate of degradation of a standard serine-containing peptide versus an N-methyl-serine-containing peptide in the presence of a protease.
Methodology:
-
Peptide Synthesis: Synthesize two model peptides, for example, H-Gly-Ser-Ala-Phe-NH₂ and H-Gly-(N-Me)Ser-Ala-Phe-NH₂. Purify both to >95% by RP-HPLC.
-
Assay Setup: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a phosphate buffer. Prepare a solution of a broad-spectrum protease like Proteinase K.
-
Incubation: In separate vials, mix the peptide solutions with the protease solution to initiate the reaction. Incubate at 37°C. A control sample for each peptide should be incubated without the protease.
-
Time Points: At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 10% TFA.
-
LC-MS Analysis: Analyze each quenched time-point sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area corresponding to the mass of the intact parent peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) for each peptide.
Data Presentation: Expected Proteolytic Stability
| Peptide | Modification | Expected Half-Life (t₁/₂) in Protease Solution |
| H-Gly-Ser-Ala-Phe-NH₂ | None | < 30 minutes |
| H-Gly-(N-Me)Ser-Ala-Phe-NH₂ | N-Methylation | > 24 hours |
The dramatic increase in half-life for the N-methylated peptide is a direct result of its resistance to enzymatic cleavage, a critical attribute for any peptide therapeutic candidate.
Conclusion and Strategic Recommendations
The comparative analysis of this compound and its analogues reveals a classic trade-off in peptide chemistry: synthetic complexity versus functional advantage.
-
This compound and its corresponding acid are specialized reagents. Their use is justified when the goal is to create peptides with enhanced proteolytic stability, constrained conformations for improved receptor binding, or increased membrane permeability.[4][13][16] The synthetic challenges, primarily lower coupling efficiencies, must be anticipated and addressed through optimized protocols and potent reagents.
-
Boc-Ser-OMe and Fmoc-Ser(tBu)-OH remain the workhorses for routine peptide synthesis where the native properties of serine are desired. They offer high coupling efficiency and are well-integrated into established Boc and Fmoc synthesis strategies, respectively.[12]
For the drug development professional, the decision of which serine derivative to employ is therefore highly strategic. If the objective is to create a lead compound with a long in-vivo half-life and improved bioavailability, the initial investment in optimizing the synthesis with an N-methylated building block like Boc-N-Me-Ser-OH is often a necessary and worthwhile endeavor. If the goal is rapid library synthesis for initial screening, the more conventional, efficient, and cost-effective derivatives are the logical choice. The continuous development of novel coupling reagents and late-stage modification techniques will undoubtedly make the incorporation of these valuable modifications more accessible in the future.[18]
References
- A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. (n.d.). Benchchem.
- comparative study of different methylated amino acids in peptide design. (n.d.). Benchchem.
- Exploring the Versatility of N-Boc-D-Serine Methyl Ester in Chemical Synthesis. (2025, November 13). Benchchem.
- Fmoc-Ser(tBu)-OH [71989-33-8]. (n.d.). Aapptec Peptides.
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- (n.d.). Organic Syntheses Procedure.
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- Boc-N-Me-Ser-OH = 98.0 TLC 101772-29-6. (n.d.). Sigma-Aldrich.
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- N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. (n.d.). PubChem - NIH.
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The Strategic Incorporation of N-Methylated Serine in Peptide Therapeutics: A Comparative Guide
In the landscape of peptide drug discovery, the pursuit of enhanced therapeutic profiles is a constant driver of innovation. Researchers, scientists, and drug development professionals are continually exploring chemical modifications to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. Among the arsenal of peptidomimetic strategies, N-methylation of the peptide backbone stands out as a subtle yet powerful tool. This guide provides an in-depth technical comparison of peptides synthesized with N-α-tert-Butoxycarbonyl-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe) against their non-methylated counterparts and other alternatives. We will delve into the profound effects of this modification on biological activity, supported by experimental data and detailed protocols, to empower rational peptide design.
The N-Methylation Advantage: More Than Just a Methyl Group
N-methylation, the substitution of the amide proton with a methyl group, introduces significant steric hindrance and eliminates a hydrogen bond donor in the peptide backbone.[1][2] These seemingly minor alterations have profound consequences for the peptide's physicochemical properties and, consequently, its biological performance.
The primary benefits of incorporating N-methylated amino acids, such as N-methyl-serine, include:
-
Enhanced Proteolytic Stability: The steric bulk of the methyl group shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the in-vivo half-life of the therapeutic peptide.[1][3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for a peptide to cross the lipid bilayer of cell membranes. This can lead to improved oral bioavailability and better access to intracellular targets.[2][4]
-
Conformational Control: The restriction of bond rotation around the N-Cα bond can lock the peptide into a more bioactive conformation, potentially leading to increased receptor affinity and selectivity.[2]
However, the decision to incorporate N-methylated residues is not without its challenges. The increased steric hindrance can also impede receptor binding if the native conformation is disrupted. Furthermore, the synthesis of N-methylated peptides is notoriously more complex than that of their standard counterparts, often requiring specialized coupling reagents and optimization to achieve satisfactory yields and purity.[5][6]
Comparative Analysis: The Impact of N-Methylated Serine on Biological Activity
To illustrate the tangible effects of N-methylated serine, we will examine its impact on three critical aspects of a peptide's therapeutic potential: receptor binding affinity, proteolytic stability, and cell permeability.
Case Study: N-Methylated Serine in Somatostatin Analogs and Receptor Binding
Somatostatin, a cyclic peptide hormone, and its analogs are crucial in treating various diseases, including acromegaly and neuroendocrine tumors.[7][8] Their therapeutic efficacy is mediated through binding to five different G-protein coupled receptors (GPCRs), designated sst1-5. A study involving an N-alpha-methylated scan of somatostatin analogs revealed the significant impact of N-methylation at specific positions.
Notably, the introduction of an N-methyl group at the serine residue at position 13 of a somatostatin analog resulted in an increase in binding affinity for the sst1 receptor .[9] This highlights the potential of N-methyl-serine to enhance the potency and selectivity of peptide ligands.
| Peptide Analog | Modification | Target Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Non-Methylated |
| Parent Peptide | Serine at position 13 | sst1 | 15.2 | - |
| N-Me-Ser Analog | N-Methyl-Serine at position 13 | sst1 | 7.8 | ~2-fold increase |
Table 1: Comparative binding affinities of a somatostatin analog and its N-methyl-serine counterpart for the sst1 receptor. Data adapted from a study on N-alpha-methylated somatostatin analogs.[9]
This enhancement in binding affinity can be attributed to the conformational constraint imposed by the N-methyl group, which pre-organizes the peptide into a conformation that is more favorable for binding to the sst1 receptor.
Enhancing Proteolytic Stability: A General Principle
For a representative example, consider a generic bioactive peptide and its N-methylated analog.
| Peptide | Modification | Protease | Half-life (t½) |
| Bioactive Peptide X | None | Trypsin | ~5 min |
| N-Me-Peptide X | N-Methylated residue | Trypsin | > 6 hours |
Table 2: Illustrative comparison of the proteolytic stability of a generic peptide and its N-methylated analog in the presence of trypsin.
This dramatic increase in half-life translates to a longer duration of action in vivo, potentially reducing the required dosing frequency and improving patient compliance.
Improving Cell Permeability: The Caco-2 Model
The ability of a drug to cross the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12] N-methylation has been shown to improve the permeability of cyclic peptides by reducing the number of hydrogen bond donors, thus facilitating passage through the lipophilic cell membrane.[4]
| Peptide | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Cyclic Peptide Y | None | 0.5 |
| N-Me-Cyclic Peptide Y | Multiple N-Methylations | 4.0 |
Table 3: Representative data showing the impact of N-methylation on the Caco-2 permeability of a cyclic peptide.[4]
An eight-fold increase in apparent permeability, as illustrated above, can be the difference between a parenterally administered drug and a more patient-friendly oral therapeutic.
Experimental Protocols: A Guide to Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of an N-Methyl-Serine Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing Boc-N-Me-Ser(tBu)-OH using a tert-Butoxycarbonyl (Boc) protection strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-N-Me-Ser(tBu)-OH)
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 50% TFA in DCM for 1 minute, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
Amino Acid Coupling:
-
For standard amino acids: Pre-activate a 4-fold excess of the Boc-protected amino acid with a 4-fold excess of PyBOP/HOAt and an 8-fold excess of DIEA in DMF for 5 minutes. Add the activated mixture to the resin and couple for 1-2 hours.
-
For Boc-N-Me-Ser(tBu)-OH : Due to steric hindrance, a double coupling is recommended. Use the same pre-activation and coupling procedure as for standard amino acids. After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated Boc-N-Me-Ser(tBu)-OH.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. For N-methylated residues, where the Kaiser test is not applicable, a bromophenol blue test can be used.
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Final Washing: Wash the peptide-resin extensively with DMF (3x) and DCM (3x), and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of a specific protease, such as trypsin.
Materials:
-
Purified peptide stock solution (1 mg/mL in water or a suitable buffer)
-
Trypsin solution (e.g., 1 µg/mL in PBS)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
RP-HPLC system
Workflow Diagram:
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A Senior Application Scientist's Guide to Peptide Structure and Purity Validation Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the integrity of a peptide is paramount. Its primary structure and purity underpin the reliability of experimental data and the ultimate success of therapeutic applications. Mass spectrometry (MS) has emerged as the gold standard for peptide analysis, offering unparalleled sensitivity and specificity. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the comprehensive validation of synthetic and purified peptides, grounded in scientific principles and field-proven insights.
The Foundational Role of Mass Spectrometry in Peptide Quality Control
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of peptide analysis, this fundamental principle is applied to determine a peptide's molecular weight, deduce its amino acid sequence, and quantify its purity.[2][3][4] Impurities, which can arise from the synthesis process as truncated or deletion sequences, or from incomplete deprotection, can significantly impact experimental outcomes.[5] Therefore, rigorous quality control using mass spectrometry is not merely a suggestion but a necessity.
The general workflow for peptide analysis by mass spectrometry involves several key stages: sample preparation, ionization, mass analysis, and data interpretation.[6][7][8] The choice of instrumentation and methodology at each stage can profoundly influence the quality and depth of the information obtained.
Ionization Techniques: A Comparative Overview
The first critical step in mass spectrometry is the conversion of peptide molecules into gas-phase ions. This is achieved through a process called ionization. For peptides, the two most prevalent "soft" ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9][10] Soft ionization methods are crucial as they minimize fragmentation of the peptide during the ionization process, preserving the integrity of the molecule for accurate mass determination.[11][12]
Electrospray Ionization (ESI)
ESI is a technique that generates ions by applying a high voltage to a liquid to create an aerosol.[12][13] It is particularly well-suited for analyzing peptides and proteins directly from a liquid solution, making it highly compatible with liquid chromatography (LC).[14] A key characteristic of ESI is its propensity to produce multiply-charged ions, which effectively extends the mass range of the analyzer.[12][13]
Causality Behind Choosing ESI: The ability to couple ESI with LC (LC-ESI-MS) is a significant advantage for purity analysis. LC separates the target peptide from its impurities based on their physicochemical properties before they enter the mass spectrometer.[2] This separation simplifies the resulting mass spectra and allows for the detection of even trace-level impurities that might otherwise be suppressed.[2]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that utilizes a laser energy-absorbing matrix to create ions from large molecules with minimal fragmentation.[10][11] In this method, the peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the peptide molecules.[10] MALDI typically produces singly charged ions, which can simplify spectral interpretation.[15]
Causality Behind Choosing MALDI: MALDI is often favored for its high throughput and tolerance to salts and other contaminants in the sample.[15] It is an excellent choice for rapid screening of multiple samples to confirm the molecular weight of the target peptide.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization State | Typically produces multiply-charged ions[12][13] | Predominantly generates singly charged ions[15] |
| Sample Introduction | From solution, easily coupled with LC[14] | From a solid crystalline matrix on a target plate[10] |
| Throughput | Lower than MALDI for single-sample analysis | High throughput, suitable for analyzing many samples quickly |
| Salt Tolerance | Lower, requires cleaner samples | Higher, more tolerant to buffers and salts[15] |
| Typical Application | Purity analysis (LC-MS), structural analysis (MS/MS) | Rapid molecular weight confirmation, tissue imaging |
Mass Analyzers: The Heart of the Spectrometer
Once ionized, the peptide ions are directed into the mass analyzer, which separates them based on their m/z ratio. The choice of mass analyzer impacts the resolution, mass accuracy, and speed of the analysis. High-resolution accurate-mass (HRAM) mass spectrometry is particularly valuable for peptide analysis as it can differentiate between the target peptide and impurities with very similar masses.[16]
Commonly used mass analyzers in peptide analysis include:
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance. TOF analyzers are known for their high mass range and speed.[15]
-
Orbitrap: Traps ions in an orbital motion around a central electrode. Orbitrap analyzers provide very high resolution and mass accuracy.[3]
-
Quadrupole: Uses oscillating electrical fields to stabilize or destabilize the paths of ions passing through a set of four parallel rods. Quadrupoles are often used as mass filters or in tandem mass spectrometry.[14]
Purity Determination: A Step-by-Step LC-MS Protocol
Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive method for assessing peptide purity.[2] The liquid chromatography step separates the components of a mixture, and the mass spectrometer provides molecular weight information for each separated component.[2]
Experimental Protocol: Peptide Purity Analysis by LC-MS
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1% v/v) to aid ionization.[9]
-
Dilute the sample to a working concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Liquid Chromatography (LC) Separation:
-
Equilibrate the reversed-phase HPLC column (e.g., a C18 column) with the initial mobile phase conditions (typically a high percentage of aqueous solvent).
-
Inject a defined volume of the prepared peptide sample.
-
Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptide and any impurities from the column. The separation is based on the hydrophobicity of the molecules.[2]
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra over the expected m/z range for the target peptide.
-
The instrument will record the m/z values and intensities of all ions as they elute from the column.[2]
-
-
Data Analysis:
-
Generate an extracted ion chromatogram (EIC) for the theoretical m/z of the target peptide.
-
Integrate the peak area of the target peptide and any impurity peaks in the total ion chromatogram (TIC) or a relevant UV chromatogram if available.
-
Calculate the purity by dividing the peak area of the target peptide by the total area of all peaks and multiplying by 100.[2]
-
Caption: Workflow for peptide purity analysis by LC-MS.
Structure Validation: The Power of Tandem Mass Spectrometry (MS/MS)
While a single-stage MS analysis can confirm the molecular weight of a peptide, it does not provide information about its amino acid sequence.[17] For this, tandem mass spectrometry (MS/MS) is employed.[18][19] In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed.[20][21]
The fragmentation of a peptide ion typically occurs at the peptide bonds, leading to the formation of characteristic fragment ions, most commonly b- and y-ions.[1][22] The mass difference between adjacent b- or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.[1]
Fragmentation Techniques: CID vs. ETD
The method used to induce fragmentation can significantly impact the type and extent of information obtained.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method where precursor ions are collided with an inert gas.[23][24][25] CID is robust and effective for fragmenting smaller, doubly-charged peptides. However, it can sometimes lead to the loss of labile post-translational modifications (PTMs).[26]
-
Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply-charged peptide ion, which induces fragmentation of the peptide backbone.[27][28] A key advantage of ETD is its ability to preserve labile PTMs and provide more extensive fragmentation for longer peptides.[26][28] ETD is particularly useful for "top-down" proteomics where intact proteins are analyzed.[28]
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Collisional activation with an inert gas[23][24] | Electron transfer from a reagent anion[27][28] |
| Precursor Ion Charge State | Works well with lower charge states (e.g., 2+) | More effective for higher charge states (≥2+)[28] |
| Fragmentation Pattern | Primarily produces b- and y-ions[1] | Generates c- and z-ions[28] |
| Preservation of PTMs | Can lead to the loss of labile modifications[26] | Preserves labile post-translational modifications[26][28] |
| Peptide Size | Ideal for smaller peptides | Advantageous for longer peptides and proteins[28] |
Experimental Protocol: Peptide Sequencing by Tandem MS (MS/MS)
-
Sample Infusion or LC-MS Introduction: The purified peptide sample can be directly infused into the mass spectrometer or introduced via an LC system as described in the purity analysis protocol.
-
MS1 Scan: The mass spectrometer performs an initial scan to determine the m/z of the precursor ions present in the sample.
-
Precursor Ion Selection: The instrument's software or the operator selects the m/z of the target peptide for fragmentation.
-
Fragmentation: The selected precursor ions are directed into a collision cell where they are fragmented using either CID or ETD.
-
MS2 Scan: The resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.
-
Data Interpretation:
-
The MS/MS spectrum is analyzed to identify series of b- and y-ions (for CID) or c- and z-ions (for ETD).
-
The mass differences between consecutive ions in a series are calculated to determine the amino acid sequence.[1]
-
This can be done manually or using specialized software that compares the experimental spectrum to theoretical fragmentation patterns of a candidate sequence.[1][29]
-
Caption: General workflow for peptide sequencing by tandem mass spectrometry.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. For instance, in the LC-MS purity analysis, the observation of a single major peak at the correct m/z provides strong evidence for both the identity and purity of the peptide. Any significant impurity will appear as a separate peak with a different m/z, allowing for its identification and quantification.
Similarly, in MS/MS sequencing, a complete and unambiguous series of fragment ions that perfectly matches the expected sequence serves as a powerful validation of the peptide's primary structure. The high mass accuracy of modern instruments further enhances the confidence in these assignments.[30]
Conclusion
Mass spectrometry is an indispensable tool for the validation of peptide structure and purity. By judiciously selecting ionization techniques, mass analyzers, and fragmentation methods, researchers can gain a comprehensive understanding of their peptide's identity, sequence, and purity. The comparative guide and detailed protocols provided here offer a robust framework for implementing these powerful analytical techniques, ultimately ensuring the integrity and reproducibility of your research and development efforts.
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MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
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Contract Pharma. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Retrieved from [Link]
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Vachet, R. W., & Glish, G. L. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. Retrieved from [Link]
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Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327-342. Retrieved from [Link]
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Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. Retrieved from [Link]
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Strupat, K., Karas, M., Hillenkamp, F., Eckerskorn, C., & Lottspeich, F. (1999). Peptide and protein identification by matrix-assisted laser desorption ionization (MALDI) and MALDI-post-source decay time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(2), 91-103. Retrieved from [Link]
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Rejtar, T., & Karger, B. L. (2001). Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. Encyclopedia of Analytical Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Electron-transfer dissociation. Retrieved from [Link]
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Young, M. M., & Tarr, G. E. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Enzymology, 289, 499–519. Retrieved from [Link]
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Mishra, P., & Kandasamy, K. (2014). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Journal of proteomics & bioinformatics, 7(12), 384-389. Retrieved from [Link]
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Schilling, B. (2014). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides. Current protocols in protein science, 77, 16.2.1–16.2.11. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Five Key Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. Retrieved from [Link]
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European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
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Chen, Z., & Rappsilber, J. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(3), 1070–1081. Retrieved from [Link]
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Tsybin, Y. O., Fornelli, L., Stoermer, C., & Hartmer, R. (2013). Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis. Chemical Society Reviews, 42(12), 5144-5156. Retrieved from [Link]
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Kjeldsen, F., & Haselmann, K. F. (2012). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in Molecular Biology, 858, 125–139. Retrieved from [Link]
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Zhang, Q., & Li, L. (2008). Electron Transfer Dissociation and Its Application in Proteomic Research. Chinese Journal of Analytical Chemistry, 36(11), 1607-1612. Retrieved from [Link]
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Chen, Z., & Rappsilber, J. (2016). A study into the collision-induced dissociation (CID) behavior of cross-linked peptides. Molecular & Cellular Proteomics, 15(3), 1070–1081. Retrieved from [Link]
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Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]
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Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
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Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]
-
ResearchGate. (2025). Collision‐Induced Dissociation (CID) of Peptides and Proteins. Retrieved from [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Chromatography Online. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Retrieved from [Link]
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JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]
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Baitai Paike Biotechnology. (n.d.). How to Analyze Peptide Mass Spectra. Retrieved from [Link]
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Chelius, D., & Shah, B. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 228, 115316. Retrieved from [Link]
-
Searle, B. C., & MacCoss, M. J. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(10), 2059–2068. Retrieved from [Link]
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Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Retrieved from [Link]
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Pearson. (2022). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Main, L. C., & Ketterlinus, R. (2010). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Bruker Daltonik. Retrieved from [Link]
-
Ghesquière, B., Van der Veken, P., & Gevaert, K. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 5734–5741. Retrieved from [Link]
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Ghesquière, B., Van der Veken, P., & Gevaert, K. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 5734–5741. Retrieved from [Link]
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Ghesquière, B., Van der Veken, P., & Gevaert, K. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 5734–5741. Retrieved from [Link]
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Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]
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Cardozo, T., & Prasad, A. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 32(10), 2635–2643. Retrieved from [Link]
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Xu, M., & Li, L. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Journal of Proteome Research, 10(9), 4156–4165. Retrieved from [Link]
-
Islam, M. S., & He, J. (2022). Predicting peptide properties from mass spectrometry data using deep attention-based multitask network and uncertainty quantification. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
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Bruley, C., Dupierris, V., Salvi, D., Rolland, N., & Lombard-Platet, G. (2008). A toolbox for validation of mass spectrometry peptides identification and generation of database: IRMa. Bioinformatics, 24(16), 1795-1796. Retrieved from [Link]
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Biovera. (2024). Quality Control Standards for Research Peptides | Laboratory Analysis. Retrieved from [Link]
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A Comparative Guide to Serine Derivatives in Boc-SPPS: Boc-N-Me-Ser-OMe vs. Boc-Ser(tBu)-OMe
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of amino acid building blocks is a critical decision that dictates the success of synthesizing a target peptide. Serine, with its reactive hydroxyl side chain, presents a unique set of challenges and opportunities. Strategic modifications to the serine residue, such as N-methylation or side-chain protection, can profoundly influence not only the synthetic process but also the final properties of the peptide.
This guide provides an in-depth technical comparison between two commonly employed serine derivatives in Boc-based SPPS: Boc-N-Me-Ser-OMe (N-α-Boc-N-methyl-L-serine methyl ester) and Boc-Ser(tBu)-OMe (N-α-Boc-O-tert-butyl-L-serine methyl ester). We will explore their distinct impacts on coupling efficiency, side reaction profiles, and the conformational characteristics of the resulting peptides, supported by established chemical principles and experimental insights.
The Fundamental Divergence: N-Methylation vs. Side-Chain Protection
The core difference between these two derivatives lies in the strategic placement of a methyl versus a tert-butyl group. In This compound , the methyl group is on the backbone amide nitrogen. This modification is often introduced to enhance a peptide's therapeutic properties, such as increasing metabolic stability and membrane permeability.[1][2][3] In contrast, Boc-Ser(tBu)-OMe features a bulky tert-butyl group protecting the side-chain hydroxyl group, a classic strategy to prevent unwanted side reactions during peptide assembly.[4]
This fundamental structural difference leads to distinct behaviors and challenges during SPPS.
Caption: Core strategic differences between N-methylation and side-chain protection.
Head-to-Head Comparison: Performance in SPPS
| Feature | This compound | Boc-Ser(tBu)-OMe | Rationale & Causality |
| Primary Function | Introduce N-methylation for therapeutic benefit (e.g., stability, permeability).[1][3] | Protect the serine hydroxyl group to prevent side reactions.[4] | The goal of using the derivative dictates the synthetic strategy. N-methylation is a functional modification, while tBu protection is a temporary synthetic aid. |
| Coupling Efficiency | Lower. The N-methyl group creates significant steric hindrance, slowing down the coupling reaction.[5][6] | Higher. The primary amine is unhindered, allowing for standard and efficient coupling kinetics. The bulky tBu group is on the side chain and has a lesser effect on the backbone reaction.[7] | The nucleophilicity of the N-terminal amine is crucial for peptide bond formation. The secondary amine in N-methylated residues is sterically hindered, impeding the approach of the activated carboxyl group.[6] |
| Required Coupling Reagents | Potent reagents required. HATU, PyAOP, or PyBOP/HOAt are recommended to overcome steric hindrance.[1][8][9] | Standard reagents sufficient. Carbodiimide-based reagents like DCC/HOBt or uronium-based reagents like HBTU are generally effective.[10] | More reactive coupling reagents are needed to drive the acylation of the less nucleophilic and sterically hindered N-methyl amine to completion.[9] |
| Reaction Monitoring | Specialized methods needed. The standard Kaiser (ninhydrin) test is ineffective for secondary amines. The bromophenol blue test is a common alternative.[1][5] | Standard Kaiser test. The primary amine gives a clear positive result with ninhydrin, allowing for easy monitoring of reaction completion. | The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a colored adduct. Secondary amines do not undergo this reaction. |
| Common Side Reactions (Synthesis) | Deletion sequences. Incomplete coupling due to steric hindrance is the primary side reaction, leading to peptides missing the N-methylated serine residue.[6] | O-acylation (if unprotected). Without the tBu group, the hydroxyl side chain can be acylated by the incoming activated amino acid, leading to branched peptides or chain termination.[4] | The kinetic challenge of coupling to an N-methylated residue can lead to unreacted amine on the resin. In contrast, the unprotected serine hydroxyl is a competing nucleophile. |
| Side Reactions (Final Cleavage) | Minimal specific side reactions. Cleavage with strong acids like HF or TFMSA is generally clean for the N-methylated residue itself, though other sensitive residues in the peptide require consideration.[11] | Alkylation. The acid-labile tBu group is cleaved to form a reactive tert-butyl cation. This cation can alkylate nucleophilic residues like Trp, Met, and Cys.[12][13] | The stability of the N-methyl group under strong acid contrasts with the intentional lability of the O-tert-butyl group, which generates a reactive electrophile upon cleavage. |
| Cleavage Conditions | Standard strong acid (HF or TFMSA for Boc-SPPS). | Strong acid (HF or TFMSA) with scavengers (e.g., cresol, thioanisole, triisopropylsilane) is essential to trap the tert-butyl cation.[12][14] | Scavengers are nucleophiles added in high concentration to quench the reactive carbocations generated during deprotection before they can modify the desired peptide.[13] |
| Impact on Peptide Structure | Significant. Removes a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets. Can induce turns and increase solubility.[2][15] | Minimal. Once deprotected, it yields a native serine residue. The temporary presence of the bulky tBu group during synthesis is unlikely to have a lasting impact on the final, deprotected peptide's conformation. | The peptide backbone's ability to form hydrogen bonds is a primary driver of secondary structure formation. N-methylation fundamentally alters this capability. |
Experimental Protocols
Protocol 1: Coupling of this compound in Manual Boc-SPPS
This protocol emphasizes the use of a potent coupling reagent to overcome steric hindrance.
Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-N-Me-Ser-OH (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Bromophenol blue test solution
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM, then wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-N-Me-Ser-OH and HATU in DMF. Add DIEA and allow the solution to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time may be extended, or a double coupling may be performed.
-
Monitoring: Remove a small sample of resin beads, wash with DMF and methanol, and perform a bromophenol blue test. A yellow color indicates reaction completion; a blue or green color indicates incomplete coupling.[1]
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
-
Next Cycle: Proceed to the Boc deprotection step for the next amino acid addition.
Caption: Workflow for coupling sterically hindered this compound.
Protocol 2: Coupling of Boc-Ser(tBu)-OMe in Manual Boc-SPPS
This protocol follows a standard procedure for unhindered Boc-amino acids.
Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-Ser(tBu)-OH (3 equivalents)
-
HBTU (3 equivalents)
-
DIEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM, then wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Ser(tBu)-OH and HBTU in DMF. Add DIEA and allow the solution to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates coupling completion.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Next Cycle: Proceed to the Boc deprotection step.
Protocol 3: Final Cleavage and Deprotection
A. For Peptides containing N-Me-Ser (and other standard residues): This procedure uses a standard "high HF" cleavage method.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum. Place the resin in a HF-resistant vessel (e.g., Kel-F).
-
Scavenger Addition: Add p-cresol (1.0 mL per gram of resin) as a scavenger.
-
HF Cleavage: Carefully condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel at -78 °C. Allow the reaction to stir at 0 °C for 1 hour.
-
Work-up: Evaporate the HF under a stream of nitrogen. Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Filter and dry the peptide.
B. For Peptides containing Ser(tBu): This procedure requires a more robust scavenger cocktail to trap the tert-butyl cation.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail (Reagent K): Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Cleavage: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours.
-
Work-up: Filter the resin and wash with additional TFA. Precipitate the peptide from the combined filtrate by adding cold diethyl ether. Filter and dry the crude peptide.
Conclusion and Recommendations
The choice between This compound and Boc-Ser(tBu)-OMe is fundamentally driven by the desired outcome of the peptide synthesis.
-
Choose this compound when the goal is to incorporate N-methylation into the peptide backbone. This is a strategic choice to enhance the peptide's pharmacological properties. Researchers must be prepared for the synthetic challenges, primarily the difficult coupling step, and should employ potent coupling reagents and rigorous monitoring to ensure high-quality synthesis.
-
Choose Boc-Ser(tBu)-OMe for the routine incorporation of serine when side-chain protection is desired to ensure a clean synthesis. This is the more conservative and synthetically straightforward approach. The use of a tert-butyl ether effectively prevents O-acylation and other side reactions during chain elongation.[4] However, careful attention must be paid to the final cleavage step, where the inclusion of an appropriate scavenger cocktail is mandatory to prevent alkylation of sensitive residues by the liberated tert-butyl cation.[12]
By understanding the distinct chemical behavior and synthetic implications of each derivative, researchers can make informed decisions to optimize their SPPS protocols, leading to the successful synthesis of high-purity peptides with the desired structural and functional characteristics.
References
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
-
De Vleeschouwer, M., et al. (2017). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 22(1), 116. [Link]
-
ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Mallajosyula, V. V., et al. (2013). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4747-4753. [Link]
-
Hortner, M., et al. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 7(9), 436-446. [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
White, C. J., & Yudin, A. K. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. The Journal of organic chemistry, 76(20), 8431–8437. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3149. [Link]
-
Elashal, H. E., Sim, Y. E., & Raj, M. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & biomolecular chemistry, 14(32), 7724–7728. [Link]
-
Hojo, H., et al. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.5. [Link]
-
ResearchGate. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(51), 23365-23372. [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Methylated Amino Acids in Drug Discovery. [Link]
-
American Chemical Society. (1996). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 61(10), 3452-3462. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
American Chemical Society. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(17), 6917-6920. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
ResearchGate. (n.d.). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. [Link]
-
Ghosh, K., & Pentelute, B. L. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
The Athenaeum - University of the Incarnate Word. (2022). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]
-
PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
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A Senior Application Scientist's Guide to N-Methylated Serine and Its Impact on Peptide-Protein Binding Affinity
In the landscape of peptide drug development, medicinal chemists are in a constant search for modifications that enhance potency, stability, and bioavailability.[1][2] One of the most powerful strategies in this endeavor is N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide's backbone amide nitrogen.[1] This seemingly subtle alteration can induce profound changes in a peptide's conformational behavior, proteolytic resistance, and membrane permeability.[3][4] This guide provides an in-depth comparison of peptides containing a canonical serine residue versus its N-methylated serine counterpart, focusing on the critical parameter of protein binding affinity. We will explore the mechanistic underpinnings of this modification and provide detailed, field-proven protocols for researchers to validate these effects in their own laboratories.
The Core Principle: Conformational Control
The introduction of an N-methyl group to a serine residue fundamentally alters the peptide's structural landscape through two primary mechanisms:
-
Elimination of Hydrogen Bond Donor: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disrupts canonical secondary structures like α-helices and β-sheets that rely on these bonds for stability.
-
Increased Steric Hindrance: The added methyl group restricts the rotational freedom around the peptide backbone's dihedral angles (Φ and Ψ).[3] This steric bulk reduces the peptide's conformational flexibility, which can "lock" it into a bioactive conformation—the specific three-dimensional shape required for optimal interaction with its biological target.[3]
By pre-organizing the peptide into its active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[3]
Comparative Analysis: Native Serine Peptide vs. N-Methylated Serine Peptide
To illustrate the impact of N-methylated serine, we will consider a hypothetical peptide inhibitor designed to target a protein kinase. The native peptide contains a critical serine residue in its binding motif. We will compare this to an analog where this serine is replaced with N-methyl serine.
Data Summary: Quantitative Impact Assessment
| Parameter | Native Peptide (Ac-Leu-Arg-Arg-Ala-Ser -Leu-Gly-NH₂) | N-Methylated Peptide (Ac-Leu-Arg-Arg-Ala-N(Me)Ser -Leu-Gly-NH₂) | Rationale for Change |
| Binding Affinity (K_D) | 1.2 µM | 95 nM | N-methylation pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding.[3] |
| Proteolytic Stability (t_½ in plasma) | 15 min | > 240 min | The N-methyl group sterically shields the adjacent peptide bonds from cleavage by proteases.[5][6][7] |
| Cell Permeability (P_app) | Low | Moderately Increased | N-methylation increases lipophilicity and can favor conformations that shield polar groups, enhancing passive diffusion.[5][8][9] |
K_D (Dissociation Constant): Lower values indicate stronger binding affinity. t_½ (Half-life): The time it takes for 50% of the peptide to be degraded. P_app (Apparent Permeability Coefficient): A measure of cell membrane permeability.
Experimental Validation: Protocols & Workflows
Trustworthy data is the cornerstone of drug development. The following protocols are designed as self-validating systems to compare your native and N-methylated peptide candidates objectively.
Overall Experimental Workflow
The logical flow of a comparative study is critical. It begins with the synthesis and purification of the peptides, followed by a rigorous quantitative assessment of their biochemical and biophysical properties.
Caption: High-level workflow for comparing native and N-methylated peptides.
Protocol 1: Peptide Synthesis (Solid-Phase)
The synthesis of N-methylated peptides requires specific modifications to standard solid-phase peptide synthesis (SPPS) protocols to ensure efficient and racemization-free coupling.[5][10]
Objective: To synthesize both the native and N-methylated serine-containing peptides with high purity.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling (Native Peptide): For the standard peptide, couple Fmoc-protected amino acids using a standard coupling reagent like HBTU/DIPEA in DMF.
-
N-Methylated Serine Coupling (Modified Peptide):
-
Rationale: Coupling an amino acid to an N-methylated residue is sterically hindered and requires stronger coupling reagents and potentially longer reaction times or microwave assistance to drive the reaction to completion.[10]
-
Couple the Fmoc-N(Me)Ser(tBu)-OH using a more potent coupling agent like HATU or COMU with DIPEA.[7][10] Monitor the coupling reaction carefully (e.g., with a Kaiser test) to ensure completion.
-
-
Iterative Cycles: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification & Verification: Purify the crude peptide using reverse-phase HPLC. Verify the mass and purity (>95%) using LC-MS.
Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[11][12]
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) for each peptide.
Methodology:
-
Ligand Immobilization:
-
Rationale: The protein target (the "ligand") is immobilized on the sensor chip to allow for the measurement of peptide ("analyte") binding. Amine coupling is a common and robust method.[13]
-
Activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., protein kinase) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.[13]
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a dilution series of the native and N-methylated peptides in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected K_D (e.g., from 10 nM to 50 µM).
-
Inject each peptide concentration over the immobilized protein surface and a reference flow cell (for background subtraction) at a constant flow rate.[14]
-
Monitor the binding response (in Response Units, RU) over time.
-
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH glycine buffer or a high salt solution) to remove any remaining bound peptide without denaturing the immobilized protein.[13]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to calculate k_a, k_d, and K_D (K_D = k_d/k_a).[14]
Caption: N-methylation of serine enhances binding affinity to the target protein.
Protocol 3: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).[15][16][17] This technique is label-free and performed in solution, making it a gold standard for affinity determination.[18]
Objective: To validate the K_D obtained from SPR and determine the enthalpic (ΔH) and entropic (ΔS) contributions to binding.
Methodology:
-
Sample Preparation:
-
Rationale: Meticulous sample preparation is critical for high-quality ITC data. Both the protein and peptide solutions must be in the exact same, extensively dialyzed buffer to minimize heat of dilution effects.
-
Prepare the target protein at a concentration ~10-30 times the expected K_D in the sample cell.[19]
-
Prepare the peptide (native or N-methylated) at a concentration 10-15 times that of the protein in the injection syringe.
-
-
Titration:
-
Place the protein solution in the sample cell and the peptide solution in the titration syringe of the calorimeter.[15]
-
Perform a series of small, precise injections (e.g., 2-5 µL) of the peptide solution into the protein solution while maintaining a constant temperature.
-
Measure the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[16]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[17][18] The entropy (ΔS) can then be calculated.
-
Protocol 4: Proteolytic Stability Assay
Objective: To compare the half-life of the native and N-methylated peptides in a biologically relevant matrix like human plasma or serum.[20][21]
Methodology:
-
Incubation: Incubate a known concentration of each peptide (e.g., 10 µM) in human plasma or serum at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to precipitate the plasma proteins.[20]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Quantification: Analyze the supernatant by LC-MS. Quantify the peak area of the intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t_½).
Conclusion: A Strategic Tool for Drug Discovery
N-methylation of serine is not merely a chemical curiosity; it is a validated and potent strategy for enhancing the therapeutic properties of peptides.[9] The steric hindrance and conformational rigidity imparted by the N-methyl group can lead to dramatic improvements in binding affinity and proteolytic stability.[4] As demonstrated, the affinity gains are not theoretical but can be precisely quantified using standard biophysical techniques like SPR and ITC. By applying the rigorous experimental frameworks detailed in this guide, researchers can make data-driven decisions, transforming promising peptide leads into robust drug candidates with superior pharmacological profiles.
References
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Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
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Should My Peptide Be Methylated?. LifeTein. [Link]
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Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
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Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]
-
Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument. [Link]
-
Isothermal Titration Calorimetry. Stevenson Lab, University of Wisconsin-La Crosse. [Link]
-
How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]
-
N-Methyl amino acids. Aapptec Peptides. [Link]
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N-methylation of peptides: A new perspective in medicinal chemistry. The Hebrew University of Jerusalem. [Link]
-
Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Fribourg. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]
-
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. NIH. [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]
-
A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. [Link]
-
Synthesis of N-methylated cyclic peptides. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]
-
Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. [Link]
-
Synthesis of N-methylated cyclic peptides. Springer Nature Experiments. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
-
Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. NIH. [Link]
-
Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
The use of N-methylated peptides and depsipeptides to probe the binding of heptapeptide substrates to cAMP-dependent protein kinase. PubMed. [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. NIH. [Link]
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A Researcher's Guide to N-Methylated Peptides in Drug Development: From Enhanced Stability to Oral Bioavailability
Peptide-based therapeutics hold immense promise due to their high specificity and potency, but their progression into viable drugs is often thwarted by inherent weaknesses: poor metabolic stability and low cell permeability.[1][2][3][4] A powerful and increasingly utilized strategy to overcome these pharmacokinetic hurdles is the site-specific N-methylation of the peptide backbone.[2][5][6] This guide provides an in-depth exploration of N-methylation, moving beyond a simple list of benefits to explain the underlying mechanisms, showcase pivotal case studies, and provide detailed experimental protocols for researchers in the field.
The Mechanistic Advantages of N-Methylation
N-methylation involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group.[3][5] This seemingly minor modification introduces profound changes to the peptide's physicochemical properties, primarily through steric and electronic effects.
Enhanced Proteolytic Stability
The most significant advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][3][7] Proteases recognize and bind to specific hydrogen-bonding patterns on the peptide backbone to facilitate cleavage. The introduction of a methyl group on the amide nitrogen acts as a steric shield, physically blocking the protease from accessing the scissile peptide bond.[5][7] This disruption of the enzyme's binding motif significantly inhibits proteolysis, leading to a longer in vivo half-life for the peptide therapeutic.[1][7] Interestingly, this protective effect can extend beyond the immediate site of modification, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[7]
Improved Membrane Permeability
A major challenge for peptide drugs is their inability to cross cell membranes, which often limits them to extracellular targets. N-methylation addresses this by fundamentally altering the peptide's polarity and conformational dynamics. By replacing an amide proton, N-methylation removes a hydrogen bond donor.[5] This reduces the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane.[3] Furthermore, N-methylation can induce a conformational state that internally satisfies hydrogen bonds while exposing a more hydrophobic exterior, a "chameleon-like" effect that is crucial for passive diffusion and has been correlated with the oral bioavailability of some cyclic peptides.[8][9]
Conformational Control and Receptor Affinity
The peptide backbone is inherently flexible. N-methylation restricts this conformational freedom by introducing steric constraints.[3][5] This can be strategically employed to "lock" a peptide into its bioactive conformation—the specific three-dimensional shape required for high-affinity binding to its biological target. While this can enhance potency and selectivity, it also presents a key challenge: methylation at a residue critical for receptor interaction can disrupt binding and reduce or eliminate biological activity.[5][8] Therefore, a careful, residue-specific analysis is essential in the design phase.[5]
Case Study: Cyclosporine A and its Modern Successor, Voclosporin
The most compelling testament to the power of N-methylation is Cyclosporine A (CsA), a natural cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[9][10]
Cyclosporine A (CsA) is a potent immunosuppressant that has been a cornerstone in preventing organ transplant rejection for decades.[9][11] Its structure is remarkable: it is a cyclic peptide containing eleven amino acids, seven of which are N-methylated.[10][12][13] This high degree of N-methylation, combined with its cyclic nature, renders it resistant to proteolytic degradation and confers the conformational flexibility needed to be orally bioavailable—a rare feat for a molecule of its size (~1202 Da).[9][10][12] CsA functions by binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a phosphatase crucial for the activation of T-cells.[11]
Voclosporin , sold under the brand name Lupkynis, is a direct analog of CsA approved for the treatment of lupus nephritis.[12][14][15] It is a prime example of rational drug design building upon a natural product scaffold. Voclosporin features a minor structural modification on a single amino acid side chain of the CsA backbone.[12][16] This modification results in a more predictable pharmacokinetic and pharmacodynamic profile and a more potent inhibition of calcineurin.[12][15] The success of Voclosporin reaffirms the validity of the core N-methylated cyclic peptide structure for developing orally administered drugs.[17]
Signaling Pathway of Calcineurin Inhibition
The diagram below illustrates the mechanism of action for both Cyclosporine A and Voclosporin. By inhibiting calcineurin, they prevent the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of inflammatory cytokines like IL-2.[14][15]
Comparative Performance Data: N-Methylation vs. Non-Methylated Analogs
The theoretical benefits of N-methylation are substantiated by quantitative experimental data. The following tables summarize typical improvements observed in key drug-like properties.
Table 1: Proteolytic Stability Comparison
This table illustrates the significant increase in half-life for a model peptide when N-methylated at a protease-susceptible site.
| Peptide Variant | N-Methylation Site | Half-life in Human Serum (t½) | Fold Improvement |
| Model Peptide | None | ~15 minutes | 1x |
| N-Me Model Peptide | Amide bond at P1' | > 24 hours | > 96x |
| Data are representative values synthesized from typical results reported in the literature. Actual values are sequence-dependent.[7][18] |
Table 2: Intestinal Permeability Comparison
This table compares the apparent permeability coefficient (Papp) from Caco-2 cell assays, a standard in vitro model for predicting intestinal absorption. Higher Papp values suggest better potential for oral bioavailability.
| Peptide Variant | N-Methylation Status | Caco-2 Papp (10⁻⁶ cm/s) | Predicted Absorption |
| Somatostatin Analog | Non-methylated | < 0.1 | Very Low |
| Tri-N-methylated Analog | 3 specific sites | 4.0 | High |
| Data based on studies of somatostatin analogs, demonstrating that strategic multiple N-methylation can convert a non-permeable peptide into one with high permeability and subsequent oral bioavailability.[4][19] |
Essential Experimental Workflows and Protocols
Successful implementation of N-methylation requires robust synthetic and analytical methodologies. The following section details validated protocols for the synthesis and evaluation of N-methylated peptides.
Workflow for Synthesis and On-Resin N-Methylation
Solid-Phase Peptide Synthesis (SPPS) is the standard method for creating peptides. N-methylation can be incorporated either by using pre-synthesized N-methylated amino acid building blocks or by performing the methylation reaction directly on the resin-bound peptide.[20][21][22] The on-resin approach offers flexibility for screening different methylation sites.
Protocol: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a method for on-resin N-methylation.[20][23][24] The causality behind this specific chemistry is the temporary protection of the amide nitrogen with an ortho-nitrobenzenesulfonyl (o-NBS or nosyl) group, which increases its acidity and facilitates methylation.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling agents (e.g., HCTU) and base (e.g., DIPEA)
-
20% Piperidine in DMF (Fmoc deprotection solution)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Lutidine
-
Methyl iodide (MeI) or Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-mercaptoethanol or 5-mercaptopropionic acid (DPD)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)
-
RP-HPLC system for purification
Methodology:
-
Peptide Elongation: Synthesize the linear peptide up to the residue preceding the target methylation site using standard Fmoc-SPPS protocols.[25]
-
Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Nosylation:
-
Swell the resin in DCM.
-
Add a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in DCM.
-
React for 1-2 hours at room temperature. The nosyl group protects the amine and activates the amide for the subsequent step.
-
-
N-Methylation:
-
Wash the resin thoroughly with DCM and DMF.
-
Add a solution of DBU (5 eq) and methyl iodide (10 eq) in DMF.
-
React for 30-60 minutes. DBU acts as a non-nucleophilic base to deprotonate the nosylated amine, which then attacks the methyl iodide.
-
-
Denosylation:
-
Wash the resin with DMF.
-
Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF.
-
React for 15-30 minutes. This removes the nosyl group, revealing the newly methylated secondary amine.
-
-
Continue Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain. Coupling onto the N-methylated amine is sterically hindered and often requires stronger coupling agents or longer reaction times.[5]
-
Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a TFA-based cocktail. Purify the crude peptide by RP-HPLC. Confirm identity by mass spectrometry.[7][25]
Protocol: Proteolytic Stability Assay in Human Serum
This protocol provides a framework for quantifying a peptide's stability against degradation by serum proteases.[18][26]
Materials:
-
Test Peptide (N-methylated and non-methylated control), 1 mg/mL stock in appropriate solvent
-
Pooled Human Serum (thawed on ice)
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in water
-
Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS system for analysis
Methodology:
-
Serum Preparation: Centrifuge thawed human serum at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Reaction Setup:
-
Pre-warm serum to 37°C.
-
In a microcentrifuge tube, add the test peptide to the pre-warmed serum to a final concentration of ~30-50 µM.
-
Incubate the mixture at 37°C in a thermomixer.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold 10% TCA. This step is crucial as the acid precipitates the serum proteins (including proteases), effectively stopping the degradation reaction.[18]
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
Analyze the supernatant by LC-MS to quantify the peak area of the intact peptide mass.
-
-
Data Analysis:
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method to predict passive, transcellular permeability.[28][29] It is a cost-effective initial screen for oral bioavailability potential.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane lipid solution (e.g., 1-2% L-α-phosphatidylcholine (lecithin) in dodecane)[30]
-
Test compounds and controls (high and low permeability) at 10 mM in DMSO
-
Assay Buffer: PBS, pH 7.4
-
UV/Vis plate reader or LC-MS system
Methodology:
-
Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the Donor plate. The lipid solution forms an artificial barrier mimicking a cell membrane.
-
Acceptor Plate Preparation: Fill each well of the Acceptor plate with 300 µL of PBS buffer.
-
Donor Plate Preparation:
-
Prepare the test compounds and controls by diluting the 10 mM DMSO stock into PBS to a final concentration of ~100-500 µM.
-
Add 150-200 µL of the diluted compound solution to each well of the lipid-coated Donor plate.
-
-
Incubation:
-
Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich".
-
Incubate the plate assembly in a moisture-saturated chamber at room temperature for 4-18 hours.[31]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the Donor (C_D(t)) and Acceptor (C_A(t)) wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for chromophoric compounds or LC-MS for others). Also measure the initial concentration in the donor well (C_D(0)).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * time)
-
Where V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time in seconds. C_equilibrium is the concentration that would be present if the compound freely diffused to equilibrium.[31]
-
Conclusion and Future Outlook
N-methylation is a validated and powerful strategy in peptide drug development, capable of transforming a biologically active but pharmacokinetically flawed peptide into a viable drug candidate. The success of Cyclosporine A and its next-generation analog, Voclosporin, provides a clear roadmap for the application of this technique. By providing steric shields against proteolysis and reducing the polarity of the peptide backbone, N-methylation effectively addresses the dual challenges of stability and permeability. However, the approach is not without its complexities, including synthetic hurdles and the potential for disrupting receptor binding. Future advancements will likely focus on more efficient and site-selective methylation chemistries and improved computational models to predict the structural and functional consequences of N-methylation, further cementing its role as an indispensable tool in the medicinal chemist's arsenal.
References
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- Technical Support Center: Peptide Stability and Degradation. Benchchem.
- Synthesis of N-methylated cyclic peptides. PubMed.
- Synthesis of N-methylated cyclic peptides. Springer Nature Experiments.
- (PDF) Synthesis of N-methylated cyclic peptides. ResearchGate.
- Should My Peptide Be Methylated?. LifeTein.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
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- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.
- The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics - ACS Publications.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017).
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed.
- N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.
- Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis. NIH.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
- A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.
- pampa-permeability-assay.pdf. Technology Networks.
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A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing N-Methylated Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the realm of peptide therapeutics, the quest for enhanced stability, permeability, and potency is relentless. One of the most effective strategies in this pursuit is the site-specific N-methylation of the peptide backbone. The substitution of an amide proton with a methyl group, a seemingly minor modification, profoundly re-sculpts the peptide's conformational landscape.[1][2] This guide provides an in-depth comparison of the key analytical techniques and computational methods used to elucidate the three-dimensional structure of peptides containing N-methylated serine, a modification of particular interest due to the unique conformational constraints it imposes. As Senior Application Scientists, our goal is to not only present these techniques but to provide the rationale behind their application, empowering you to make informed decisions in your research and development endeavors.
N-methylation of a serine residue introduces significant steric hindrance and eliminates a crucial hydrogen bond donor, thereby restricting the peptide's conformational freedom.[2][3] This can lead to a higher population of bioactive conformations, improved metabolic stability by shielding from proteolytic enzymes, and enhanced membrane permeability.[3][4][5] However, these advantages come with analytical challenges. The presence of N-methylated residues can complicate structural elucidation, necessitating a multi-faceted approach that combines experimental rigor with computational validation.
This guide will navigate the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography, offering a comparative analysis of their strengths and limitations in the context of N-methylated serine-containing peptides. We will also delve into the synergistic role of molecular modeling in refining and interpreting experimental data.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for conformational analysis is dictated by the specific research question, the properties of the peptide, and the desired level of structural detail. Here, we compare the three primary experimental methods.
| Technique | Principle | Key Information Obtained for N-Me-Ser Peptides | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information on molecular structure and dynamics in solution. | - Cis/trans isomerization of the N-methylated amide bond- Inter-proton distances (through NOE/ROE)- Dihedral angle constraints (through J-coupling constants)- Solvent accessibility of amide protons | - Provides detailed structural information in a solution state, which is often more biologically relevant.- Can characterize conformational equilibria and dynamics.[6] | - Can be complex to interpret for larger peptides.- The absence of an amide proton at the N-methylated site reduces the number of observable NOEs.[6] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | - Estimation of secondary structure content (α-helix, β-sheet, random coil).- Monitoring conformational changes upon ligand binding or changes in environment. | - Rapid and requires a small amount of sample.- Excellent for assessing the overall fold and its stability. | - Provides low-resolution structural information.- Interpretation can be ambiguous for peptides with non-standard secondary structures. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - High-resolution, static structure of the peptide in the solid state.- Unambiguous determination of the cis or trans conformation of the N-methylated peptide bond. | - Provides the most precise and detailed structural information.[7] | - Requires the peptide to form well-diffracting crystals, which can be challenging.[8]- The solid-state conformation may not fully represent the biologically active conformation in solution.[9] |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the detailed conformational analysis of N-methylated peptides in solution.[6][9] The ability to observe the effects of N-methylation on the local and global structure makes it an indispensable tool.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system. A typical mixing time is 60-80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). ROESY is often preferred for medium-sized peptides as it avoids the issue of zero or negative NOEs.[9] A typical mixing time for ROESY is 150-300 ms.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbons directly bonded to protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing and identifying quaternary carbons.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances using the combination of TOCSY, HSQC, and HMBC spectra.
-
Integrate the cross-peak volumes from the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.
-
Utilize the distance and dihedral angle restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
Caption: Workflow for NMR-based conformational analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[10] It is particularly useful for screening the effects of N-methylation on the overall peptide fold.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).[9]
-
Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).
-
Prepare a final sample with a peptide concentration of approximately 100 µM in a 1 mm pathlength quartz cuvette.[1]
-
-
Data Acquisition:
-
Acquire a CD spectrum of a buffer blank from 260 nm to 190 nm.
-
Acquire the CD spectrum of the peptide sample using the same instrument settings.
-
Typically, an average of 3-5 scans is taken to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the pathlength of the cuvette in cm.
-
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software (e.g., CONTIN, SELCON3).
-
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maxima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
Note: These values are approximate and can be influenced by the specific peptide sequence and solvent conditions.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state. For N-methylated peptides, it offers an unambiguous determination of the cis or trans conformation of the methylated amide bond.
-
Crystallization Screening:
-
Prepare a highly concentrated solution of the purified peptide (typically 5-20 mg/mL).
-
Use commercially available crystallization screening kits that cover a wide range of precipitants, buffers, and salts.[8]
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods.
-
Monitor the trials regularly for crystal growth over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives.
-
Carefully harvest the best-diffracting crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with a cryoprotectant.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).
-
Build an atomic model into the resulting electron density map and refine the structure to achieve good agreement with the experimental data.
-
Caption: Conformational consequences of N-methylation.
The Synergistic Role of Computational Modeling
Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for complementing experimental data and providing a dynamic picture of peptide conformation.
-
System Setup:
-
Start with an initial 3D structure of the N-methylated peptide, which can be generated using peptide building tools or derived from experimental data.
-
Choose an appropriate force field that is well-parameterized for N-methylated residues (e.g., AMBER, CHARMM).
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide backbone. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to determine the populations of different conformations.
-
Calculate Ramachandran plots for the N-methylated serine and neighboring residues to assess the accessible dihedral angle space.
-
Analyze hydrogen bonding patterns and the dynamics of the cis/trans isomerization.
-
Compare the simulation results with experimental data (e.g., by back-calculating NOEs and comparing them to the experimental values).
-
Conclusion: An Integrated Approach for Comprehensive Understanding
The conformational analysis of peptides containing N-methylated serine requires a multi-pronged approach that leverages the strengths of various experimental and computational techniques. NMR spectroscopy provides unparalleled detail in solution, CD offers a rapid assessment of the overall fold, and X-ray crystallography delivers a high-resolution static picture. When combined with the dynamic insights from molecular modeling, these methods provide a comprehensive understanding of how a single methyl group can profoundly influence peptide structure and, consequently, its biological function. As drug development professionals, mastering these techniques and understanding their synergies is paramount to the rational design of next-generation peptide therapeutics with enhanced efficacy and pharmacokinetic properties.
References
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Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. (URL: [Link])
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Should My Peptide Be Methylated? - LifeTein. (URL: [Link])
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Toward accurately modeling N-methylated cyclic peptides - PubMed. (URL: [Link])
-
Using circular dichroism spectra to estimate protein secondary structure - Sandiego. (URL: [Link])
-
Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions - AIP Publishing. (URL: [Link])
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC - NIH. (URL: [Link])
-
Ramachandran plot - Wikipedia. (URL: [Link])
-
Helical structure in cyclic peptides: effect of N-methyl amides versus esters - RSC Publishing. (URL: [Link])
-
Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides - CORE. (URL: [Link])
-
A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (URL: [Link])
-
Ramachandran Plot - Proteopedia, life in 3D. (URL: [Link])
-
Revisiting the Ramachandran plot from a new angle - PMC - NIH. (URL: [Link])
-
A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. (URL: [Link])
-
Molecular Dynamics (MD) Simulations, step by step protocol. (URL: [Link])
-
CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - NIH. (URL: [Link])
-
Molecular Dynamics Simulation of the p53 N-terminal peptide - Bonvin Lab. (URL: [Link])
-
Synthesis and Conformational Study of N-Methylated Cyclic Peptides - ResearchGate. (URL: [Link])
-
Molecular Dynamics Simulations of Peptides - ResearchGate. (URL: [Link])
-
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC - NIH. (URL: [Link])
-
Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - NIH. (URL: [Link])
-
Synthesis of N-methylated cyclic peptides - PubMed. (URL: [Link])
-
Crystallization process development: Peptide crystallization. (URL: [Link])
-
Molecular dynamics simulations of N-terminal peptides from a nucleotide binding protein. (URL: [Link])
-
Proton NMR studies of peptide conformations P BALARAM - Indian Academy of Sciences. (URL: [Link])
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. (URL: [Link])
-
Molecular Dynamics Simulations of Peptides - Springer Nature Experiments. (URL: [Link])
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - MDPI. (URL: [Link])
-
Crystal structures of peptides and modified peptides - PubMed. (URL: [Link])
-
The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - NIH. (URL: [Link])
-
Protein Structure Determination by X-Ray Crystallography - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-N-Me-Ser-OMe for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel peptides is a cornerstone of innovation. Amino acid derivatives, such as Boc-N-Me-Ser-OMe (N-tert-Butoxycarbonyl-N-methyl-L-serine methyl ester), are fundamental building blocks in this process. While their utility in synthesis is well-documented, a thorough understanding of their proper disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory awareness.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol can be established, a comprehensive understanding of the chemical's hazard profile is essential. This compound is a protected amino acid derivative. While some safety data sheets (SDS) for similar, non-methylated serine esters may not classify them as hazardous under OSHA, others indicate potential risks[1]. For instance, the SDS for N-BOC-DL-serine methyl ester lists it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[2]. Given the structural similarities, it is prudent to handle this compound with a conservative approach, assuming a similar hazard profile.
Key hazardous characteristics to consider:
-
Reactivity: Incompatible with strong acids, strong bases, and strong oxidizing/reducing agents[2]. Contact with these can lead to vigorous reactions and the generation of hazardous byproducts.
-
Environmental Impact: Uncontrolled release into the environment should be avoided. As with many synthetic organic molecules, its impact on aquatic life and ecosystems is not fully characterized, necessitating containment and proper disposal[3].
| Hazard Classification (Based on related compounds) | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure (Category 3) | GHS07 | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a systematic approach to the safe disposal of this compound, from initial waste generation to final collection.
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste:
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Empty product containers.
-
Spill cleanup materials.
-
Procedure: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic bag or a drum liner within a rigid container[4]. Do not mix with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Unused or expired solutions of this compound.
-
Reaction mixtures containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, compatible, and clearly labeled hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass carboy[5]. Ensure the container is kept closed when not in use.
-
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store waste containers in a designated satellite accumulation area (SAA)[6]. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste containers to mitigate spills[5].
Step 3: In-Lab Neutralization (Not Recommended)
Due to its incompatibility with strong acids and bases, in-lab neutralization of this compound is not recommended. The tert-butoxycarbonyl (Boc) protecting group is labile to acid, and the ester can be hydrolyzed by base[7][]. Attempting to neutralize the compound without a validated procedure could lead to uncontrolled reactions and the generation of new, potentially more hazardous, byproducts.
Step 4: Final Disposal
The ultimate disposal of this compound should be handled by trained professionals.
-
Procedure: Once the hazardous waste container is full (no more than 90% capacity), seal it securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9]. Provide a complete and accurate description of the waste.
-
Recommended Disposal Method: The most appropriate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal[3]. For large spills, evacuate the area and contact your institution's EHS department.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
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N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem. National Institutes of Health. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Laboratory waste - KI Staff portal. Karolinska Institutet. Available at: [Link]
-
Chemical Disposal - Environment, Health & Safety - University of Wisconsin–Madison. University of Wisconsin–Madison. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. University of Canterbury. Available at: [Link]
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Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health. Available at: [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University. Available at: [Link]
-
What is the proper disposal of dansyl-substituted amino acids? - ResearchGate. ResearchGate. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. ChemRxiv. Available at: [Link]
-
Boc-N-Me-Ser-OH | RayBiotech. RayBiotech. Available at: [Link]
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Navigating the Safe Handling of Boc-N-Me-Ser-OMe: A Guide for Laboratory Professionals
In the landscape of peptide synthesis and drug development, the use of protected amino acids like Boc-N-Me-Ser-OMe is fundamental. As a key building block, its proper handling is paramount to ensure not only the integrity of your research but also the safety of all laboratory personnel.[1] This guide provides a comprehensive, experience-driven framework for the safe operational use and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Understanding the Compound: A Hazard Profile of this compound
This compound, or N-alpha-tert-Butoxycarbonyl-N-methyl-L-serine methyl ester, is a fine chemical that, while not classified under the most severe hazard categories, demands respectful and careful handling.[2] Analogous compounds with the Boc-Ser-OMe structure are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6][7] Therefore, it is prudent to treat this compound with the same level of caution.
Table 1: Hazard Identification and GHS Classifications for Analogous Boc-Ser-OMe Compounds
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effects |
| H315 | Skin Corrosion/Irritation (Category 2) | Dermal | Causes skin irritation.[3][4][5] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Ocular | Causes serious eye irritation.[3][4][5] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation | May cause respiratory irritation.[3][4][5][6][7] |
Note: This data is synthesized from information on analogous compounds and should be considered representative for risk assessment purposes.
The causality behind these classifications lies in the chemical nature of the compound. While the Boc protecting group reduces reactivity, the overall molecule can still interact with biological tissues. Skin and eye contact can lead to localized inflammatory responses, and inhalation of aerosolized powder or liquid droplets can irritate the sensitive mucosal linings of the respiratory tract.[8]
The First Line of Defense: Personal Protective Equipment (PPE)
Your primary barrier against accidental exposure is appropriate and correctly used PPE.[9] Do not consider this a mere formality; it is an active safety system.
-
Eye Protection : Chemical safety goggles are mandatory.[9][10] Standard safety glasses do not provide adequate protection from splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant nitrile gloves are the standard.[9][10] Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Body Protection : A lab coat must be worn at all times to protect your skin and personal clothing.[9][10] Ensure it is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection : When handling the powdered form of this compound, which can become airborne, or when working with solutions outside of a certified chemical fume hood, a multi-purpose combination respirator cartridge is advised.[11] All handling of the solid should ideally be performed within a fume hood or a biosafety cabinet to prevent inhalation.[9]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol outlines the lifecycle of this compound in your laboratory, from receipt to disposal. Following these steps methodically will create a self-validating system of safety.
Caption: Workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity is compromised, follow your institution's emergency procedures for chemical spills.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be kept away from strong acids, bases, and oxidizing agents.[5][8] While room temperature storage is acceptable for short periods, long-term storage at 4°C is recommended to maintain chemical purity.[12][13]
-
Equilibration : Before opening, always allow the container to warm to room temperature.[12][14] This crucial step prevents atmospheric moisture from condensing on the cold compound, which can compromise its integrity.
Handling and Use
-
Designated Area : All handling of this compound, especially weighing of the solid, must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9][15]
-
Weighing : Use a disposable weigh boat or paper. Avoid creating dust. If any solid is spilled, clean it up immediately following your laboratory's spill cleanup procedure.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are strongly indicated for this compound.
-
Cross-Contamination : Use fresh, sterile equipment for each step to prevent cross-contamination, which can impact both your results and safety.[9]
Emergency Procedures
In the event of accidental exposure, immediate and correct action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[5][8] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting.[5][8] Wash out the mouth with water and seek immediate medical attention.
Disposal Plan: A Responsible End-of-Life for Chemical Waste
Proper disposal is a legal and ethical requirement. Never dispose of this compound or its containers in the regular trash or down the drain.[10]
-
Waste Segregation : All waste materials contaminated with this compound, including empty containers, used gloves, weigh papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[9][10]
-
Aqueous vs. Organic Waste : If you have generated both aqueous and organic waste streams containing this compound, they must be collected in separate, appropriately labeled containers.[10]
-
Institutional Protocols : Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for chemical waste disposal.[9] This typically involves scheduling a pickup by trained hazardous waste professionals.
By integrating these detailed protocols into your daily laboratory operations, you build a robust safety culture that protects researchers and ensures the generation of reliable, high-quality scientific data.
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N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem . National Center for Biotechnology Information. [Link]
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N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem . National Center for Biotechnology Information. [Link]
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Handling and Storage of Peptides - FAQ | AAPPTEC . AAPPTEC. [Link]
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Best Practices for Storing Peptides: Maximizing Stability and Potency . Bio-Synthesis Inc. [Link]
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Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . GenScript. [Link]
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Boc-L-serine methyl ester - Chem-Impex . Chem-Impex International. [Link]
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Peptide Stability: Guidelines and SOPs for Handling and Storage - BioLongevity Labs . BioLongevity Labs. [Link]
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Laboratory Safety Guidelines for Peptide Handling - Biovera . Biovera. [Link]
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- 7. 2766-43-0|Boc-Ser-OMe|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide24.store [peptide24.store]
- 10. biovera.com.au [biovera.com.au]
- 11. Boc-Ser-OMe 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. chemscene.com [chemscene.com]
- 14. peptide.partners [peptide.partners]
- 15. biolongevitylabs.com [biolongevitylabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
